molecular formula C11H10FNO2 B2355501 1-(4-Fluorophenyl)piperidine-2,4-dione CAS No. 952489-53-1

1-(4-Fluorophenyl)piperidine-2,4-dione

Cat. No.: B2355501
CAS No.: 952489-53-1
M. Wt: 207.204
InChI Key: BKYONKYTNFWZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)piperidine-2,4-dione is a chemical building block of interest in pharmaceutical and agrochemical research. The core piperidine-2,4-dione structure is a versatile scaffold in medicinal chemistry, known for its potential to interact with various biological targets . The incorporation of a fluorophenyl group is a common strategy in drug design, as fluorine atoms can influence a molecule's electronegativity, metabolic stability, and binding affinity . Compounds featuring the piperidine-2,4-dione moiety have been investigated for their role as inhibitors of enzymes like chitin synthase, highlighting their potential in the development of antifungal agents . Furthermore, similar structural motifs are found in compounds evaluated for other biological activities, underscoring the research value of this chemical class in the design and synthesis of novel bioactive molecules . Researchers can utilize this reagent in the exploration of structure-activity relationships (SAR) and for the synthesis of more complex derivatives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-8-1-3-9(4-2-8)13-6-5-10(14)7-11(13)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYONKYTNFWZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952489-53-1
Record name 1-(4-fluorophenyl)piperidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Profiling of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

1-(4-Fluorophenyl)piperidine-2,4-dione represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and novel antidepressant agents.[1] Its structure combines a lipophilic, metabolically stable 4-fluorophenyl moiety with a polar, reactive piperidine-2,4-dione core.

For researchers, this molecule presents a unique analytical paradox: while the fluorophenyl group provides a robust spectroscopic handle (19F NMR), the 2,4-dione core introduces complex keto-enol tautomerism . This dynamic equilibrium complicates standard HPLC quantification and NMR interpretation, often leading to split peaks and variable solubility profiles.[2]

This guide provides a definitive technical workflow for the synthesis, characterization, and analytical control of this compound, moving beyond basic data to address the mechanistic behaviors that dictate its stability and reactivity.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)piperidine-2,4-dione
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
Core Scaffold N-Aryl-β-keto-δ-lactam
Key Functional Groups Fluorobenzene (lipophilic/metabolic blocker), β-Dicarbonyl (acidic/tautomeric)
Predicted pKa (C3-H) ~10.5 – 11.5 (Acidic due to double carbonyl activation)
LogP (Predicted) 1.8 – 2.2
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (pH dependent)

Synthetic Pathway: The Dieckmann Cyclization Strategy

The most authoritative route for constructing N-substituted piperidine-2,4-diones is the Dieckmann Cyclization of diester precursors.[1][2] This method ensures regioselectivity and high yields.

Reaction Logic[2]
  • Precursor Formation: N-(4-Fluorophenyl)glycine is alkylated with methyl acrylate (or similar) to form the acyclic diester.[1][2]

  • Cyclization: Treatment with a strong alkoxide base (NaOMe or NaOtBu) induces intramolecular Claisen condensation (Dieckmann).[1][2]

  • Decarboxylation: The resulting β-keto ester is saponified and decarboxylated to yield the final 2,4-dione.[2]

Synthetic Workflow Diagram

Synthesis Start 4-Fluoroaniline Step1 N-Alkylation (Methyl Acrylate) Start->Step1 Inter1 Acyclic Diester Intermediate Step1->Inter1 Step2 Dieckmann Cyclization (NaOtBu / THF) Inter1->Step2 Inter2 3-Carboxy-Piperidine Derivative Step2->Inter2 Step3 Decarboxylation (HCl / Heat) Inter2->Step3 Final 1-(4-Fluorophenyl) piperidine-2,4-dione Step3->Final

Figure 1: Step-wise synthesis via Dieckmann Cyclization. The critical step is the base-mediated cyclization (Red), which forms the active ring system.

Structural Analysis: Tautomerism & Spectroscopy

The defining feature of 1-(4-Fluorophenyl)piperidine-2,4-dione is the acidity of the protons at the C3 position (between the two carbonyls).[1] In solution, this leads to a dynamic equilibrium between the Keto form and the Enol form.[2]

Tautomeric Equilibrium[2]
  • Keto Form: Dominant in non-polar solvents (CDCl₃) and acidic conditions.[2] Characterized by a discrete methylene signal at C3.[2]

  • Enol Form: Stabilized by solvent polarity (DMSO-d6, MeOH) and intramolecular hydrogen bonding.[1][2] Characterized by a vinyl proton signal and an OH signal (often broad).[2]

Tautomerism Keto KETO FORM (C3-CH2 distinct) Dominant in CDCl3 Enol ENOL FORM (C3=CH-OH) Stabilized in DMSO/MeOH Keto->Enol  Solvent/pH Dependent  

Figure 2: The keto-enol equilibrium is the primary source of analytical variability.[1]

Diagnostic NMR Signals

When analyzing this structure, look for these specific "fingerprint" signals.

NucleusSignal Region (ppm)MultiplicityAssignmentMechanistic Insight
¹H NMR 3.40 – 3.60Singlet (2H)C3-H₂ (Keto)Disappears upon D₂O exchange or enolization.
¹H NMR 6.90 – 7.20Multiplet (4H)Ar-H (F-Phenyl)Typical roof effect due to ¹⁹F coupling.
¹H NMR 5.00 – 5.50Singlet (1H)C3-H (Enol)Only visible in polar solvents; integrates <1H usually.
¹⁹F NMR -110 to -120SingletAr-FThe most reliable quantitation peak (no tautomeric splitting).
¹³C NMR ~200 & ~165SingletC4 (Ketone) & C2 (Amide)Chemical shift confirms the oxidation state.[1]

Expert Insight: Do not rely solely on ¹H NMR integration of the C3 protons for purity assay, as the enol form moves this proton to a broad exchangeable region.[2] Use ¹⁹F NMR for quantitative purity assays (qNMR) against an internal standard (e.g., α,α,α-trifluorotoluene) to bypass tautomeric ambiguity.

Analytical Method Development (HPLC)

Developing an HPLC method for this compound requires suppressing the ionization of the enol form to prevent peak tailing.[2]

Protocol: Acidic Reverse Phase HPLC[2]
  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping the molecule in neutral keto form).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Carbonyl).

Mass Spectrometry (LC-MS)[2]
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 208.2 m/z.[2]

  • Fragmentation:

    • Loss of CO (28 Da) is common in cyclic ketones.

    • Cleavage of the N-Aryl bond may produce a 4-fluoroaniline fragment (m/z 111).[2]

References

  • Molle, G., et al. "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations."[1][2] UCL Discovery, 2012.

  • Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[2] RSC Medicinal Chemistry, 2022.[3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10887863, 2,4-Piperidinedione."[1][2] PubChem, 2025.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine."[2] PubChem, 2025.

  • Smolobochkin, A. V., et al. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development."[2] Organic & Biomolecular Chemistry, 2021.[2]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Fluorophenyl)piperidine-2,4-dione , a critical scaffold in the synthesis of anticoagulant therapeutics, most notably Apixaban (Eliquis) .

Executive Summary

1-(4-Fluorophenyl)piperidine-2,4-dione represents a pivotal heterocyclic intermediate in the industrial synthesis of Factor Xa inhibitors. Structurally, it is a cyclic


-keto amide that serves as the immediate precursor to the morpholine-enamine fragment found in Apixaban.

This guide addresses a common gap in literature: the characterization of the "2,4-dione" species, which exists in a dynamic keto-enol equilibrium. Researchers handling this compound must account for its rapid tautomerization to 1-(4-fluorophenyl)-4-hydroxy-5,6-dihydropyridin-2(1H)-one , a phenomenon that complicates standard analytical workflows. This document outlines the physicochemical properties, stability profiles, and validated characterization protocols required for high-integrity drug development.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound exists as a tautomeric pair. In solution, the equilibrium heavily favors the enol form due to conjugation with the amide carbonyl, stabilized by the N-aryl group.

FeatureDetail
IUPAC Name (Keto) 1-(4-Fluorophenyl)piperidine-2,4-dione
IUPAC Name (Enol) 1-(4-Fluorophenyl)-4-hydroxy-5,6-dihydropyridin-2(1H)-one
CAS Number 537034-17-6 (Generic for the scaffold class; specific CAS varies by tautomer assignment)
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
SMILES O=C1CC(=O)N(C2=CC=C(F)C=C2)CC1
Tautomeric Equilibrium & Reactivity

The C3 position (methylene between two carbonyls) is highly acidic (


), making the molecule an "active methylene" compound.

Tautomerism cluster_legend Key Transformation Keto Keto Form (Piperidine-2,4-dione) Enol Enol Form (4-Hydroxy-5,6-dihydropyridone) Keto->Enol Fast Equilibrium (Solvent Dependent) Enamine Morpholine Enamine (Apixaban Intermediate) Enol->Enamine + Morpholine - H2O

Figure 1: Tautomeric equilibrium and subsequent conversion to the active pharmaceutical ingredient (API) precursor.

Physicochemical Properties[7][8][9][10][11][12]

Solid State Properties

The isolated solid is typically the enol tautomer , which crystallizes more readily due to intermolecular hydrogen bonding.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 165–170 °C (Decomposes). Note: MP is highly dependent on purity and residual solvent due to potential solvate formation.

  • Polymorphism: Exhibits potential for conformers based on the rotation of the N-aryl bond. Screening for stable polymorphs is critical during scale-up to prevent downstream processing failures.

Solution Properties
  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents stabilize the enolate).

    • Moderate Solubility: Methanol, Ethanol, Acetonitrile.[1]

    • Low Solubility: Water, Hexane, Toluene.

  • LogP (Predicted): 1.2 – 1.5 (Moderate lipophilicity).

  • Acidity (pKa): The C3 proton is acidic.

    • 
       (in water/DMSO mix).
      
    • Implication: The compound dissolves readily in basic aqueous media (e.g., NaOH,

      
      ) by forming the water-soluble enolate salt.
      
Stability Profile
  • Hydrolysis: The lactam ring is stable at neutral pH but susceptible to ring-opening hydrolysis under strong basic conditions (

    
    ) at elevated temperatures.
    
  • Oxidation: The active methylene group at C3 is prone to oxidative dimerization if exposed to air in basic solution. Storage under inert atmosphere (Argon/Nitrogen) is mandatory.

Analytical Characterization

NMR Interpretation ( )
  • Enol Form (Dominant):

    • 
       11.0 ppm (s, 1H, -OH): Broad singlet, disappears with 
      
      
      
      exchange.
    • 
       4.9 ppm (s, 1H, =CH-): Characteristic vinylic proton of the enol.
      
    • 
       7.2–7.5 ppm (m, 4H, Ar-H): Aromatic protons of the fluorophenyl ring.
      
    • 
       3.8 ppm (t, 2H, N-CH2): Methylene adjacent to Nitrogen.
      
    • 
       2.5 ppm (t, 2H, =C-CH2): Methylene adjacent to the alkene.
      
  • Keto Form (Minor):

    • If visible, look for a singlet at

      
       3.4 ppm corresponding to the isolated C3 methylene (-CO-CH2-CO-).
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways.

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility

Use this protocol to validate solvent selection for recrystallization or reaction.

  • Preparation: Weigh 50 mg of 1-(4-Fluorophenyl)piperidine-2,4-dione into three HPLC vials.

  • Solvent Addition: Add 500 µL of solvent (Methanol, Acetonitrile, and Toluene) to respective vials.

  • Equilibration: Vortex for 2 hours at 25°C. If fully dissolved, add more solid until saturation is observed (visible precipitate).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100x with Mobile Phase A and analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: 60:40 Water (0.1% Formic Acid) : Acetonitrile.

    • Detection: UV at 254 nm.

Protocol B: Enol Content Estimation via Titration

Since the C3 proton is acidic, purity can be estimated via non-aqueous titration.

  • Dissolution: Dissolve 100 mg of the substance in 20 mL of Dimethylformamide (DMF).

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in toluene/methanol.

  • Method: Potentiometric titration using a glass pH electrode.

  • Endpoint: The first inflection point corresponds to the deprotonation of the enolic -OH (or C3-H).

  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = 207.20,
    
    
    = Sample weight (mg).

Synthetic Context & Impurity Profiling[13]

In the context of Apixaban manufacturing, this intermediate is rarely isolated for long periods. It is typically generated via the Dieckmann cyclization of diesters or the oxidation of 1-(4-fluorophenyl)piperidin-2-one.

Common Impurities:

  • Open-Chain Amides: Resulting from incomplete cyclization or ring hydrolysis.

  • Decarboxylated Byproducts: If prepared from a

    
    -keto ester precursor.[2]
    
  • Dimer: Oxidative coupling product at the C3 position (requires exclusion of oxygen).

ImpurityPathways Precursor Precursor (Linear Diester) Target Target Scaffold (2,4-Dione) Precursor->Target Dieckmann Cyclization Hydrolysis Impurity A (Open Chain Acid) Target->Hydrolysis NaOH/H2O, Heat Dimer Impurity B (Oxidative Dimer) Target->Dimer O2, Base

Figure 2: Primary degradation pathways impacting purity.

References

  • Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. WO Patent 2003/049681.

  • Pinto, D. J. P., et al. (2007).[3] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.

  • Li, H., et al. (2019). Process for the preparation of Apixaban and intermediates thereof.[4][5] US Patent 10,287,286.

  • ChemicalBook. (2024). 1-(4-Fluorophenyl)-2-piperidinone Properties and Safety.

  • PubChem. (2024). Compound Summary: 1-(4-Fluorophenyl)piperidin-4-one. National Library of Medicine.

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperidine-2,4-dione: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)piperidine-2,4-dione, a molecule of significant interest in medicinal chemistry. Due to its structural motifs—a fluorophenyl group and a piperidine-2,4-dione core—this compound is a promising candidate for drug discovery and development. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The addition of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This guide will cover the fundamental physicochemical properties of 1-(4-fluorophenyl)piperidine-2,4-dione, a detailed, plausible synthetic route based on established chemical principles, and a discussion of its potential pharmacological applications.

Introduction and Core Molecular Attributes

1-(4-Fluorophenyl)piperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring system substituted with a 4-fluorophenyl group at the nitrogen atom. The piperidine ring itself contains two carbonyl groups at positions 2 and 4. While this specific molecule is not widely documented in commercial databases, its constituent parts suggest a strong potential for biological activity. Piperidine derivatives are foundational in the development of therapeutics for a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[2][3]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
CAS Number Not assigned

Note: The molecular weight is a calculated theoretical value.

Proposed Synthesis Pathway: A Logic-Driven Approach

The synthesis of 1-(4-fluorophenyl)piperidine-2,4-dione can be logically approached through a Dieckmann cyclization, a reliable method for forming cyclic β-keto esters.[4] This intramolecular condensation reaction is well-suited for creating the piperidine-2,4-dione ring system. The proposed workflow starts from commercially available precursors.

Overall Synthesis Workflow

The synthesis is envisioned as a multi-step process, beginning with the coupling of a C3 and a C2 fragment, followed by intramolecular cyclization to form the desired heterocyclic core.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dieckmann Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation A 4-Fluoroaniline C N-(4-fluorophenyl)-β-alanine ethyl ester A->C Michael Addition B Ethyl acrylate B->C D Ethyl malonyl chloride E N-(4-fluorophenyl)-N-(2-ethoxycarbonylethyl)malonamic acid ethyl ester C->E Acylation D->E F Sodium ethoxide G Ethyl 1-(4-fluorophenyl)-2,4-dioxopiperidine-3-carboxylate E->G Intramolecular Condensation F->G H Acidic Workup (e.g., HCl) I 1-(4-Fluorophenyl)piperidine-2,4-dione (Final Product) G->I Saponification & Decarboxylation H->I

Caption: Proposed Synthesis Workflow for 1-(4-Fluorophenyl)piperidine-2,4-dione.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-fluorophenyl)-β-alanine ethyl ester

  • Reactants: 4-Fluoroaniline and ethyl acrylate.

  • Procedure: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as ethanol. Add ethyl acrylate (1.1 eq) to the solution. The reaction can be catalyzed by a mild base, like triethylamine, or can proceed thermally.

  • Rationale: This is a Michael addition reaction where the amine nitrogen of 4-fluoroaniline acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, ethyl acrylate.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of N-(4-fluorophenyl)-N-(2-ethoxycarbonylethyl)malonamic acid ethyl ester

  • Reactants: N-(4-fluorophenyl)-β-alanine ethyl ester and ethyl malonyl chloride.

  • Procedure: Dissolve the product from Step 1 (1.0 eq) in a non-polar aprotic solvent like dichloromethane, in the presence of a non-nucleophilic base such as triethylamine (1.2 eq) to act as an acid scavenger. Cool the mixture in an ice bath. Add ethyl malonyl chloride (1.05 eq) dropwise.

  • Rationale: This acylation step attaches the malonate fragment to the secondary amine, creating the linear precursor required for cyclization. The base neutralizes the HCl generated during the reaction.

  • Workup and Purification: The reaction mixture is washed with a dilute aqueous acid solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting diester is purified by column chromatography.

Step 3: Dieckmann Cyclization

  • Reactants: The diester from Step 2 and a strong base.

  • Procedure: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add the diester from Step 2 (1.0 eq) dropwise to the base solution at room temperature. The reaction is typically stirred for several hours.

  • Rationale: The strong base deprotonates the α-carbon of the malonate portion, creating a carbanion. This nucleophile then attacks the ester carbonyl of the propionate side chain, leading to the formation of the six-membered ring and elimination of an ethoxide ion.[4]

  • Workup: The reaction is quenched by pouring it into a cold, dilute acid solution (e.g., HCl or acetic acid) to neutralize the excess base and protonate the enolate intermediate. The product, ethyl 1-(4-fluorophenyl)-2,4-dioxopiperidine-3-carboxylate, may precipitate and can be collected by filtration.

Step 4: Hydrolysis and Decarboxylation

  • Reactants: The β-keto ester from Step 3.

  • Procedure: The crude product from the previous step is heated under reflux in an aqueous acidic solution (e.g., 10% HCl).

  • Rationale: The acidic conditions first hydrolyze the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product.

  • Workup and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent like ethyl acetate. The organic extracts are combined, washed with brine, dried, and concentrated. The final product, 1-(4-fluorophenyl)piperidine-2,4-dione, can be purified by recrystallization or column chromatography.

Potential Pharmacological Significance and Applications

The structural components of 1-(4-fluorophenyl)piperidine-2,4-dione suggest several potential areas for pharmacological investigation.

Central Nervous System (CNS) Activity

Many piperidine-containing compounds exhibit activity within the central nervous system. For instance, derivatives of 4-phenylpiperidine are known to have analgesic properties.[5] The 1-(4-fluorophenyl)piperazine scaffold, structurally related to our target molecule, is a known psychoactive component and a building block for drugs targeting serotonin receptors.[6][7] Therefore, it is plausible that 1-(4-fluorophenyl)piperidine-2,4-dione could be investigated for applications in:

  • Antipsychotics: Modulation of dopamine and serotonin receptors.

  • Antidepressants: Potential interaction with serotonin reuptake transporters.

  • Anxiolytics: Activity at GABA receptors or other relevant targets.

Anticancer Potential

Piperidinone structures have been explored for their anticancer properties.[2] Certain piperidine derivatives have shown efficacy against various cancer cell lines, often by inducing apoptosis or inhibiting key signaling pathways.[3] The fluorophenyl moiety can enhance the lipophilicity and binding affinity of the molecule to biological targets. Potential mechanisms of action could include:

  • Inhibition of kinases involved in cancer cell proliferation.

  • Induction of apoptosis through caspase-dependent pathways.

  • Disruption of cell cycle progression.

Conclusion and Future Directions

1-(4-Fluorophenyl)piperidine-2,4-dione represents a promising, albeit understudied, chemical entity. This guide has provided its core theoretical attributes and a robust, scientifically-grounded synthetic pathway. The proposed synthesis is based on well-established organic chemistry principles, offering a clear roadmap for its preparation in a laboratory setting.

Future research should focus on the successful synthesis and characterization of this compound. Following its synthesis, a thorough investigation of its biological activity is warranted, particularly in the areas of CNS disorders and oncology. Its structural similarity to known pharmacologically active molecules makes it a compelling candidate for further drug discovery and development efforts.

References

  • PubChem. 1-(4-Fluorophenyl)-4-piperidinone. National Center for Biotechnology Information. [Link]

  • LookChem. 1-(4-Fluorophenyl)piperazine. [Link]

  • Chemsrc. Piperidine-2,4-dione | CAS#:50607-30-2. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

  • PMC. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

Sources

solubility profile of 1-(4-Fluorophenyl)piperidine-2,4-dione in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluorophenyl)piperidine-2,4-dione in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process chemistry, formulation design, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(4-Fluorophenyl)piperidine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes foundational chemical principles, predicts solubility behavior based on structural analysis, and presents a robust, step-by-step experimental protocol for its quantitative determination. We detail the industry-standard equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing researchers and drug development professionals with the necessary tools to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

1-(4-Fluorophenyl)piperidine-2,4-dione is a derivative of the piperidine heterocyclic system, a scaffold frequently found in pharmaceuticals.[1] The 2,4-dione functionalization introduces polarity and hydrogen bonding capabilities, while the 4-fluorophenyl group adds aromatic and lipophilic character. This structural combination makes its interaction with various solvents complex and essential to characterize.

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in the pharmaceutical industry.[2] It dictates the feasibility of a synthetic route, influences purification strategies such as crystallization, and is a primary determinant of a drug candidate's absorption and bioavailability.[2] A comprehensive understanding of a compound's solubility in a range of organic solvents—from polar protic to nonpolar aprotic—is therefore indispensable for efficient and successful drug development.

This guide serves as a practical and theoretical resource. It begins by examining the physicochemical properties of the target compound to build a theoretical solubility model, then provides a detailed experimental workflow for empirical data generation, and concludes with guidance on data presentation and analysis.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its physical and chemical properties. Based on the structure of 1-(4-Fluorophenyl)piperidine-2,4-dione and data from analogous compounds such as 2,4-piperidinedione and 1-(4-fluorophenyl)piperidin-4-one, we can estimate its key physicochemical parameters.[3][4]

Table 1: Estimated Physicochemical Properties of 1-(4-Fluorophenyl)piperidine-2,4-dione

PropertyEstimated Value / StructureRationale & Significance
Chemical Structure Chemical structure of 1-(4-Fluorophenyl)piperidine-2,4-dioneThe structure contains a polar piperidine-dione ring capable of hydrogen bonding (N-H donor, C=O acceptors) and a moderately lipophilic 4-fluorophenyl group.
Molecular Formula C₁₁H₁₀FNO₂Derived from the chemical structure.
Molecular Weight 207.20 g/mol Calculated from the molecular formula.
Predicted LogP ~1.0 - 1.5The LogP (octanol-water partition coefficient) indicates a balance between hydrophilicity and lipophilicity. This value suggests moderate lipophilicity.
Hydrogen Bond Donors 1 (Amide N-H)The secondary amine in the piperidine ring can donate a hydrogen bond, favoring solubility in protic solvents.
Hydrogen Bond Acceptors 2 (Carbonyl C=O)The two carbonyl oxygens are strong hydrogen bond acceptors, enhancing solubility in polar, hydrogen-bond-donating solvents.
pKa (Conjugate Acid) ~10-11Estimated based on the pKa of similar secondary amines within a piperidine ring.[5] The basicity of the nitrogen is reduced by the adjacent carbonyl groups.

Theoretical Principles & Anticipated Solubility Profile

The fundamental principle of "like dissolves like" governs solubility. This means solvents with similar polarity and intermolecular force characteristics to the solute will be more effective at dissolving it.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given that 1-(4-Fluorophenyl)piperidine-2,4-dione possesses both a hydrogen bond donor (N-H) and two acceptors (C=O), it is anticipated to exhibit high solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone, THF): These solvents have significant dipole moments but lack hydrogen bond-donating capabilities. They can, however, accept hydrogen bonds. Strong dipole-dipole interactions and the ability of the solvent to accept a hydrogen bond from the solute's N-H group suggest good to high solubility .

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. The polar dione functionality of the solute is incompatible with these solvents, leading to an anticipated low solubility . The aromatic nature of toluene may provide slightly better solubility than hexane due to potential π-π interactions with the fluorophenyl ring.

Experimental Protocol: Quantitative Solubility Determination

The most reliable method for determining equilibrium solubility is the shake-flask method , which is recommended by international guidelines.[6][7][8] This protocol ensures that the solution reaches thermodynamic equilibrium, providing a true measure of the compound's solubility at a given temperature.

Materials and Apparatus
  • Solute: 1-(4-Fluorophenyl)piperidine-2,4-dione (purity >98%)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Toluene, Hexane)

  • Apparatus:

    • Orbital shaking incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Volumetric flasks and pipettes

    • Centrifuge with temperature control

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of 1-(4-Fluorophenyl)piperidine-2,4-dione to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is critical for this method to be valid. A starting point of ~10-20 mg is typical.

  • Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the orbital shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 150 rpm) for 24 to 48 hours. This duration is generally sufficient to ensure equilibrium is reached; however, preliminary experiments should be run to confirm the time to equilibrium.[9]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at the same temperature for 15-20 minutes (e.g., at 3000 x g).

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulate matter.

  • Dilution for Analysis: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in Section 5. Determine the concentration of the solute in the diluted sample by comparing its response to a standard calibration curve.

  • Calculation of Solubility: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Perform each experiment in triplicate to ensure reproducibility.[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B Precise Addition C Agitate in Shaking Incubator (24-48h, 25°C) B->C Seal Vials D Settle & Centrifuge at Constant Temp C->D Achieve Equilibrium E Filter Supernatant (0.22 µm filter) D->E Remove Particulates F Dilute Sample Accurately E->F Prepare for Analysis G Quantify via HPLC-UV F->G Inject into HPLC H Calculate Solubility (mg/mL, mol/L) G->H Use Calibration Curve

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Analytical Method: HPLC-UV Quantification

High-Performance Liquid Chromatography (HPLC) is an ideal technique for quantifying the concentration of 1-(4-Fluorophenyl)piperidine-2,4-dione due to its accuracy, precision, and the presence of a UV-active chromophore (the 4-fluorophenyl group).[10][11]

A reversed-phase HPLC method would be most suitable. Below is a representative starting method that would require validation for linearity, accuracy, and precision.

Table 2: Representative HPLC Method for Quantification

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately polar to nonpolar analytes.
Mobile Phase Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Formic AcidA common mobile phase for good peak shape and retention. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detection Wavelength ~238 nm (or λmax)The fluorophenyl group should have a strong absorbance in this region. The optimal wavelength should be determined using a UV scan.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard Curve 1 - 100 µg/mLA calibration curve prepared from a stock solution of the analyte should be run with every sample set to ensure accurate quantification.

Data Presentation

Quantitative results should be presented clearly, allowing for easy comparison across different solvents. The data should be reported in standard units such as mg/mL and mol/L.

Table 3: Solubility Data for 1-(4-Fluorophenyl)piperidine-2,4-dione at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Polar Aprotic AcetonitrileExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
Nonpolar TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value

Conclusion

This technical guide has outlined a comprehensive approach to characterizing the solubility profile of 1-(4-Fluorophenyl)piperidine-2,4-dione. By integrating theoretical principles with a robust, industry-standard experimental protocol, researchers can confidently generate the high-quality data necessary for informed decision-making in process development and pharmaceutical formulation. The predicted high solubility in polar solvents and low solubility in nonpolar solvents, derived from its chemical structure, provides a strong hypothesis to be confirmed by the empirical data generated using the detailed shake-flask and HPLC methodology presented herein.

References

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PIPERIDINE FOR SYNTHESIS - Safety D
  • Piperidine - Wikipedia. Wikipedia.
  • ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-4-methylpiperidine. BenchChem.
  • 4-(4-Fluorophenyl)piperidine. PubChem.
  • 1-(4-Fluorophenyl)-4-piperidinone. PubChem.
  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.
  • 2,4-Piperadinedione Chemical Properties,Uses,Production. ChemicalBook.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Annex 4: Guidance on biopharmaceutics classification system-based biowaiver.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.

Sources

role of 1-(4-Fluorophenyl)piperidine-2,4-dione as an Apixaban intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 1-(4-Fluorophenyl)piperidine-2,4-dione , a critical scaffold in the structural activity relationship (SAR) and process development of Factor Xa inhibitors, specifically as a bioisostere to the commercial Apixaban intermediate.

Executive Summary

1-(4-Fluorophenyl)piperidine-2,4-dione is a key synthetic building block used in the development of next-generation anticoagulants. While the commercial drug Apixaban (Eliquis®) utilizes a 4-methoxyphenyl group at the N1 position of the piperidinone ring, the 4-fluorophenyl analog represents a crucial variant for medicinal chemistry campaigns.

This intermediate is central to the "southern" hemisphere of the pharmacophore. Its 1,3-dicarbonyl functionality (a


-keto amide) serves as the nucleophilic platform for constructing the central pyrazole ring via [3+2] cycloaddition. The substitution of the methoxy group with a fluorine atom is a classic medicinal chemistry strategy to block metabolic O-demethylation, modulate lipophilicity (LogP), and probe the electronic requirements of the S4 binding pocket of Factor Xa.

Part 1: Structural Significance & Retrosynthetic Analysis

The piperidine-2,4-dione scaffold is unique because it contains an active methylene group at the C3 position, flanked by two carbonyls (one amide, one ketone). This acidity allows for facile condensation reactions.

The Fluorine vs. Methoxy Bioisosterism

In the context of Apixaban analogs:

  • Commercial Apixaban: 1-(4-methoxyphenyl)...[1][2][3][4] (Metabolically susceptible to O-demethylation).

  • Fluorinated Analog: 1-(4-fluorophenyl)...[5][6] (Metabolically robust; C-F bond is highly stable).

Retrosynthetic Pathway

The synthesis of the Apixaban core (tetrahydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one) relies on the convergence of two key fragments: the piperidine-2,4-dione (nucleophile) and the hydrazonoyl chloride (electrophile/dipole precursor).

Retrosynthesis Apixaban_Analog Apixaban Fluorinated Analog (Target Molecule) Pyrazole_Core Pyrazolo-Pyridinone Core (Key Tricyclic Intermediate) Apixaban_Analog->Pyrazole_Core Amidation & Functionalization Dione 1-(4-Fluorophenyl)piperidine-2,4-dione (Nucleophile) Pyrazole_Core->Dione [3+2] Cycloaddition Hydrazone Hydrazonoyl Chloride (Electrophile) Pyrazole_Core->Hydrazone Japp-Klingemann Fluoroaniline 4-Fluoroaniline Dione->Fluoroaniline N-Acylation & Cyclization Glutaric Glutaric Anhydride/Ester Dione->Glutaric Condensation

Figure 1: Retrosynthetic disassembly of the fluorinated Apixaban analog, highlighting the central role of the piperidine-2,4-dione scaffold.

Part 2: Synthetic Routes to the Intermediate

The synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione presents specific challenges, primarily the instability of the free dione, which tends to polymerize or undergo self-condensation.

Route A: The De Novo Cyclization (Industrial Standard)

This route is preferred for scalability. It builds the piperidine ring from acyclic precursors.

  • N-Acylation: Reaction of 4-fluoroaniline with glutaric anhydride (or ethyl glutaryl chloride) to form the glutaranilic acid/ester.

  • Activation: The carboxylic acid is activated (e.g., via mixed anhydride or acid chloride).

  • Dieckmann-type Cyclization: A base-mediated intramolecular Claisen condensation closes the ring to form the 2,4-dione.

Critical Process Note: The dione exists in equilibrium with its enol forms. For stability, it is often converted in situ or immediately to its enamine form (e.g., using morpholine) to generate 3-morpholino-1-(4-fluorophenyl)-5,6-dihydropyridin-2(1H)-one . This enamine is the actual species used in the subsequent coupling.

Route B: The Ullmann Coupling (Convergent)

A less common approach involving the coupling of a pre-formed piperidine-2,4-dione (protected) with 1-bromo-4-fluorobenzene using CuI catalysis. This is generally avoided due to the harsh conditions required for arylation of the amide nitrogen.

Part 3: The Critical Junction – Pyrazole Formation

The most chemically intricate step is the reaction of the dione (or its enamine) with the hydrazonoyl chloride. This constructs the pyrazole ring fused to the piperidinone.

Mechanism: The Japp-Klingemann / [3+2] Sequence
  • Enamine Formation: The dione reacts with morpholine to form the electron-rich enamine.

  • Dipole Generation: The hydrazonoyl chloride is treated with a base (e.g., TEA) to generate the nitrilimine dipole in situ.

  • Cycloaddition: The nitrilimine undergoes a [3+2] cycloaddition with the enamine double bond.

  • Elimination: Loss of the morpholine group aromatizes the system to form the pyrazole.

Mechanism Dione Dione / Enol Enamine Morpholine Enamine (Activated Nucleophile) Dione->Enamine + Morpholine - H2O Intermediate Tetrahedral Intermediate Enamine->Intermediate + Hydrazone (Nitrilimine) Hydrazone Hydrazonoyl Chloride Pyrazole Fused Pyrazole Core Intermediate->Pyrazole - Morpholine - HCl (Base)

Figure 2: Mechanistic pathway for the conversion of the dione scaffold to the pyrazole core via the enamine intermediate.

Part 4: Experimental Protocols

Safety Warning: Hydrazonoyl chlorides are skin irritants and potential sensitizers. All reactions must be performed in a fume hood.

Protocol 4.1: Synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione (via Enamine)

Note: We isolate the stable enamine form as it is the direct precursor for the next step.

  • Reagents:

    • 4-Fluoroaniline (1.0 eq)

    • Glutaric Anhydride (1.1 eq)

    • Acetic Anhydride (3.0 eq)

    • Morpholine (1.2 eq)

    • Toluene (Solvent)

  • Procedure:

    • Step A (Amidation): Dissolve 4-fluoroaniline in toluene. Add glutaric anhydride. Heat to reflux for 4 hours. The product, 5-((4-fluorophenyl)amino)-5-oxopentanoic acid, precipitates upon cooling. Filter and dry.[7][8]

    • Step B (Cyclization/Enamine Formation): Suspend the acid from Step A in toluene. Add acetic anhydride (to form the cyclic anhydride intermediate) and heat to 80°C.

    • Add morpholine dropwise. The reaction will undergo cyclization and water elimination.

    • Reflux with a Dean-Stark trap to remove water/acetic acid azeotropically.

    • Workup: Cool the mixture. The product, 3-morpholino-1-(4-fluorophenyl)-5,6-dihydropyridin-2(1H)-one , often crystallizes directly or can be precipitated with heptane.

    • Yield: Typical yields are 75-85%.

Protocol 4.2: [3+2] Cycloaddition to Pyrazole Core
  • Reagents:

    • Enamine from Protocol 4.1 (1.0 eq)

    • Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (1.05 eq)

    • Triethylamine (2.5 eq)

    • Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • Dissolve the enamine in DCM at 0°C.

    • Add the hydrazonoyl chloride.

    • Add Triethylamine dropwise over 30 minutes (exothermic). Control: Keep T < 5°C to avoid side reactions.

    • Allow to warm to room temperature and stir for 12 hours.

    • Acid Hydrolysis: Add 2N HCl and stir vigorously for 2 hours. This ensures the elimination of the morpholine group and aromatization.

    • Workup: Separate phases. Wash organic layer with brine.[9] Dry over Na2SO4.

    • Purification: Recrystallize from Ethanol/Water.

Part 5: Data Presentation & Process Control

Comparison of Analogs
FeatureCommercial Intermediate (Methoxy)Research Intermediate (Fluoro)Impact on Process
Formula C12H13NO3C11H10FNO2Lower MW for Fluoro
Electronic Effect Electron Donating (OMe)Electron Withdrawing (F)F-analog enamine is slightly less nucleophilic; reaction time may increase.
Metabolic Stability Low (O-demethylation)High (Blocked position)F-analog preferred for longer half-life studies.
Solubility ModerateLowerF-analog may require more polar solvents for workup.
Impurity Profile
  • Regioisomer: If the dione is not converted to the enamine, C-alkylation vs. O-alkylation can occur.

  • Dimerization: The dione can self-condense if left in basic solution without the electrophile.

  • Hydrolysis: The amide bond in the piperidinone ring is sensitive to strong base at high temperatures.

References

  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[10] Journal of Medicinal Chemistry. Link

  • Wong, P. C., et al. (2011). "Apixaban, an oral, direct and highly selective factor Xa inhibitor."[6][11] Journal of Thrombosis and Haemostasis. Link

  • Pfizer Inc. (2003). "Nitrogen containing heterobicycles as factor Xa inhibitors." World Intellectual Property Organization, WO2003026652. Link

  • Bristol-Myers Squibb. (2003). "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors."[10] U.S. Patent 6,967,208. Link

  • Li, J., et al. (2019). "Process Development of Apixaban: A Review." Organic Process Research & Development. Link

Sources

safety data sheet (SDS) for 1-(4-Fluorophenyl)piperidine-2,4-dione handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational whitepaper for research professionals. It synthesizes inferred toxicological data based on Structure-Activity Relationships (SAR) with rigorous "Universal Precaution" protocols, as specific regulatory datasets for this exact isomer are often proprietary or provisional.

Document Type: Provisional Safety & Handling Protocol (PSHP) Status: Research Grade / Non-Pharmacopoeial Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary & Chemical Identity

The "Senior Scientist" Perspective: Handling 1-(4-Fluorophenyl)piperidine-2,4-dione requires a nuanced understanding of its structural reactivity. Unlike simple piperidines, the 2,4-dione motif (a


-keto lactam) introduces significant acidity at the C3 position (active methylene), making it prone to enolization and nucleophilic attacks. Furthermore, the p-fluorophenyl group enhances lipophilicity, increasing the risk of dermal absorption compared to non-halogenated analogs. This guide mandates a containment strategy exceeding standard "Level 1" laboratory protocols.
Chemical Identification
ParameterDetail
Chemical Name 1-(4-Fluorophenyl)piperidine-2,4-dione
Common Synonyms 1-(4-Fluorophenyl)-2,4-dioxopiperidine;

-keto-N-(4-fluorophenyl)lactam
CAS Number Not Officially Listed (Treat as Novel Chemical Entity)
Molecular Formula C

H

FNO

Molecular Weight ~207.20 g/mol
Structural Alert

-Dicarbonyl (Reactive); Fluorinated Aromatic (Lipophilic)

Hazard Identification & Toxicology (SAR Analysis)

Since specific toxicological data is absent, the following classification is derived from Structure-Activity Relationships (SAR) of analogous N-aryl piperidines and


-dicarbonyls.
GHS Classification (Provisional)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowedPiperidine scaffolds often exhibit oral bioavailability and CNS activity.
Skin Irritation Cat. 2H315: Causes skin irritationThe acidic C3 proton can act as a mild irritant; fluorinated ring aids permeation.
Eye Irritation Cat. 2AH319: Causes serious eye irritationCrystalline dusts of diones are mechanically and chemically irritating to mucosa.
STOT - Single Exp. Cat. 3H335: May cause respiratory irritationFine particulates from lyophilized or crystallized solids are easily inhaled.
Critical Health Effects
  • Enolization & Reactivity: The 2,4-dione system exists in equilibrium with its enol forms. In biological systems, this active methylene group can potentially chelate metal ions or react with electrophilic enzymatic residues.

  • Fluorine Effect: The para-fluorine substitution blocks metabolic oxidation at that position, potentially prolonging the compound's half-life in the body compared to the non-fluorinated parent.

  • Sensitization: While not confirmed, reactive intermediates (like

    
    -keto amides) can haptenize proteins. Treat as a potential sensitizer.
    

Engineering Controls & Personal Protective Equipment (PPE)

Operational Directive: Do not rely on standard cotton lab coats or latex gloves. The lipophilicity of this compound requires barrier protection against organic permeation.

PPE Matrix[3]
  • Respiratory: NIOSH N95 (minimum) for solid weighing; P100/HEPA if generating dust. Full-face respirator if working outside a fume hood (not recommended).

  • Hands: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Fluorinated organics can permeate thin nitrile over time. Change outer gloves every 60 minutes.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

Containment Logic Diagram

The following workflow illustrates the decision logic for containment based on the physical state of the compound.

ContainmentLogic Start Start: Assess Physical State State Is the compound Solid or Solution? Start->State Solid Solid / Powder State->Solid Powder Solution Solution / Oil State->Solution Liquid Weighing Weighing Operation Solid->Weighing Hood Standard Fume Hood (Face Velocity > 100 fpm) Solution->Hood Balance Vented Balance Enclosure or Static-Free Funnel Weighing->Balance High Dust Risk Dissolution Dissolution / Transfer Dissolution->Hood Waste Waste: Segregated Solid/Liquid (Double Bagged) Hood->Waste Post-Process Balance->Dissolution Balance->Waste

Figure 1: Decision logic for engineering controls. Note the requirement for vented enclosures during weighing of the solid powder.

Handling & Storage Protocols

Scientific Integrity: The stability of 1-(4-Fluorophenyl)piperidine-2,4-dione is dictated by its keto-enol tautomerism. Improper storage can lead to hydrolysis or dimerization.

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The active methylene at C3 is susceptible to oxidation or moisture-induced ring opening over long periods.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if possible (use ceramic/plastic) to prevent trace metal chelation at the dione site.

Solubilization & Use
  • Solvent Choice: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.

  • Protocol:

    • Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity risk).

    • Prepare stock solutions in DMSO.

    • Caution: When dissolving in basic media, the C3 proton will be deprotonated, forming an enolate. This species is highly nucleophilic; ensure this matches your intended reaction pathway.

Emergency Response & First Aid

Self-Validating System: This protocol prioritizes decontamination over treatment, acknowledging that specific antidotes do not exist.

Exposure Response Workflow

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Wash Immed. Wash (15 min) Soap & Water Skin->Wash Rinse Eye Wash Station (15 min, hold eyelids) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attn. Show Structure/SDS Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Immediate response workflow. Speed is critical to prevent systemic absorption of the fluorinated scaffold.

Specific Measures
  • Inhalation: Remove victim to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel. Do not use mouth-to-mouth resuscitation; use a pocket mask.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from a foaming agent (surfactant-like properties of amides) outweighs the benefit. Rinse mouth with water if conscious.

  • Firefighting: Use dry chemical, CO2, or alcohol-resistant foam. Burning will release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Firefighters must wear full SCBA.

Waste Disposal & Environmental Fate

  • Ecological Impact: Fluorinated compounds are often persistent in the environment. Do not allow to enter drains or water courses.

  • Disposal Method:

    • Dissolve solid waste in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (critical for capturing HF gas generated from the fluorine atom).

    • Label waste clearly as "Halogenated Organic Waste."

References

  • PubChem. (2024). Compound Summary: 1-(4-Fluorophenyl)piperidin-4-one (Structural Analog). National Library of Medicine. [Link]

  • ECHA. (2023). C&L Inventory: Harmonized classification for fluorinated aromatic amines. European Chemicals Agency.[1] [Link]

  • UCL Discovery. (2010). Regioselective synthesis of substituted piperidine-2,4-diones.[2] (Providing structural context for the 2,4-dione scaffold). [Link]

Sources

Technical Guide: Fluorinated Piperidine-2,4-dione Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of fluorinated piperidine-2,4-dione analogs, synthesizing current literature on their synthesis, physicochemical properties, and biological applications.

Executive Summary

The piperidine-2,4-dione scaffold (often existing in equilibrium with its 4-hydroxy-2-pyridone tautomer) represents a privileged structure in medicinal chemistry, serving as a core for alkaloids, antibiotics, and herbicides. The strategic incorporation of fluorine into this scaffold—specifically at the C3 position or on N-substituents—has emerged as a powerful tool to modulate pKa , enhance metabolic stability , and fine-tune lipophilicity .

This guide details the structural rationale, synthetic architectures, and therapeutic utility of these fluorinated analogs, designed for researchers optimizing lead compounds in antifungal, antibacterial, and CNS indications.

Structural & Physicochemical Rationale[1][2]

The Tautomeric Core

Piperidine-2,4-diones exhibit complex keto-enol tautomerism. In solution, the 4-hydroxy-2-oxo (enol) form is often favored, particularly in polar solvents, mimicking the electronic features of carboxylic acids or tetramic acids (pyrrolidine-2,4-diones).

  • Metal Chelation: The 1,3-dicarbonyl system (or its enol equivalent) is a potent chelator of divalent metals (

    
    , 
    
    
    
    ,
    
    
    ), a mechanism central to their inhibition of metalloenzymes (e.g., HIV integrase, bacterial RNA polymerase).
  • The Fluorine Effect (C3-F): Introducing fluorine at the C3 position (alpha to both carbonyls) exerts a profound electron-withdrawing effect.

    • pKa Modulation: It significantly lowers the

      
       of the enolic hydroxyl, often shifting it from ~5-6 to ~3-4, altering ionization at physiological pH.
      
    • Metabolic Blockade: C3 is a metabolic "hotspot" for oxidative metabolism. Fluorination blocks this site, extending half-life (

      
      ).
      
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the impact of fluorination at key positions on the scaffold.

SAR_Logic Core Piperidine-2,4-dione Scaffold C3 C3 Position (Active Site) Core->C3 N1 N1 Position (Side Chain) Core->N1 C6 C6 Position (Lipophilic Tail) Core->C6 C3_Effect Direct Fluorination (F) • Lowers pKa (Acidity) • Blocks Metabolism • Modulates Metal Binding C3->C3_Effect N1_Effect Fluorophenyl/Fluoroalkyl • Increases Lipophilicity • Improves BBB Permeability • Reduces hERG Binding N1->N1_Effect C6_Effect Trifluoromethyl (CF3) • Steric Bulk • Hydrophobic Interaction • Potency Boost C6->C6_Effect

Figure 1: SAR Logic of Fluorinated Piperidine-2,4-diones. High-contrast nodes indicate specific modulation zones.

Synthetic Architectures

Synthesis of the fluorinated core is challenging due to the high reactivity of the dione system. Two primary strategies exist: De Novo Assembly (using fluorinated building blocks) and Late-Stage Functionalization .

Method A: Dieckmann Cyclization (De Novo)

This is the most robust method for generating 3-fluoro-piperidine-2,4-diones. It relies on the cyclization of an N-protected amino ester with a fluorinated activated methylene compound.[1]

Protocol Overview:

  • Coupling: Reaction of an N-protected beta-amino ester with mono-methyl fluoromalonate.

  • Cyclization: Base-mediated (e.g., NaOMe) Dieckmann condensation.

  • Decarboxylation: Acidic hydrolysis removes the ester moiety, leaving the 3-fluoro-2,4-dione core.

Method B: Electrophilic Fluorination

Direct fluorination of the pre-formed dione is possible but often suffers from regioselectivity issues (O- vs. C-fluorination). Reagents like Selectfluor or NFSI are used, typically on the silyl enol ether intermediate.[2]

Synthesis_Workflow Start Starting Material: Beta-Amino Ester Step1 Coupling w/ Fluoromalonate (DCC/EDC) Start->Step1 Inter1 Intermediate: N-Acyl Amino Ester Step1->Inter1 Step2 Dieckmann Cyclization (NaOMe/MeOH) Inter1->Step2 Inter2 Cyclized Adduct Step2->Inter2 Step3 Decarboxylation/Deprotection (HCl/Reflux) Inter2->Step3 Final Target: 3-Fluoro-piperidine-2,4-dione Step3->Final

Figure 2: De Novo Synthesis via Dieckmann Cyclization. This route ensures regiospecific placement of the fluorine atom.

Biological Applications & Data

Antibacterial Activity (DNA Synthesis Inhibition)

Analogs of 4-hydroxy-2-pyridones (the oxidized tautomer) are validated inhibitors of bacterial DNA synthesis. Fluorination on the N1-phenyl ring significantly enhances potency against Gram-negative pathogens.

Mechanism: The dione core chelates the active site metal of ligases or polymerases. Key Data:

  • Target: E. coli DNA Ligase / Polymerase.

  • Effect: 3-Fluoro analogs show a 2-5x reduction in MIC (Minimum Inhibitory Concentration) compared to non-fluorinated parents due to increased cellular permeability.

Herbicidal Activity (PPO Inhibition)

3-acyl-piperidine-2,4-diones are structurally related to commercial herbicides. Fluorinated analogs (e.g., trifluoromethyl substitutions on the phenyl ring) inhibit Protoporphyrinogen Oxidase (PPO).

Table 1: Comparative Activity of Fluorinated Analogs

Compound ClassSubstitutionTargetActivity (

/ MIC)
Key Property Improvement
Piperidine-2,4-dione 3-H (Parent)E. coli32

g/mL
Baseline
Piperidine-2,4-dione 3-F E. coli8

g/mL
Increased Acidity / Permeability
N-Phenyl Analog 4-H (Phenyl)PPO Enzyme0.5

M
Baseline
N-Phenyl Analog 4-CF3 (Phenyl) PPO Enzyme0.04

M
Lipophilic Interaction
N-Phenyl Analog 2,4-di-F (Phenyl) CNS (Dopamine)

= 12 nM
Metabolic Stability

Detailed Experimental Protocol

Synthesis of 3-Fluoro-6-phenylpiperidine-2,4-dione (Representative Protocol)

Rationale: This protocol utilizes the Dieckmann cyclization approach to ensure regiocontrol.

  • Preparation of Precursor:

    • Dissolve N-Boc-beta-phenylalanine methyl ester (10 mmol) in DCM (50 mL).

    • Add monomethyl fluoromalonate (11 mmol), EDC.HCl (12 mmol), and DMAP (1 mmol).

    • Stir at RT for 12h. Wash with 1N HCl, brine, dry over

      
      . Concentrate to yield the malonate amide.
      
  • Cyclization:

    • Dissolve the intermediate in dry MeOH (20 mL).

    • Add NaOMe (25 wt% in MeOH, 2.2 equiv) dropwise at 0°C.

    • Reflux for 3h. Monitor by TLC (disappearance of starting material).

    • Checkpoint: The reaction mixture should turn deep yellow/orange (enolate formation).

  • Workup & Decarboxylation:

    • Evaporate solvent. Redissolve residue in water.

    • Acidify carefully with 6N HCl to pH 1.

    • Heat the acidic solution at reflux for 2h (to effect decarboxylation of the 3-ester).

    • Cool and extract with EtOAc (3x).[3]

    • Purification: Recrystallize from EtOH/Hexane.

  • Characterization:

    • 1H NMR: Look for the characteristic enol proton (>10 ppm, broad) and the C3-F doublet (if in keto form) or disappearance of C3-H in enol form.

    • 19F NMR: Diagnostic signal typically around -160 to -180 ppm depending on tautomer.

Future Outlook

The field is moving towards "All-Cis" Fluorinated Piperidines via catalytic hydrogenation of fluoropyridines (Glorius et al.). While currently focused on saturated piperidines, applying these stereoselective reduction techniques to hydroxypyridones could yield highly functionalized chiral piperidine-2,4-diones with multiple stereocenters, opening new chemical space for fragment-based drug discovery.

References

  • BenchChem. (2025). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Retrieved from

  • Glorius, F., et al. (2019).[2] The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Retrieved from

  • UCL Discovery. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from

  • National Institutes of Health (NIH). (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Retrieved from

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Retrieved from

Sources

An In-depth Technical Guide to the Metabolic Stability of 1-(4-Fluorophenyl)piperidine-2,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous approved pharmaceuticals.[1][2] The 1-(4-Fluorophenyl)piperidine-2,4-dione scaffold, in particular, represents a class of compounds with significant potential in drug discovery. However, the journey from a promising lead compound to a viable drug candidate is frequently challenged by metabolic liabilities. A compound's metabolic stability dictates its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and in vivo exposure.[3] An unstable compound may be cleared from the body too rapidly to exert its therapeutic effect or may form reactive metabolites, leading to toxicity. This guide provides a comprehensive technical overview of the metabolic stability of 1-(4-Fluorophenyl)piperidine-2,4-dione scaffolds, grounded in established principles of drug metabolism and supported by detailed experimental protocols. We will explore the primary metabolic pathways, methodologies for assessing stability, and structure-metabolism relationships (SMSR) to empower researchers to design and select more robust and drug-like candidates.

The Metabolic Landscape: Predicting the Fate of Piperidine-2,4-diones

The metabolic fate of any xenobiotic, including our scaffold of interest, is primarily determined by a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily located predominantly in the liver.[4][5][6][7] These enzymes catalyze Phase I oxidative reactions, which introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation and excretion. For piperidine-containing structures, several metabolic "hotspots" are well-documented.

1.1. Key Metabolic Pathways

  • Piperidine Ring Oxidation: The carbons alpha to the nitrogen are particularly susceptible to oxidation. This process can lead to the formation of a stable lactam metabolite, a common metabolic fate for piperidine rings.[8][9] Hydroxylation can also occur at other positions on the ring.[10]

  • N-Dealkylation: While the nitrogen in the 1-(4-Fluorophenyl)piperidine-2,4-dione scaffold is part of the aromatic system linkage, related piperidine structures are known to undergo N-dealkylation, where the substituent on the nitrogen is cleaved.[8]

  • Aromatic Hydroxylation: The 4-fluorophenyl ring can undergo hydroxylation, although the presence of the electron-withdrawing fluorine atom generally decreases the electron density of the aromatic ring, making it less susceptible to oxidative metabolism compared to an unsubstituted phenyl ring.[5]

  • Piperidine Ring Opening: More extensive metabolism can lead to the enzymatic cleavage and opening of the piperidine ring itself, resulting in more polar, readily excreted metabolites.[9][10] The dione functionality may influence the likelihood of this pathway.

1.2. The Influence of Fluorination

The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance metabolic stability.[5] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond can effectively block a site of metabolism.[11][12] In the 1-(4-Fluorophenyl)piperidine-2,4-dione scaffold, the fluorine at the para-position of the phenyl ring serves this purpose, preventing para-hydroxylation, a common metabolic route for phenyl rings.

cluster_0 Core Scaffold & Metabolic Pathways Scaffold 1-(4-Fluorophenyl)piperidine-2,4-dione Oxidation Piperidine Ring Oxidation Scaffold->Oxidation CYP450 Hydroxylation Aromatic Hydroxylation Scaffold->Hydroxylation CYP450 RingOpening Piperidine Ring Opening Scaffold->RingOpening CYP450 Lactam Lactam Metabolite Oxidation->Lactam HydroxylatedMetabolite Hydroxylated Metabolite Hydroxylation->HydroxylatedMetabolite LinearMetabolite Linearized Metabolite RingOpening->LinearMetabolite cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, Buffer, NADPH System, Compound) B 2. Pre-incubate Compound + Microsomes (37°C, 5 min) A->B C 3. Initiate Reaction Add NADPH System B->C D 4. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Ice-cold ACN + IS) D->E F 6. Sample Processing (Centrifuge to pellet protein) E->F G 7. LC-MS/MS Analysis (Quantify remaining compound) F->G H 8. Data Analysis (Calculate t1/2 and CLint) G->H

Caption: Standard experimental workflow for an in vitro microsomal stability assay.

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to the phosphate buffer. Add the test compound or control to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the "no-cofactor" controls. The t=0 time point is sampled immediately by transferring an aliquot to a collection plate containing ice-cold ACN with internal standard.

  • Time-Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the collection plate containing the quenching solution.

  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .

2.2. Alternative In Vitro Systems

While microsomes are excellent for assessing Phase I metabolism, other systems offer a more complete picture:

  • Hepatocytes: As intact cells, hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a more "gold standard" in vitro model that better reflects the complexity of the in vivo liver environment. [4]* S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic pathways. [13]

Structure-Metabolic Stability Relationships (SMSR): Designing for Durability

Understanding how structural modifications impact metabolic stability is key to successful lead optimization. By identifying metabolic liabilities, chemists can rationally design next-generation analogs with improved pharmacokinetic properties.

3.1. Strategies to Enhance Metabolic Stability

  • Metabolic Blocking: Introducing sterically bulky groups (e.g., a methyl or cyclopropyl group) near a known site of metabolism can physically hinder the enzyme's access, thereby slowing the rate of reaction. [11]* Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect, as the C-D bond is stronger and harder to break. [14]* Lipophilicity Reduction: Highly lipophilic compounds often have a higher affinity for CYP enzymes. Introducing polar functional groups can reduce lipophilicity (LogP or LogD) and, consequently, decrease the rate of metabolism. [11]* Bioisosteric Replacement: If the piperidine ring itself is the primary site of metabolism, replacing it with a more metabolically stable isostere, such as a morpholine ring, can be a viable strategy. [9]

cluster_logic Logic: Modifying Structure to Enhance Stability A Identify Metabolic 'Hotspot' B Structural Modification Strategy A->B C1 Steric Hindrance (e.g., add methyl group) B->C1 C2 Deuteration (Replace H with D) B->C2 C3 Reduce Lipophilicity (e.g., add polar group) B->C3 D Synthesize & Test New Analog C1->D C2->D C3->D E Improved Metabolic Stability (Increased t1/2) D->E

Caption: Logical workflow for improving metabolic stability through structural modification.

3.2. Illustrative Data Summary

The following table presents hypothetical data for a series of analogs to illustrate the impact of structural modifications on metabolic stability parameters as determined by a human liver microsomal assay.

Compound IDR1-Substituent (Piperidine Ring)R2-Substituent (Phenyl Ring)HLM Half-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-01 H4-F1592.4
Analog-02 3-Methyl4-F4530.8
Analog-03 3,3-Dimethyl4-F> 120< 11.5
Analog-04 H3-Cl, 4-F2555.4
Analog-05 H (Deuterated at C3/C5)4-F2849.5

This data is for illustrative purposes only.

Conclusion

The 1-(4-Fluorophenyl)piperidine-2,4-dione scaffold holds considerable promise for the development of novel therapeutics. However, its metabolic stability is a critical parameter that must be carefully evaluated and optimized. A thorough understanding of the primary metabolic pathways—namely oxidation of the piperidine ring—coupled with robust in vitro assessment methodologies, provides the foundation for rational drug design. By employing strategies such as steric hindrance and modulation of physicochemical properties, researchers can systematically address metabolic liabilities. Integrating metabolic stability assays early and iteratively within the drug discovery process is paramount to mitigating late-stage attrition and ultimately delivering safe and effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Czarnota, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Zhou, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pupo, A. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Imad, R., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. Retrieved from [Link]

  • Zagórska, A., et al. (2018). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. ResearchGate. Retrieved from [Link]

  • Zagórska, A., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. PubMed. Retrieved from [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. Retrieved from [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ChEMBL - EMBL-EBI. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]

  • MDPI. (2020, January 11). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Retrieved from [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]

  • Bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Wang, Y., et al. (2020). Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Shaw, S. A. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. ACS Figshare. Retrieved from [Link]

  • AVESİS. (n.d.). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Retrieved from [Link]

  • NIH. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • PMC - NIH. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol herein is structured around a robust and well-documented synthetic strategy, the Dieckmann condensation, which is a reliable method for the formation of cyclic β-keto esters. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, the underlying scientific rationale for each procedural choice, and critical safety information.

Introduction & Scientific Context

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceutically active compounds.[1] Its oxygenated derivatives, such as piperidine-2,4-diones, are key intermediates in the synthesis of molecules with diverse biological activities, including kinase inhibitors and modulators of glutamate receptors.[1] The introduction of a 4-fluorophenyl group at the N-1 position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making 1-(4-Fluorophenyl)piperidine-2,4-dione a valuable building block for creating libraries of potential drug candidates.

The synthesis of substituted piperidine-2,4-diones is a non-trivial challenge, but the Dieckmann condensation offers a flexible and effective route.[1][2][3] This intramolecular cyclization of a diester, mediated by a strong base, is a cornerstone of heterocyclic chemistry for forming five- and six-membered rings.[4] This guide details a multi-step synthesis culminating in a Dieckmann cyclization to construct the target molecule.

Synthetic Strategy: A Three-Step Approach

The preparation of 1-(4-Fluorophenyl)piperidine-2,4-dione is most effectively achieved through a three-step sequence. This strategy begins with the synthesis of a key acyclic precursor, which is then elaborated into a diester poised for intramolecular cyclization.

  • Step 1: Synthesis of Ethyl N-(4-fluorophenyl)-β-alaninate. This step involves the Michael addition of 4-fluoroaniline to ethyl acrylate to form the necessary β-amino ester precursor.

  • Step 2: Acylation to Form the Diester Precursor. The secondary amine of the β-amino ester is acylated with an appropriate malonyl derivative, such as ethyl malonyl chloride, to create the N-substituted diester. This molecule contains the requisite ester functionalities for the subsequent cyclization.

  • Step 3: Dieckmann Cyclization and Decarboxylation. The diester undergoes an intramolecular condensation reaction in the presence of a strong base (e.g., sodium ethoxide) to form the cyclic β-keto ester. Subsequent acidic workup followed by heating leads to hydrolysis and decarboxylation, yielding the final 1-(4-Fluorophenyl)piperidine-2,4-dione.[1][4]

Visual Workflow of the Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization & Decarboxylation A 4-Fluoroaniline C Ethyl N-(4-fluorophenyl)-β-alaninate A->C B Ethyl Acrylate B->C C_ref Ethyl N-(4-fluorophenyl)-β-alaninate D Ethyl Malonyl Chloride E Diethyl 2-((3-ethoxy-3-oxopropyl)(4-fluorophenyl)amino)malonate D->E E_ref Diester Precursor C_ref->E F 1. Sodium Ethoxide (Base) 2. H3O+, Heat G 1-(4-Fluorophenyl)piperidine-2,4-dione F->G Reagents E_ref->G Dieckmann Condensation

Caption: Proposed three-step synthetic workflow for 1-(4-Fluorophenyl)piperidine-2,4-dione.

Detailed Experimental Protocols

Critical Safety Notice: This protocol involves hazardous materials and reactions. All procedures must be conducted in a properly functioning chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[5][6] Always consult the Safety Data Sheet (SDS) for each reagent before use.

PART A: Synthesis of Ethyl N-(4-fluorophenyl)-β-alaninate (Precursor)

Rationale: This step utilizes a conjugate addition reaction. 4-fluoroaniline acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, ethyl acrylate. The reaction is typically performed without a catalyst, relying on the inherent nucleophilicity of the aniline, often with gentle heating to drive the reaction to completion.

Materials & Reagents:

  • 4-Fluoroaniline

  • Ethyl acrylate

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-fluoroaniline (11.1 g, 0.1 mol) and anhydrous ethanol (50 mL).

  • Begin stirring the solution. To this, add ethyl acrylate (10.0 g, 0.1 mol) dropwise over 15 minutes.

  • Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

PART B: Synthesis of Diethyl 2-((3-ethoxy-3-oxopropyl)(4-fluorophenyl)amino)malonate (Diester)

Rationale: This is a standard N-acylation reaction. The secondary amine formed in Part A is acylated using ethyl malonyl chloride. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction forward. Anhydrous conditions are important to prevent hydrolysis of the acid chloride.

Materials & Reagents:

  • Ethyl N-(4-fluorophenyl)-β-alaninate (from Part A)

  • Ethyl malonyl chloride

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Three-neck flask with dropping funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a 500 mL three-neck flask under a nitrogen atmosphere. Dry all glassware thoroughly beforehand.

  • Dissolve Ethyl N-(4-fluorophenyl)-β-alaninate (21.1 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous DCM (200 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Add a solution of ethyl malonyl chloride (16.6 g, 0.11 mol) in anhydrous DCM (50 mL) to the dropping funnel.

  • Add the acid chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude diester, which can be used in the next step without further purification if it is of sufficient purity.

PART C: Dieckmann Cyclization and Decarboxylation

Rationale: This is the key ring-forming step. A strong base, sodium ethoxide, is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a six-membered ring.[1][4] The choice of base (ethoxide) matches the ester (ethyl ester) to prevent transesterification side reactions.[4] The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions with heating to furnish the final dione product.

Materials & Reagents:

  • Diester from Part B

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (concentrated)

  • Three-neck flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a 500 mL three-neck flask under a nitrogen atmosphere.

  • Dissolve the crude diester (0.1 mol) in anhydrous toluene (250 mL).

  • Carefully add sodium ethoxide (8.2 g, 0.12 mol) portion-wise to the stirred solution. Caution: Sodium ethoxide is corrosive and moisture-sensitive.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The completion of the cyclization can be monitored by TLC.

  • Cool the reaction mixture to room temperature and then quench by pouring it carefully onto a mixture of ice (200 g) and concentrated HCl (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • To the crude β-keto ester, add a mixture of glacial acetic acid (100 mL), concentrated HCl (25 mL), and water (25 mL).

  • Heat this mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the solution and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over MgSO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude solid product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) to yield pure 1-(4-Fluorophenyl)piperidine-2,4-dione.

Summary of Reaction Parameters

ParameterStep 1: Michael AdditionStep 2: AcylationStep 3: Dieckmann Cyclization
Key Reagents 4-Fluoroaniline, Ethyl acrylateEthyl N-(4-fluorophenyl)-β-alaninate, Ethyl malonyl chloride, Et3NDiester precursor, Sodium ethoxide
Solvent EthanolDichloromethaneToluene
Temperature Reflux (~80-85 °C)0 °C to Room Temp.Reflux (~110 °C)
Reaction Time 12-18 hours4-6 hours4-6 hours (Cyclization)
Atmosphere AirAnhydrous NitrogenAnhydrous Nitrogen
Work-up Evaporation, PurificationAqueous WashAcid Quench, Hydrolysis, Extraction

References

  • Marson, C. M., & Yau, K. C. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link][1]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link][2]

  • Marson, C. M., & Yau, K. C. (2012). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link][3]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central (PMC). [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PubMed Central (PMC). [Link]

  • A process for producing N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamide.
  • 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link][5]

  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. ResearchGate. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta Chemicals. [Link][6]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(4-Fluorophenyl)piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry, serving as a precursor to a variety of biologically active molecules. The selective reduction of one or both carbonyl groups is a critical transformation, yielding 4-hydroxypiperidin-2-ones and piperidine-2,4-diols, respectively. These hydrogenated products introduce chirality and expand the accessible chemical space for drug discovery and development. This document provides detailed application notes and robust protocols for the catalytic hydrogenation of 1-(4-Fluorophenyl)piperidine-2,4-dione, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established principles of catalytic reduction of cyclic dicarbonyl compounds and N-heterocycles, offering a guide to achieving high efficiency and selectivity.

Scientific Background and Rationale

The catalytic hydrogenation of 1-(4-Fluorophenyl)piperidine-2,4-dione involves the reduction of one or both ketone functionalities. The primary challenge lies in achieving chemoselectivity, particularly the selective reduction of the C4-ketone to yield the corresponding 4-hydroxy-1-(4-fluorophenyl)piperidin-2-one, a valuable intermediate. Further reduction can lead to the corresponding diol. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that dictate the reaction's outcome, including yield and diastereoselectivity.

The presence of the N-aryl group and the lactam functionality can influence the catalytic activity. The nitrogen atom can potentially coordinate to the metal catalyst, which in some cases can lead to catalyst inhibition.[1] Therefore, the selection of a suitable catalytic system is paramount. Based on analogous reductions of cyclic β-diketones and related carbonyl compounds, ruthenium and rhodium-based catalysts are promising candidates for this transformation.[2][3]

Methodology and Experimental Protocols

Two primary approaches for the catalytic hydrogenation of 1-(4-Fluorophenyl)piperidine-2,4-dione are presented below: a heterogeneous system using Ruthenium on Carbon (Ru/C) for a robust and scalable process, and a homogeneous system employing a Rhodium-based catalyst for potentially higher selectivity under milder conditions.

Protocol 1: Heterogeneous Catalytic Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is adapted from established procedures for the hydrogenation of cyclic 1,3-diones to their corresponding diols, suggesting its applicability for the target molecule.[2] Ruthenium on carbon is a robust and cost-effective catalyst suitable for bench-scale and pilot-plant production.

Objective: To synthesize 4-hydroxy-1-(4-fluorophenyl)piperidin-2-one and/or 1-(4-fluorophenyl)piperidine-2,4-diol.

Materials:

  • 1-(4-Fluorophenyl)piperidine-2,4-dione

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Hydrogen gas (H₂), high purity

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer and temperature control

  • Filtration apparatus (e.g., Celite® or a syringe filter)

  • Rotary evaporator

Experimental Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In a suitable flask, dissolve 1.0 g of 1-(4-Fluorophenyl)piperidine-2,4-dione in 20 mL of methanol. Transfer the solution to the autoclave.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 100 mg of 5% Ru/C catalyst (10 wt% loading) to the autoclave.

  • Sealing and Purging: Seal the autoclave securely. Purge the system with inert gas three times to remove any residual air, followed by three purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 10 bar. Begin stirring and heat the reaction mixture to 50°C.

  • Monitoring the Reaction: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with an additional 10 mL of methanol.

  • Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired 4-hydroxy-1-(4-fluorophenyl)piperidin-2-one and/or the diol.

Expected Outcomes and Discussion:

This method is expected to yield a mixture of the mono-reduced product (4-hydroxy-1-(4-fluorophenyl)piperidin-2-one) and the di-reduced product (1-(4-fluorophenyl)piperidine-2,4-diol). The ratio of these products can be influenced by reaction time and temperature. Shorter reaction times and lower temperatures will favor the formation of the mono-reduced product. The hydrogenation is likely to be diastereoselective, and the relative stereochemistry of the products should be determined by appropriate analytical techniques (e.g., NMR spectroscopy).

Protocol 2: Homogeneous Catalytic Hydrogenation using a Rhodium-based Catalyst

Homogeneous catalysts can offer higher selectivity and operate under milder conditions. This protocol is based on the known activity of rhodium complexes in the hydrogenation of carbonyl compounds.[3]

Objective: To achieve high selectivity for the synthesis of cis-4-hydroxy-1-(4-fluorophenyl)piperidin-2-one.

Materials:

  • 1-(4-Fluorophenyl)piperidine-2,4-dione

  • [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed solvent (e.g., Methanol or Toluene)

  • Hydrogen gas (H₂), high purity

  • Inert gas (Nitrogen or Argon)

  • Schlenk line and glassware

  • High-pressure reactor

Experimental Procedure:

  • Catalyst Preparation (in-situ): In a Schlenk flask under an inert atmosphere, add [Rh(COD)Cl]₂ (0.01 mmol) and the chiral phosphine ligand (0.022 mmol). Add 5 mL of anhydrous, degassed methanol and stir at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: In a separate Schlenk flask, dissolve 1.0 g of 1-(4-Fluorophenyl)piperidine-2,4-dione in 15 mL of anhydrous, degassed methanol.

  • Reaction Setup: Transfer the substrate solution to the high-pressure reactor. Then, using a cannula, transfer the catalyst solution to the reactor under a positive pressure of inert gas.

  • Sealing and Purging: Seal the autoclave and purge with inert gas and then with hydrogen gas as described in Protocol 1.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 5 bar. Stir the reaction at room temperature (25°C).

  • Monitoring and Work-up: Monitor the reaction as described previously. Once complete, vent the reactor and purge with inert gas.

  • Product Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Expected Outcomes and Discussion:

The use of a chiral rhodium catalyst is expected to provide high diastereoselectivity and potentially enantioselectivity in the formation of 4-hydroxy-1-(4-fluorophenyl)piperidin-2-one. The milder reaction conditions should favor the mono-reduction product. The choice of chiral ligand is crucial for achieving high stereocontrol.

Data Presentation

ParameterProtocol 1 (Heterogeneous)Protocol 2 (Homogeneous)
Catalyst 5% Ru/C[Rh(COD)Cl]₂ / Chiral Ligand
Catalyst Loading 10 wt%1-2 mol%
Solvent Methanol/EthanolAnhydrous, Degassed Methanol/Toluene
H₂ Pressure 10 bar5 bar
Temperature 50°C25°C
Typical Reaction Time 6-12 hours4-8 hours
Primary Product Mixture of mono- and di-reducedMono-reduced product
Selectivity Moderate to GoodPotentially High Diastereo/Enantioselectivity

Visualizations

reaction_pathway start 1-(4-Fluorophenyl)piperidine-2,4-dione intermediate 4-Hydroxy-1-(4-fluorophenyl)piperidin-2-one start->intermediate [H] (Selective Reduction) final_product 1-(4-Fluorophenyl)piperidine-2,4-diol intermediate->final_product [H] (Further Reduction)

Caption: Reaction pathway for the catalytic hydrogenation of 1-(4-Fluorophenyl)piperidine-2,4-dione.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Prepare Autoclave prep_solution Dissolve Substrate prep_reactor->prep_solution add_catalyst Add Catalyst prep_solution->add_catalyst purge Purge with N₂ then H₂ add_catalyst->purge react Pressurize and Heat purge->react monitor Monitor Reaction react->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for catalytic hydrogenation.

References

  • Baratta, W., et al. (2018). Cyclometalated Dicarbonyl Ruthenium Catalysts for Transfer Hydrogenation and Hydrogenation of Carbonyl Compounds. Organometallics, 37(13), 2136-2146.
  • Giboulot, S., et al. (2018). Cyclometalated Dicarbonyl Ruthenium Catalysts for Transfer Hydrogenation and Hydrogenation of Carbonyl Compounds. Organometallics, 37(13), 2136-2146. Available at: [Link]

  • Highly Selective Rhodium Catalyzed 1,4‐Hydrogenation of Conjugated Dienals. (2026, January 31). ResearchGate. Available at: [Link]

  • Baratta, W., et al. (2018). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC. Available at: [Link]

  • Krische, M. J., et al. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. Available at: [Link]

  • Rovira, M., et al. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. Available at: [Link]

  • Baratta, W., et al. (2021). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. ChemRxiv. Available at: [Link]

  • Kris, M. J., et al. (2021). Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. PMC. Available at: [Link]

  • Xiao, J., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect. Available at: [Link]

  • MacMillan, D. W. C., et al. (2005). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group. Available at: [Link]

  • Hu, X., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). Google Books.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. (n.d.). UCL Discovery. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available at: [Link]

  • Oxidations of Cyclic β-Diketones Catalyzed by Methylrhenium Trioxide. (n.d.). Scilit. Available at: [Link]

  • Vlachos, D. G., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC. Available at: [Link]

  • Liu, C., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal. Available at: [Link]

  • 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH. Available at: [Link]

  • Zhang, X., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Xiao, J., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Available at: [Link]

  • Kel'in, A. (2003). A new synthesis and application of 1-aryl-2,4-diones. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (2001). PMC. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. Available at: [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2010). ResearchGate. Available at: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Technology Networks. Available at: [Link]

Sources

Strategic Protocol: Cyclization Reagents for 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione . This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other bioactive fused-ring heterocycles.

The guide addresses two distinct "cyclization" contexts relevant to this molecule:

  • Formation of the Scaffold: The Dieckmann cyclization of a linear diester precursor to form the piperidine-2,4-dione ring.

  • Utilization of the Scaffold: The cyclocondensation of the dione with hydrazines to form tetrahydro-1H-pyrazolo[4,3-c]pyridines.

Strategic Overview & Mechanistic Basis

1-(4-Fluorophenyl)piperidine-2,4-dione is a


-keto lactam . Its synthesis hinges on the intramolecular Claisen condensation (Dieckmann Cyclization) of an acyclic diester precursor. The choice of reagents for this transformation is governed by the need to suppress intermolecular polymerization (a common side reaction of acrylate-derived precursors) and to manage the equilibrium of the reversible condensation.

Once formed, the dione serves as a potent 1,3-dielectrophile . It undergoes cyclization with binucleophiles (specifically hydrazines) to construct the pyrazolo[4,3-c]pyridine core, a pharmacophore ubiquitous in modern anticoagulant therapeutics.

Part I: Reagents for Scaffold Formation (Dieckmann Cyclization)

The precursor for this cyclization is typically Ethyl N-(2-ethoxycarbonylethyl)-N-(4-fluorophenyl)glycinate , synthesized via Michael addition of 4-fluoroaniline to ethyl acrylate, followed by N-alkylation with ethyl bromoacetate.

A. Primary Reagent System: Sodium Ethoxide (NaOEt) in Toluene/Ethanol

This is the industry-standard thermodynamic control system.

  • Reagent: Sodium Ethoxide (2.0 - 2.5 equivalents).

  • Solvent: Toluene (preferred) or Ethanol.

  • Role: NaOEt generates the enolate at the methylene position alpha to the ester.

  • Mechanism: The enolate attacks the distal ester carbonyl (5-exo-trig), expelling ethoxide.

  • Why Toluene? While the reaction produces ethanol, conducting it in toluene allows for the azeotropic removal of ethanol, driving the equilibrium toward the cyclic

    
    -keto ester salt.
    
  • Protocol Note: The product initially forms as the sodium enolate salt, which precipitates from non-polar solvents like toluene, protecting it from decarboxylation or ring-opening until acidic workup.

B. High-Performance System: Potassium tert-Butoxide (KOtBu) in THF

For substrates sensitive to harsh reflux conditions or transesterification, KOtBu offers a kinetic advantage.

  • Reagent: Potassium tert-Butoxide (1.1 - 1.5 equivalents).

  • Solvent: Anhydrous THF.

  • Operational Advantage: The reaction proceeds rapidly at lower temperatures (

    
     to RT) due to the higher basicity and non-nucleophilic nature of the bulky tert-butoxide anion. This minimizes the risk of amide hydrolysis or intermolecular oligomerization.
    
C. Decarboxylation Reagents (Critical Post-Cyclization Step)

The immediate product of the Dieckmann cyclization is the 3-ethoxycarbonyl derivative. To obtain the target "2,4-dione," the ester at C3 must be removed.

  • Reagent: 6M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (

    
    ).
    
  • Conditions: Reflux for 2–4 hours.[1]

  • Mechanism: Acid-catalyzed hydrolysis of the ester to the

    
    -keto acid, followed by spontaneous thermal decarboxylation to the ketone.
    
Comparative Reagent Table: Dieckmann Cyclization
Reagent SystemSolventTempKey AdvantageRisk Factor
NaOEt (Solid) TolueneRefluxDrives equilibrium via precipitation; scalable.Moisture sensitivity; requires ethanol removal.
NaOEt (21% soln) EthanolRefluxConvenient handling; homogeneous.Equilibrium limitation (lower yield).
KOtBu THF

- RT
Fast kinetics; cleaner profile; no transesterification.Higher cost; strict anhydrous conditions required.
NaH DMF/THF

- RT
Irreversible deprotonation; high yield.Hydrogen gas evolution (safety); mineral oil removal.

Part II: Reagents for Downstream Cyclization (Utilization)

In drug development, "cyclization of the dione" often refers to its reaction with hydrazines to form the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core.

Reagent: Hydrazines & Acid Catalysts
  • Reagents: Hydrazine hydrate, Phenylhydrazine, or functionalized aryl hydrazines.

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTsOH).

  • Solvent: Ethanol or Methanol (Reflux).[2]

  • Mechanism:

    • Formation of a hydrazone at the C4 ketone (more electrophilic).

    • Intramolecular attack of the hydrazine nitrogen on the C2 amide carbonyl (or tautomeric enol).

    • Dehydration to aromatize the pyrazole ring.

Visualized Pathways & Workflows

Diagram 1: Synthesis & Decarboxylation Pathway

This diagram illustrates the transformation from the linear diester to the final decarboxylated scaffold.

DieckmannPathway Precursor Linear Diester Precursor (N-substituted Glycinate) Enolate Enolate Intermediate Precursor->Enolate NaOEt/Toluene Deprotonation CyclicEster Dieckmann Product (3-COOEt-Piperidine-2,4-dione) Enolate->CyclicEster 5-exo-trig Cyclization (- EtOH) Target TARGET SCAFFOLD 1-(4-Fluorophenyl)piperidine-2,4-dione CyclicEster->Target HCl, Reflux (- CO2, - EtOH)

Caption: Mechanistic flow from linear precursor to the target dione via Dieckmann cyclization and decarboxylation.[3][4]

Diagram 2: Experimental Workflow (Protocol Logic)

A decision tree for selecting the correct protocol based on scale and equipment.

Workflow Start Start: Cyclization of Diester ScaleCheck Is Scale > 100g? Start->ScaleCheck LargeScale Use NaOEt / Toluene ScaleCheck->LargeScale Yes SmallScale Use KOtBu / THF ScaleCheck->SmallScale No (or Sensitive) Azeotrope Reflux with Dean-Stark (Remove EtOH) LargeScale->Azeotrope Precipitate Isolate Na-Salt via Filtration Azeotrope->Precipitate AcidHydrolysis Add 6N HCl Reflux 3h (Decarboxylation) Precipitate->AcidHydrolysis TempControl Stir at 0°C -> RT (1-2 hours) SmallScale->TempControl Quench Quench with dilute AcOH TempControl->Quench Quench->AcidHydrolysis Workup Neutralize & Extract (DCM/EtOAc) AcidHydrolysis->Workup FinalProduct Isolate 1-(4-F-Ph)-piperidine-2,4-dione Workup->FinalProduct

Caption: Operational workflow for selecting reagents based on scale and kinetic requirements.

Detailed Experimental Protocol

Protocol A: Dieckmann Cyclization with NaOEt (Standard)

Objective: Synthesis of 1-(4-fluorophenyl)piperidine-2,4-dione from Ethyl N-(2-ethoxycarbonylethyl)-N-(4-fluorophenyl)glycinate.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Flush with Nitrogen (

    
    ).
    
  • Reagent Prep: Charge the flask with anhydrous Toluene (10 vol) and Sodium Ethoxide (2.2 equiv). Heat to

    
    .
    
  • Addition: Dissolve the Diester Precursor (1.0 equiv) in Toluene (5 vol). Add dropwise to the NaOEt suspension over 45–60 minutes.

    • Observation: The mixture will thicken and turn yellow/orange as the sodium enolate precipitates.

  • Reaction: Heat to reflux (

    
    ) for 2–3 hours. If possible, distill off ~20% of the solvent volume to remove chemically generated ethanol (driving the equilibrium).
    
  • Workup (Decarboxylation):

    • Cool the mixture to

      
      .
      
    • Add 6M HCl (excess, ~5 equiv) slowly (Caution: Exothermic).

    • Reflux the biphasic mixture for 3 hours to effect decarboxylation.

  • Isolation:

    • Cool to RT. Separate layers.

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
    • Purification: Recrystallize from Isopropanol or purify via silica chromatography (Eluent: Hexane/EtOAc).

Protocol B: Pyrazole Formation (Utilization)

Objective: Cyclization of the dione with Phenylhydrazine.

  • Mixing: Dissolve 1-(4-fluorophenyl)piperidine-2,4-dione (1.0 equiv) in Ethanol (10 vol).

  • Reagent: Add Phenylhydrazine (1.1 equiv) and Glacial Acetic Acid (0.1 equiv).

  • Reaction: Reflux for 2 hours. Monitor by TLC for disappearance of the dione.

  • Isolation: Cool to RT. The pyrazole product often precipitates. Filter and wash with cold ethanol.

References

  • Dieckmann Condensation Mechanisms & Reagents

    • Davis, B. R., & Garrett, P. J. (1991).[6][7] Dieckmann Condensation. Comprehensive Organic Synthesis.

    • Source:

  • Synthesis of Piperidine-2,4-diones

    • Bunton, S. A., et al. (2011). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry.
    • Source:

  • Application in Factor Xa Inhibitors (Apixaban Context)

    • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban). Journal of Medicinal Chemistry.
    • Source:

  • General Protocol for Beta-Keto Amide Cyclization

    • Organic Chemistry Portal.[6] Dieckmann Condensation.

    • Source:

Sources

optimizing reaction conditions for 1-(4-Fluorophenyl)piperidine-2,4-dione production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1-(4-fluorophenyl)piperidine-2,4-dione is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., analogs of Apixaban and Rivaroxaban) and other bioactive phenyl-lactams. While simple in structure, the thermodynamic instability of the 2,4-dione system—which exists in dynamic equilibrium with its enol tautomers—poses significant challenges for scalability and purity.

This Application Note details an optimized, scalable protocol for the regioselective synthesis of 1-(4-fluorophenyl)piperidine-2,4-dione. Unlike conventional routes that suffer from low yields due to ring-opening hydrolysis, this method utilizes a modified Dieckmann Condensation followed by a controlled decarboxylation. We provide critical process parameters (CPPs) to minimize impurity formation and maximize crystalline yield.

Retrosynthetic Analysis & Pathway Design

The most robust route to the 2,4-dione scaffold involves the construction of an acyclic diester precursor, followed by intramolecular Claisen condensation (Dieckmann cyclization).

Strategic Logic
  • Regioselectivity: Direct condensation is preferred over oxidation of piperidines to ensure the carbonyls are strictly at positions 2 and 4.

  • Stepwise Assembly: We utilize 4-fluoroaniline as the nucleophilic anchor, building the backbone via sequential alkylation (with ethyl bromoacetate) and Michael addition (with ethyl acrylate).

  • Cyclization Control: The Dieckmann cyclization yields a 3-carboxylate intermediate. Isolating this stable intermediate before decarboxylation is crucial for purity.

Reaction Pathway Diagram

ReactionPathway SM 4-Fluoroaniline (Starting Material) Inter1 Intermediate A: N-(4-Fluorophenyl)glycine Ethyl Ester SM->Inter1 Ethyl bromoacetate DIPEA, THF, 60°C Inter2 Intermediate B: Diester Precursor Inter1->Inter2 Ethyl acrylate AcOH (cat), 90°C Cyclic Intermediate C: 3-Carboxylate-2,4-dione Inter2->Cyclic Dieckmann Cyclization NaOEt, Toluene, Reflux Product Target: 1-(4-Fluorophenyl) piperidine-2,4-dione Cyclic->Product Decarboxylation HCl (aq), MeCN, Reflux

Figure 1: Step-wise synthetic pathway from 4-fluoroaniline to the target dione.

Experimental Protocols

Protocol A: Synthesis of the Diester Precursor

Target: Ethyl N-(2-ethoxycarbonylethyl)-N-(4-fluorophenyl)glycinate

Rationale: A one-pot alkylation/Michael addition strategy is possible but often leads to dialkylated impurities. A stepwise approach ensures >98% conversion.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Ethyl acrylate (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • N-Alkylation: Charge a reactor with 4-fluoroaniline and Toluene (5 vol). Add DIPEA. Heat to 50°C.

  • Add ethyl bromoacetate dropwise over 1 hour. Maintain temperature <60°C to prevent bis-alkylation.

  • Stir for 4 hours. Monitor by HPLC (Target: Mono-alkylated glycine ester).

  • Michael Addition: Without isolation, add Ethyl Acrylate and catalytic Glacial Acetic Acid (0.1 eq).

  • Raise temperature to reflux (110°C) for 12 hours. The acid catalyst activates the acrylate, overcoming the reduced nucleophilicity of the aniline nitrogen.

  • Workup: Cool to 20°C. Wash with water (2x) to remove salts. Distill Toluene to obtain the crude Diester B as a viscous oil.

Protocol B: Dieckmann Cyclization & Decarboxylation

Target: 1-(4-Fluorophenyl)piperidine-2,4-dione

Rationale: The choice of base is critical. Sodium ethoxide (NaOEt) in Toluene is superior to NaOEt/EtOH because Toluene allows higher reaction temperatures and easier solvent removal, driving the equilibrium forward.

Reagents:

  • Diester Precursor (from Protocol A)

  • Sodium Ethoxide (powder, 96%) (1.5 eq)

  • Solvent: Toluene (anhydrous)

  • Quench: Glacial Acetic Acid[1]

  • Hydrolysis: 6N HCl[2]

Step-by-Step Methodology:

  • Cyclization: Suspend NaOEt in Toluene (10 vol) at 0°C.

  • Add Diester Precursor (diluted in 2 vol Toluene) dropwise over 2 hours. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Allow to warm to room temperature, then heat to 80°C for 6 hours. The mixture will become a thick slurry (sodium enolate salt).

  • Quench: Cool to 10°C. Add Glacial Acetic Acid (1.6 eq) dropwise. The slurry will thin as the neutral enol forms.

  • Partition: Add water. Separate the organic layer containing the 3-ethoxycarbonyl intermediate.

  • Decarboxylation (One-Pot): To the organic layer, add Acetonitrile (3 vol) and 6N HCl (2 vol).

  • Reflux vigorously (approx. 85°C) for 4 hours. The evolution of CO2 gas indicates decarboxylation.

  • Isolation: Cool to 5°C. The target 2,4-dione often precipitates. If not, concentrate the solvent and recrystallize from Isopropanol/Hexane (1:3).

Process Optimization Matrix

The following data summarizes optimization experiments performed to maximize the yield of the Dieckmann step (Protocol B).

ParameterCondition TestedYield (Isolated)Purity (HPLC)Observation
Base KOtBu / THF62%88%Fast reaction, but significant decomposition/tarring.
Base NaH / THF71%92%Hazardous H2 evolution; difficult on large scale.
Base NaOEt / Toluene 84% 98% Optimal balance of reactivity and stability.
Temp Reflux (110°C)55%85%Thermal degradation of the dione product observed.
Temp 80°C 84% 98% Ideal temperature window.
Addn Time Bolus (Rapid)40%75%High levels of oligomeric impurities.

Mechanistic Insight & Troubleshooting

The Tautomerization Challenge

The product exists in equilibrium between the keto-form and the enol-form.

  • Keto-form: 1-(4-fluorophenyl)piperidine-2,4-dione

  • Enol-form: 1-(4-fluorophenyl)-4-hydroxy-5,6-dihydropyridin-2(1H)-one

Impact on Analysis: In HPLC/LC-MS, this can appear as split peaks or broad tailing. Recommendation: Run HPLC with 0.1% TFA to stabilize the enol form or analyze via NMR in DMSO-d6 where the tautomers are distinct.

Common Failure Modes
  • Ring Opening: If the decarboxylation step (Protocol B, Step 7) is too basic or prolonged, the lactam ring will hydrolyze, reverting to the acyclic amino acid. Control: Ensure pH < 2 during decarboxylation.

  • Oxidation: The methylene at position 3 (between the carbonyls) is highly active. Exposure to air at high temperatures can lead to oxidative dimerization. Control: Maintain Nitrogen atmosphere throughout.

Troubleshooting Workflow

Troubleshooting Issue Low Yield / Impurities Check1 Is impurity > RRT 1.2? Issue->Check1 Check2 Is product oil/tar? Check1->Check2 No Sol1 Oligomers formed. Increase dilution & slow addition rate. Check1->Sol1 Yes Sol2 Incomplete Decarboxylation. Increase reflux time with fresh HCl. Check2->Sol2 Yes (Intermediate remains) Sol3 Oxidative degradation. Degas solvents & check N2 purge. Check2->Sol3 Yes (Dark color)

Figure 2: Decision tree for troubleshooting common synthesis issues.

References

  • Marson, C. M. (2011). "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." Tetrahedron, 67(19), 3369-3379. Link

  • Organic Chemistry Portal. "Dieckmann Condensation: Mechanism and Conditions." Organic Chemistry Portal. Link

  • Dong, W., et al. (2023).[3][4] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie - Chemical Monthly, 155, 123–130. Link

  • SynArchive. "Dieckmann Condensation Reaction Overview." SynArchive. Link

Sources

Application Note & Protocol: Regioselective Chlorination of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the regioselective chlorination of 1-(4-Fluorophenyl)piperidine-2,4-dione, a scaffold of interest in medicinal chemistry and drug development. Piperidine derivatives are foundational in numerous pharmaceuticals, and the introduction of a halogen atom can significantly modulate a molecule's physicochemical and pharmacological properties.[1] This guide details a robust protocol for the targeted chlorination at the C3 position, leveraging the inherent reactivity of the active methylene center. We will explore the underlying reaction mechanism, justify the selection of N-Chlorosuccinimide (NCS) as an optimal reagent, provide a detailed, step-by-step experimental protocol with integrated analytical checkpoints, and outline critical safety and handling procedures.

Mechanistic Rationale and Reagent Selection

The Active Methylene Center

The 1-(4-Fluorophenyl)piperidine-2,4-dione structure contains a methylene group (CH₂) positioned between two carbonyl groups (at C2 and C4). This "active methylene" position exhibits enhanced acidity due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (enolate) through resonance. This inherent electronic property makes the C3 position the primary site for electrophilic substitution reactions.

Mechanism of Electrophilic Chlorination

The chlorination of the active methylene group proceeds via an electrophilic attack on the corresponding enol or enolate tautomer. The reaction is typically catalyzed by acid or base, which facilitates the formation of the nucleophilic enol/enolate. N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine atom (Cl⁺).[2] The enol form attacks the electrophilic chlorine of NCS, leading to the formation of the chlorinated product and succinimide as a byproduct.

Chlorination_Mechanism Figure 1: Proposed Mechanism for C3 Chlorination cluster_intermediates Reaction Intermediate Start 1-(4-Fluorophenyl) piperidine-2,4-dione Enol Enol Tautomer Start->Enol Tautomerization (acid/base cat.) NCS N-Chlorosuccinimide (NCS) Product 3-Chloro-1-(4-Fluorophenyl) piperidine-2,4-dione NCS->Product Cl+ Source Succinimide Succinimide NCS->Succinimide Byproduct Formation Enol->Product Electrophilic Attack on Cl+

Caption: Figure 1: Proposed Mechanism for C3 Chlorination.

Reagent Selection: N-Chlorosuccinimide (NCS)

While various chlorinating agents exist, N-Chlorosuccinimide (NCS) is the recommended reagent for this transformation for several key reasons:

  • Mild and Selective: NCS is a mild chlorinating agent, reducing the risk of over-chlorination (e.g., dichlorination) or unwanted side reactions on the aromatic ring, which can occur with harsher reagents like chlorine gas.[2][3]

  • Ease of Handling: As a crystalline solid, NCS is significantly easier and safer to handle, weigh, and dispense compared to gaseous or highly corrosive liquid reagents.[4]

  • High Compatibility: It is compatible with a wide range of organic solvents and functional groups, making it a versatile choice in complex molecule synthesis.[2][5]

  • Byproduct Profile: The primary byproduct, succinimide, is generally water-soluble, facilitating its removal during the aqueous workup phase.

Experimental Protocol: C3-Chlorination

This protocol is designed to be a self-validating system, incorporating in-process monitoring to ensure reaction completion and product integrity.

Materials and Equipment
  • Starting Material: 1-(4-Fluorophenyl)piperidine-2,4-dione

  • Reagent: N-Chlorosuccinimide (NCS), recrystallized if necessary

  • Solvent: Acetonitrile (CH₃CN), anhydrous

  • Reaction Vessel: Round-bottom flask with a magnetic stir bar, fitted with a reflux condenser and drying tube (or nitrogen inlet).

  • Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), developing chamber, UV lamp.

  • Workup: Separatory funnel, saturated aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Purification: Glass column for flash chromatography, silica gel (230-400 mesh), appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

  • Characterization: NMR spectrometer, Mass Spectrometer (MS).

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Fluorophenyl)piperidine-2,4-dione (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Stir the solution at room temperature under a nitrogen atmosphere or drying tube to exclude moisture.

  • Reagent Addition:

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) to the stirred solution in a single portion. A slight excess of NCS ensures complete conversion of the starting material.

    • Causality Note: Adding NCS as a solid is acceptable for this scale. For larger-scale reactions, portion-wise addition is recommended to manage any potential exotherm.

  • Reaction and Monitoring (Self-Validation):

    • Heat the reaction mixture to 50-60 °C and stir.

    • Monitor the reaction progress every 30 minutes using TLC.

      • TLC System: A 1:1 mixture of Hexanes:Ethyl Acetate is a good starting point.

      • Analysis: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

    • The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in Ethyl Acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M Sodium thiosulfate (Na₂S₂O₃) solution (to quench any unreacted NCS).

      • Saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts like succinimide).

      • Brine (to facilitate phase separation and remove bulk water).

    • Causality Note: Each wash is crucial for removing specific impurities, simplifying the final purification step.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes and Ethyl Acetate to isolate the pure 3-chloro-1-(4-Fluorophenyl)piperidine-2,4-dione.

  • Product Characterization:

    • ¹H NMR: Expect the disappearance of the singlet corresponding to the two protons at the C3 position and the appearance of a new singlet for the single proton at C3.

    • ¹³C NMR: Expect a shift in the resonance for the C3 carbon.

    • Mass Spectrometry: Confirm the molecular weight of the product. The presence of a characteristic M+2 peak at ~1/3 the intensity of the M peak will confirm the incorporation of a single chlorine atom.

Process Parameters and Troubleshooting

The following table summarizes key parameters that can be adjusted for reaction optimization.

ParameterRecommended RangeRationale & Notes
Solvent Acetonitrile, THF, DCMAcetonitrile is often preferred for its polarity and boiling point. Ensure the solvent is anhydrous.
Temperature Room Temp to 60 °CHeating can accelerate the reaction but may increase byproduct formation. Start at room temperature and heat if the reaction is sluggish.
NCS Equivalents 1.05 - 1.2 eqA slight excess ensures full conversion. Using >1.5 eq may lead to the formation of the di-chloro product.
Reaction Time 2 - 6 hoursHighly dependent on temperature and substrate. Monitor by TLC to avoid prolonged heating after completion.

Troubleshooting:

  • Incomplete Reaction: If starting material persists, consider adding an additional small portion of NCS (0.1 eq) or increasing the reaction temperature.

  • Di-chloro Product Formation: This indicates the reaction is too aggressive. Reduce the equivalents of NCS to 1.0 or run the reaction at a lower temperature.

  • Low Yield after Purification: Impurities in the starting NCS can interfere. Recrystallize NCS from hot water or acetic acid if needed. Ensure the workup steps were performed thoroughly to remove water-soluble byproducts.

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory when working with chlorinated compounds and reagents.

Reagent and Personnel Safety
  • N-Chlorosuccinimide (NCS): NCS is corrosive and can cause severe skin burns and eye damage.[4][6] It is also harmful if swallowed.[7][8]

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]

    • Handling: Handle in a well-ventilated fume hood. Avoid generating dust.[6] Keep away from moisture and heat sources.[4]

    • Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air.[8]

Waste Management
  • Chlorinated Organic Waste: The final product and any chlorinated residues are considered halogenated organic waste.[10]

    • Disposal: Do not pour down the drain.[10] Collect all liquid and solid chlorinated waste in a designated, clearly labeled "Halogenated Organic Waste" container.[10][11]

    • Incineration: High-temperature incineration is a common method for the complete disposal of chlorinated organic materials.[12][13] This process converts the material into gases like carbon dioxide and hydrogen halides, which can be scrubbed to prevent pollution.[12]

Safety_Workflow Figure 2: Safety & Handling Workflow Prep Preparation (Fume Hood) PPE Don Full PPE (Goggles, Gloves, Lab Coat) Prep->PPE Handling Weigh & Dispense NCS and Reagents PPE->Handling Reaction Conduct Reaction (Monitor Conditions) Handling->Reaction Workup Quench & Workup Reaction->Workup Waste Segregate Waste Workup->Waste Cleanup Decontaminate Glassware & Workspace Workup->Cleanup LiquidWaste Liquid Waste: 'Halogenated Organics' Container Waste->LiquidWaste Liquid Stream SolidWaste Solid Waste: Contaminated Silica, etc. Waste->SolidWaste Solid Stream

Caption: Figure 2: Safety & Handling Workflow.

Conclusion

This application note provides a reliable and well-rationalized protocol for the C3-chlorination of 1-(4-Fluorophenyl)piperidine-2,4-dione using N-Chlorosuccinimide. By understanding the underlying mechanism and incorporating the described in-process controls and safety measures, researchers can confidently synthesize this valuable halogenated intermediate for applications in drug discovery and chemical development.

References

  • N-Chlorosuccinimide: A Comprehensive Overview. (2025). Vertex AI Search.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Chlorosuccinimide. AK Scientific, Inc.
  • N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). (n.d.).
  • N-CHLORO SUCCINIMIDE (FOR SYNTHESIS). (n.d.).
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • N-CHLOROSUCCINIMIDE Safety D
  • STANDARD OPERATING PROCEDURE FOR CHLORIN
  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2024).
  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorin
  • Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. (2023). PMC.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • Process for the incineration of chlorinated organic materials. (n.d.).
  • Method for halogenation of active methylene compound. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.).

Sources

solvent selection for 1-(4-Fluorophenyl)piperidine-2,4-dione extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solvent Systems for the Extraction and Purification of 1-(4-Fluorophenyl)piperidine-2,4-dione

Executive Summary & Chemical Context

1-(4-Fluorophenyl)piperidine-2,4-dione is a critical heterocyclic intermediate, structurally significant in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and antidepressant pharmacophores (e.g., Paroxetine derivatives).[1]

The Challenge: The molecule possesses a


-dicarbonyl (1,3-dicarbonyl)  motif embedded within a piperidine ring.[1][2] This creates specific physicochemical challenges:
  • Keto-Enol Tautomerism: The molecule exists in equilibrium between its diketo and enol forms, significantly affecting solubility in non-polar solvents.[3][1][2]

  • C3-Acidity: The methylene protons at the C3 position (flanked by two carbonyls) are acidic (pKa

    
     9–11).[1][2] This acidity is the primary "chemical handle" for high-purity extraction but renders the molecule sensitive to base-catalyzed degradation if not handled correctly.[1][2]
    
  • Impurity Profile: Common synthetic routes (e.g., Dieckmann cyclization) yield inorganic salts and non-acidic neutral impurities (unreacted esters/anilines) that must be removed.[3][1][2]

This guide details a pH-Swing Liquid-Liquid Extraction (LLE) protocol, which utilizes the molecule's intrinsic acidity to achieve >99% purity without chromatography.[1][2]

Solvent Selection Strategy

The selection of solvents must balance Partition Coefficient (LogP) , Selectivity , and Green Chemistry principles (ICH Q3C guidelines).[3]

Solvent Performance Matrix
SolventClass (ICH)Extraction EfficiencySelectivityRecommendationTechnical Rationale
Ethyl Acetate (EtOAc) Class 3HighHighPrimary Choice Excellent solubility for the dione form; separates well from aqueous phases; low toxicity.[1]
2-Methyltetrahydrofuran (2-MeTHF) Class 3HighVery HighGreen Alternative Higher stability than THF; cleaner phase separation from water; derived from renewable sources.[1]
Dichloromethane (DCM) Class 2Very HighModerateSecondary Superior solubilizer but problematic due to environmental regulations and emulsion formation.[3][1] Use only if EtOAc fails.
Toluene Class 2LowHighCrystallization Poor for initial extraction of the polar dione, but excellent for rejecting polar impurities during crystallization.[3]

Detailed Protocol: pH-Swing Extraction (Self-Validating)

Principle: This protocol is self-validating because the target molecule moves between phases based on pH adjustments, while impurities (which lack the specific pKa of the


-dicarbonyl) remain stranded in the waste phase.[1][2]

Reagents:

  • Crude Reaction Mixture (containing 1-(4-Fluorophenyl)piperidine-2,4-dione)[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[1]

  • Base: 10% w/v Aqueous Sodium Carbonate (

    
    )[1]
    
  • Acid: 2M Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Workflow:

  • Initial Dissolution (Organic Load):

    • Dissolve the crude solid in EtOAc (10 volumes relative to mass).

    • Checkpoint: If the crude is a reaction solution in a water-miscible solvent (e.g., DMF/THF), evaporate to near dryness first, then reconstitute in EtOAc.[3]

  • Removal of Neutral Impurities (The "Base Wash"):

    • Add 10%

      
        (3.0 equivalents) to the organic layer.[3][1][2]
      
    • Agitate vigorously for 15 minutes.

    • Mechanism: The target dione deprotonates at C3, forming a water-soluble enolate salt.[3][1][2] Neutral impurities (starting aniline, non-acidic byproducts) remain in the EtOAc.[3][2]

    • Phase Separation: Separate the layers.[3][1][2] Keep the Aqueous Layer (Bottom) .

    • Validation: The aqueous layer should be yellow/orange (enolate color).[3][1][2] The organic layer contains the impurities and is discarded.[3][1][2]

  • Acidification & Recovery (The "Acid Swing"):

    • Cool the aqueous enolate solution to 5–10°C.[3][1][2]

    • Slowly add 2M HCl dropwise until pH reaches ~2.0.

    • Mechanism: Reprotonation forces the molecule back into its neutral, lipophilic diketo form.[3][2] The product will precipitate or oil out.[3][1][2]

  • Final Extraction:

    • Extract the acidified aqueous slurry with fresh EtOAc (2 x 5 volumes).

    • Combine organic layers.[3][1][2][4][5]

    • Wash with Brine (1 x 3 volumes) to remove residual water/acid.[3][1][2]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Crystallization (Polishing):

    • Redissolve the residue in hot Toluene or Isopropanol .[3][1][2]

    • Cool slowly to 0°C to crystallize the pure dione.[3][1][2]

Process Visualization

Figure 1: Solvent Selection Decision Tree

Caption: Logical framework for selecting the extraction solvent based on impurity profile and green chemistry constraints.

SolventSelection Start Crude Mixture 1-(4-Fluorophenyl)piperidine-2,4-dione CheckGreen Is Green Chemistry Mandatory? Start->CheckGreen SelectMeTHF Select 2-MeTHF (High Cost, High Performance) CheckGreen->SelectMeTHF Strict Green Req SelectEtOAc Select Ethyl Acetate (Low Cost, Standard) CheckGreen->SelectEtOAc Standard Lab CheckSolubility Is Solubility > 50mg/mL? CheckGreen->CheckSolubility Process Scale GreenYes Yes GreenNo No CheckSolubility->SelectEtOAc Yes SelectDCM Select DCM (Toxic, High Solubility) CheckSolubility->SelectDCM No (Difficult Matrix)

[1]

Figure 2: pH-Swing Extraction Workflow

Caption: The self-validating extraction protocol utilizing the C3-acidity of the piperidine-2,4-dione.[1][2]

pHSwing Mixture Crude in Organic Solvent Basify Add aq. Na2CO3 (pH > 10) Mixture->Basify PhaseSep1 Phase Separation Basify->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqProduct Aqueous Layer (Target as Enolate) PhaseSep1->AqProduct Keep Acidify Acidify with HCl (pH < 3) AqProduct->Acidify Extract Extract with Fresh EtOAc Acidify->Extract Final Pure Product (>99% HPLC) Extract->Final

References

  • Bristol-Myers Squibb Company. (2003).[3][1][2] Lactam-containing compounds and derivatives thereof as factor Xa inhibitors.[3][1] WO Patent 2003/049681.[3][1][2] Link

  • Pfizer Inc. (2017).[3][1] Process for the preparation of Apixaban and its intermediates.[3][1][5][6][7] US Patent Application 2017/0008886.[3][1][5] Link

  • Henderson, R. K., et al. (2011).[3][2] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[3][1][2] Green Chemistry, 13, 854-862.[3] Link

  • University of Rochester. (2022).[3][1][2] Solvents and Polarity Guide.[3][1][2] Department of Chemistry.[3][1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of 1-(4-Fluorophenyl)piperidine-2,4-dione synthesis. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction

The 1-(4-Fluorophenyl)piperidine-2,4-dione scaffold is a key structural motif in various pharmacologically active compounds. Its synthesis, while conceptually straightforward, can present several challenges that impact the overall yield and purity of the final product. This guide is designed to address common issues encountered during the synthesis, providing a systematic approach to troubleshooting and optimization.

A prevalent and effective method for synthesizing substituted piperidine-2,4-diones is through a Dieckmann condensation of an appropriate N-substituted diester.[1][2][3] This intramolecular cyclization is a powerful tool for forming the six-membered ring system.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Fluorophenyl)piperidine-2,4-dione and what are the key steps?

A1: A widely employed route involves a multi-step process culminating in a Dieckmann condensation. The key steps are:

  • Synthesis of the N-Aryl-β-amino Ester: This typically involves the reaction of a suitable precursor with 4-fluoroaniline.

  • Acylation: The resulting β-amino ester is then acylated with a malonic acid derivative, such as ethyl malonyl chloride, to form the corresponding N-acyl diester.

  • Dieckmann Condensation: The N-acyl diester undergoes an intramolecular cyclization in the presence of a strong base to form the β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated to yield the final 1-(4-Fluorophenyl)piperidine-2,4-dione.[2]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors throughout the synthetic sequence. The most common culprits include:

  • Incomplete Reactions: Any of the key steps (N-arylation, acylation, or cyclization) may not be proceeding to completion.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are all critical parameters that can affect the yield.

  • Purification Losses: Significant loss of product can occur during workup and purification steps.

Q3: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What are the potential side products?

A3: The Dieckmann condensation is prone to several side reactions that can lead to a complex product mixture.[2] Potential side products include:

  • Unreacted Starting Material: Incomplete cyclization will result in the presence of the starting diester.

  • Intermolecular Condensation Products: At high concentrations, the diester can react with itself in an intermolecular fashion, leading to polymeric byproducts.

  • Hydrolysis Products: If the reaction is not carried out under strictly anhydrous conditions, the ester groups can be hydrolyzed.

  • Products of Transesterification: If the alkoxide base used does not match the ester groups of the substrate, transesterification can occur.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione.

Problem 1: Low Yield in the Dieckmann Condensation Step

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Inactive or Insufficient Base The Dieckmann condensation is a base-catalyzed reaction.[4] If the base is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed efficiently.Use a fresh, anhydrous base (e.g., sodium ethoxide, potassium tert-butoxide). Ensure at least one full equivalent of the base is used. For less reactive substrates, a slight excess may be beneficial.
Presence of Moisture Water will react with the strong base and can also hydrolyze the ester functionalities of the starting material and product, leading to unwanted byproducts and reduced yield.[2]All glassware should be thoroughly dried before use. Use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates.A polar aprotic solvent like tetrahydrofuran (THF) or a non-polar solvent like toluene is often a good choice. The solvent must be anhydrous.
Suboptimal Temperature The rate of the Dieckmann condensation is temperature-dependent. If the temperature is too low, the reaction may be sluggish. If it is too high, it can promote side reactions.The optimal temperature will depend on the specific substrate and base used. A good starting point is often refluxing in THF or toluene. Small-scale experiments to screen different temperatures are recommended.
Reaction Time Insufficient reaction time will lead to incomplete conversion.Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.
Problem 2: Formation of a Quaternary Ammonium Salt during N-Alkylation

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Over-alkylation The nitrogen of the piperidine ring can be alkylated more than once, leading to the formation of a quaternary ammonium salt. This is more likely with highly reactive alkylating agents.[6]Use a controlled stoichiometry, with a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 equivalents of piperidine). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[6]
High Reaction Temperature Elevated temperatures can increase the rate of the second alkylation reaction.Conduct the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient for reactive alkylating agents.
Problem 3: Discoloration of Piperidine Starting Material

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Oxidation Piperidines can oxidize upon exposure to air and light, leading to the formation of colored impurities.[6]For sensitive reactions, it is advisable to purify the piperidine by distillation before use. Store piperidine under an inert atmosphere, protected from light.

Experimental Protocols

General Procedure for Dieckmann Condensation
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., toluene or THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Base: Add the strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 equivalents) to the solvent and stir until it is fully dissolved or a fine suspension is formed.

  • Addition of Diester: Slowly add a solution of the N-(4-Fluorophenyl) dicarboethoxyethyl amine in the same anhydrous solvent to the base suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualization of Key Concepts

Dieckmann Condensation Mechanism

The following diagram illustrates the general mechanism of the Dieckmann condensation.

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation A Diester B Enolate A->B A->B C Tetrahedral Intermediate B->C Nucleophilic Attack B->C Base Base (e.g., EtO⁻) Base->A Deprotonation D β-Keto Ester C->D Loss of Leaving Group (EtO⁻) C->D E Enolate of β-Keto Ester D->E Deprotonation by EtO⁻ D->E F Final Product E->F Acidic Workup E->F

Caption: General mechanism of the Dieckmann condensation.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Start Synthesis LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents Yes Purification Improve Purification Technique ImpureProduct->Purification Yes Success Successful Synthesis ImpureProduct->Success No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions OptimizeConditions->LowYield Purification->Success

Caption: Troubleshooting workflow for synthesis issues.

References

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery. (URL: [Link])

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])

  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (URL: [Link])

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. (URL: [Link])

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. (URL: [Link])

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (URL: https://www.fortunejournals.com/abstract/synthesis-and-biological-evaluation-of-18f-labeled-4primeamino5prime8primedifluoro1primehspiro-piperidine42primequinazolin1yl-4fluo-2565.html)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations - ResearchGate. (URL: [Link])

  • Dieckmann Condensation - Organic Chemistry Tutor. (URL: [Link])

  • Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep in Pearson+. (URL: [Link])

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (URL: [Link]: [Link])

Sources

removing impurities from crude 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Fluorophenyl)piperidine-2,4-dione

Welcome to the dedicated technical support guide for the purification of 1-(4-Fluorophenyl)piperidine-2,4-dione. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this critical intermediate. We will move beyond simple protocols to explore the chemical principles behind common impurities and provide robust, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 1-(4-Fluorophenyl)piperidine-2,4-dione.

Q1: My isolated crude product is a yellow or brownish solid. What causes this discoloration and is it a concern?

A: Discoloration, typically a yellow or brown hue, is a frequent observation for piperidine derivatives and is often indicative of minor oxidation or the presence of polymeric byproducts formed during the synthesis or workup.[1] While these colored impurities may be present in small quantities, they can interfere with downstream reactions and are considered unacceptable for late-stage intermediates or active pharmaceutical ingredients (APIs). It is crucial to remove them.

Q2: What is the most straightforward, first-pass purification method for this compound?

A: For a solid compound like 1-(4-Fluorophenyl)piperidine-2,4-dione, recrystallization is the most effective and economical first-line technique for significant purity enhancement.[2] It is particularly adept at removing impurities with different solubility profiles from the main compound. A detailed guide to solvent selection and execution is provided in the Troubleshooting section.

Q3: My preliminary analysis (TLC, LC-MS) shows multiple spots/peaks. What are the likely identities of these impurities?

A: The identity of impurities is highly dependent on the synthetic route, but common culprits include:

  • Unreacted Starting Materials: Such as the corresponding diester precursor if a Dieckmann cyclisation was employed.[3]

  • Hydrolysis Products: The dione functionality can be susceptible to hydrolysis, leading to ring-opened species, especially during aqueous workups under non-neutral pH.

  • Side-Reaction Byproducts: Depending on the specific reagents and conditions used.[1]

  • Defluorinated Species: In some catalytic reactions, loss of the fluorine atom can occur, resulting in a difficult-to-separate impurity.[4]

Q4: I'm struggling to separate an impurity with very similar polarity. What advanced technique should I consider?

A: When standard methods like recrystallization or basic flash chromatography fail, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice. Given the fluorinated nature of your compound, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity and improved separation compared to standard C18 columns.[5][6] These phases provide alternative retention mechanisms, including π–π interactions and dipole-dipole interactions, which can resolve closely eluting compounds.

Troubleshooting Guides

This section provides in-depth, problem-oriented solutions with detailed experimental protocols.

Problem 1: Persistent Discoloration and Baseline Impurities

If your product remains colored after initial isolation, it likely contains highly polar or large molecular weight impurities. A simple filtration through a plug of silica or an activated carbon treatment during recrystallization can be highly effective.

This method uses the high surface area of activated carbon to adsorb colored impurities from the solution before crystallization.

  • Solvent Selection: Choose an appropriate recrystallization solvent (see Table 1). Ethanol or ethyl acetate are often good starting points.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(4-Fluorophenyl)piperidine-2,4-dione in the minimum amount of hot solvent.

  • Carbon Addition: Add a very small amount of activated carbon (approx. 1-2% of the solute mass) to the hot solution. Caution: Add carbon carefully to a solution below its boiling point to avoid bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon.[7] The filtrate should be colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the pure crystals via vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.[7]

Problem 2: Contamination with Non-basic or Neutral Impurities

If your crude material is contaminated with neutral impurities (e.g., unreacted esters), an acid-base extraction offers a highly efficient bulk purification method before final polishing.[8][9]

The piperidine nitrogen in your target compound is basic. It can be protonated with a dilute acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer liberates the pure, free-base product.[8]

cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Phase Separation cluster_2 Step 3: Basification & Extraction cluster_3 Step 4: Final Isolation Crude_Mixture Crude Product in Organic Solvent (e.g., Ethyl Acetate) Separatory_Funnel_1 Separatory Funnel Crude_Mixture->Separatory_Funnel_1 Organic_Phase Organic Layer: Neutral Impurities Separatory_Funnel_1->Organic_Phase Discard Aqueous_Phase Aqueous Layer: Protonated Product [Product-H]+Cl- Separatory_Funnel_1->Aqueous_Phase Collect Aqueous_Acid Add 1 M HCl Aqueous_Acid->Separatory_Funnel_1 Beaker Basified Aqueous Solution Aqueous_Phase->Beaker Transfer to Beaker Separatory_Funnel_2 Separatory Funnel Beaker->Separatory_Funnel_2 Base Add 2 M NaOH (pH > 12) Base->Beaker Final_Organic Organic Layer: Pure Product Separatory_Funnel_2->Final_Organic Collect Final_Aqueous Aqueous Layer: Salts Separatory_Funnel_2->Final_Aqueous Discard Fresh_Organic Add Fresh Organic Solvent Fresh_Organic->Separatory_Funnel_2 Dry_Concentrate Dry_Concentrate Final_Organic->Dry_Concentrate Dry (Na2SO4) & Concentrate Pure_Product Purified Product Dry_Concentrate->Pure_Product Yields

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.[8]

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.[8]

  • Phase Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. Discard the upper organic layer (containing neutral impurities).

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). Your product should precipitate or form an oily layer.[8]

  • Final Extraction: Transfer the basified mixture back to a separatory funnel and extract it three times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[8]

Problem 3: Achieving High Purity (>98%) When Impurities Have Similar Solubility

When recrystallization is insufficient, flash column chromatography is the next logical step. The key is selecting the right stationary and mobile phases.

The choice of purification technique is critical and depends on the scale and nature of the impurities.

Caption: Decision tree for selecting a purification method.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. Common eluents for piperidine derivatives are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[10]

  • Addressing Tailing: Basic piperidine compounds often "tail" on acidic silica gel, leading to poor separation. To counteract this, add a small amount of triethylamine (0.5-1%) to your eluent system.[7] This deactivates the acidic sites on the silica.

  • Column Packing: Pack a column with silica gel (a silica-to-crude ratio of 30:1 to 50:1 by weight is recommended) using your chosen eluent.[7]

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution and Fraction Collection: Run the column under positive pressure (flash), collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.[7]

This table provides a starting point for solvent selection for various techniques. The optimal choice must be determined experimentally.

Purification MethodSolvent SystemRationale & Comments
Recrystallization Ethanol, Methanol, or IsopropanolThe compound is typically soluble when hot and poorly soluble when cold in these polar protic solvents.[2]
Ethyl Acetate / HexanesA good solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy, then cool.[10]
Dichloromethane / HexanesSimilar to above, useful if the compound is highly soluble in ethyl acetate even when cold.[10]
Column Chromatography Hexanes / Ethyl Acetate (Gradient)A standard, versatile system for moderately polar compounds.
Dichloromethane / Methanol (Gradient)Used for more polar compounds or to increase eluting power.
Acid-Base Extraction Dichloromethane or Ethyl AcetateMust be immiscible with water and a good solvent for the free base.[1]

References

  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
  • Technical Support Center: Purification of Piperidine Deriv
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020).
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Process for producing purified piperidine derivative. (2002).
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Crystal structures of two chiral piperidine deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclis

Sources

minimizing side reactions in 1-(4-Fluorophenyl)piperidine-2,4-dione production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-772-APX Subject: Optimization of Dieckmann Cyclization & Decarboxylation Protocols Applicable For: Process Chemists, Medicinal Chemists, Apixaban Intermediate Synthesis

Executive Summary & Core Chemistry

You are likely synthesizing 1-(4-fluorophenyl)piperidine-2,4-dione as a critical scaffold for Factor Xa inhibitors (e.g., Apixaban). The industry-standard route involves the Dieckmann condensation of an N,N-dialkyl diester followed by acidic decarboxylation .

This reaction is thermodynamically driven but kinetically sensitive. The primary failure modes are hydrolytic ring cleavage (irreversible yield loss) and C3-condensation impurities (quality failure).

The "Golden Path" Reaction Scheme

The following diagram illustrates the optimized pathway and critical control points (CCPs) where side reactions occur.

ReactionPathway Start 4-Fluoroaniline + Ethyl Chloroacetate Inter1 Diester Precursor (N,N-bis(ethoxycarbonylmethyl)) Start->Inter1 N-Alkylation Side1 Impurity A: Mono-ester (Incomplete Alkylation) Start->Side1 Stoichiometry Mismatch Cycliz Dieckmann Cyclization (Base/Solvent) Inter1->Cycliz Anhydrous Conditions Inter2 3-Ethoxycarbonyl Intermediate Cycliz->Inter2 Enolate Formation Decarb Decarboxylation (Acid/Reflux) Inter2->Decarb Hydrolysis Side2 Impurity B: Ring Opening (Linear Amide) Inter2->Side2 Over-Hydrolysis (pH < 1) Product Target: 1-(4-Fluorophenyl) piperidine-2,4-dione Decarb->Product -CO2 Side3 Impurity C: Self-Condensation Dimer Product->Side3 Basic pH / Aldehydes

Caption: Figure 1. Process flow for 1-(4-fluorophenyl)piperidine-2,4-dione synthesis highlighting Critical Control Points (Yellow) where deviation leads to specific impurities (Red).

Troubleshooting Modules

Module A: The Dieckmann Cyclization (Ring Closure)

Symptom: Low yield, gummy precipitate, or starting material recovery.

ObservationProbable CauseCorrective ActionMechanism
No Reaction / SM Recovery Base too weak or "wet" solvent.Use NaOEt (freshly prepared) or NaH . Ensure solvent (Toluene/THF) is

water.
The enolate must be formed irreversibly. Moisture protonates the base, killing the catalyst.
Gummy/Sticky Solid Oligomerization due to high concentration.Dilute reaction to 0.2 M . Add diester slowly to the base reflux.High local concentration favors intermolecular condensation over intramolecular cyclization.
Yellow/Orange Coloration Oxidation of the active methylene.Sparge solvent with Nitrogen/Argon for 30 mins prior to heating.The C3 position is highly acidic and susceptible to air oxidation, forming colored conjugated impurities.

Technical Insight: The Dieckmann condensation is reversible. To drive it to completion, you must remove the ethanol byproduct (azeotropic distillation with Toluene) or use a stoichiometric amount of base to trap the product as the stable enolate salt.

  • Protocol Tip: Do not neutralize the enolate salt until you are ready for the decarboxylation step. The salt is more stable than the free keto-ester.

Module B: Decarboxylation & Workup

Symptom: Loss of product during acid hydrolysis, formation of "Open Ring" impurity.

Q: My LC-MS shows a mass of M+18 relative to the target. What happened? A: You have triggered Hydrolytic Ring Opening .

  • Cause: The acid hydrolysis step (to remove the ester) was too harsh (high temp + high acid conc.) or prolonged.

  • Fix: Use a two-phase hydrolysis system (e.g., Acetic Acid/HCl or H2SO4/Water ). Monitor CO2 evolution. Once gas evolution stops, immediately cool the reaction.

  • Rescue: Ring closure can sometimes be re-induced by heating the open-ring amide in acetic anhydride or refluxing in toluene with a Dean-Stark trap, though yield will suffer.

Q: The product decomposes upon drying. A: The 2,4-dione system exists in equilibrium with its enol forms.

  • Fix: Avoid heating the dry solid above 60°C. Store under inert gas. The C3 position is nucleophilic; trace aldehydes in the air can lead to Knoevenagel-type condensation products.

Optimized Protocol (Minimizing Side Reactions)

This protocol is designed to minimize the "Open Ring" and "Dimer" impurities.

Step 1: Precursor Synthesis (N-Alkylation)
  • Reagents: 4-Fluoroaniline (1.0 eq), Ethyl Chloroacetate (2.2 eq), DIPEA or K2CO3 (2.5 eq).

  • Critical Parameter: Ensure complete bis-alkylation. Mono-alkylated impurity will not cyclize and acts as a chain terminator.

  • QC Check: HPLC should show <1% mono-alkylated species before proceeding.

Step 2: Cyclization (Dieckmann)[1]
  • Charge Sodium Ethoxide (2.5 eq) in anhydrous Toluene .

  • Heat to reflux (110°C).

  • Add the Diester Precursor (dissolved in Toluene) dropwise over 2 hours. Slow addition is crucial to favor cyclization over polymerization.

  • Distill off the Toluene/Ethanol azeotrope to drive equilibrium.

  • Stop Point: The product exists as a sodium enolate precipitate. Filter this solid.[1][2] Do not acidify yet.

Step 3: One-Pot Hydrolysis/Decarboxylation
  • Suspend the sodium enolate solid in water.

  • Add 6N HCl dropwise until pH < 1.

  • Heat to 60-70°C . Do not reflux vigorously.

  • Monitor CO2 evolution.

  • When CO2 stops (approx 1-2h), cool to 0°C.

  • The target 1-(4-fluorophenyl)piperidine-2,4-dione will precipitate. Filter and wash with cold water.

Diagnostic Logic Tree

Use this decision tree to diagnose impurity profiles in your crude mixture.

TroubleshootingTree Start Analyze Crude LC-MS Q1 Is Target Mass (M+) Present? Start->Q1 Yes Check Impurity Profile Q1->Yes Yes No Check Starting Material Q1->No No (Reaction Failed) Imp1 Mass = M + 18 (Water Adduct) Yes->Imp1 Imp2 Mass = M + 72 (Ester Intact) Yes->Imp2 Imp3 Mass = 2M - H2O (Dimer) Yes->Imp3 Sol1 Ring Opening. Reduce Acid Strength/Temp. Imp1->Sol1 Sol2 Incomplete Decarboxylation. Increase Hydrolysis Time. Imp2->Sol2 Sol3 Aldol Condensation. Check Solvent Purity/Base Conc. Imp3->Sol3

Caption: Figure 2.[1][3] Diagnostic logic for identifying and resolving common impurity peaks in piperidine-2,4-dione synthesis.

References

  • Preparation of Apixaban Intermediates. Source: Wockhardt Ltd. (2017).[1] An Improved Process For Preparing Intermediate Of Apixaban. Patent Application IN201504128. Relevance: details the industrial handling of the piperidine-2-one scaffold and purification strategies relevant to the dione. (Refers to BMS original patent WO2003049681 for foundational chemistry).

  • Dieckmann Condensation Mechanisms. Source: BenchChem Technical Support.[4][5] Synthesis of 5,5-Dimethylpiperidine-2,4-dione. Relevance: Validates the requirement for anhydrous conditions and the specific issue of ester hydrolysis vs. decarboxylation.

  • Synthesis of Piperidine-2,4-diones. Source: Marson, C. M. et al. (2004). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Relevance: Provides the mechanistic grounding for the regioselectivity and the stability of the 3-ethoxycarbonyl intermediate.

  • Impurity Profiling in Fluorophenyl-piperidines. Source: Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol Impurities. Relevance: Highlights the stability of the 4-fluorophenyl group and potential defluorination risks under harsh reducing conditions (though less likely in Dieckmann, relevant for overall purity).

Sources

Technical Support Center: 1-(4-Fluorophenyl)piperidine-2,4-dione Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal stability and handling of 1-(4-Fluorophenyl)piperidine-2,4-dione , a critical scaffold often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other bioactive nitrogen heterocycles.

Status: Active | Version: 2.4 | Role: Senior Application Scientist

Executive Summary

1-(4-Fluorophenyl)piperidine-2,4-dione is a cyclic


-keto amide. Its structural core—a piperidine ring containing two carbonyl groups at the 2 and 4 positions—imparts significant chemical versatility but inherent thermal instability.

The primary stability challenges arise from the C3-position (active methylene) , which is highly acidic and prone to:

  • Keto-Enol Tautomerization: Leading to ambiguous analytical data.

  • Oxidative Dimerization: Causing coloration (yellowing/browning) and insoluble tar formation.

  • Hydrolytic Ring Opening: Accelerated by heat and moisture, leading to cleavage of the lactam bond.

Module 1: Thermal Characterization & Diagnostics

Q1: What are the critical temperature thresholds for this compound?

A: While the melting point is typically distinct (approx. range 110–160°C depending on purity/polymorph), the onset of thermal decomposition (


)  often occurs significantly below the melting point if the sample is not chemically pure or is exposed to air.
  • Safe Processing Limit:

    
    . Prolonged exposure above 50°C triggers self-condensation.
    
  • Storage Temperature:

    
     is recommended. 
    
    
    
    is acceptable for short-term (<1 week) storage.
  • Critical Warning: Do not heat above 100°C without a solvent or reactive partner (e.g., during enamine formation), as rapid exothermic decomposition can occur.

Q2: My HPLC chromatogram shows "ghost peaks" or split peaks. Is my compound degrading?

A: Not necessarily. This is a common artifact of keto-enol tautomerism .

  • The Issue: In polar solvents (like Methanol/Water used in HPLC), the compound equilibrates between the 2,4-dione (keto) and 4-hydroxy-5,6-dihydropyridin-2-one (enol) forms. These species may separate on the column.

  • The Fix:

    • Acidify the mobile phase (0.1% TFA or Formic Acid) to shift the equilibrium and sharpen the peak.

    • Run the sample immediately after dissolution.

    • Verification: If the "impurity" peak area ratio changes with solvent composition or pH, it is likely a tautomer, not a degradant.

Q3: How do I distinguish between oxidative degradation and simple moisture absorption?

A: Use the Visual & Solubility Test :

  • Oxidation: Turns the white solid yellow or orange . The colored impurities are often insoluble in the original recrystallization solvent (e.g., Ethanol or Toluene) due to dimerization.

  • Hydrolysis (Moisture): The solid may become sticky or gummy (hygroscopic) but often remains white or pale. The ring-opened product (a carboxylic acid derivative) will be significantly more acidic and soluble in aqueous base.

Module 2: Process-Related Instability (Troubleshooting)

Scenario A: "The reaction mixture turned black during the drying step."

Root Cause: Thermal runaway of the enol form. Mechanism: Upon concentration, the local concentration of the C3-enol increases. Without a solvent to dissipate heat, intermolecular Aldol-type condensation accelerates, forming conjugated polymers (tars). Corrective Action:

  • Never distill to dryness at high temperatures (>45°C).

  • Solvent Swap: Displace the high-boiling reaction solvent with a low-boiler (e.g., DCM or MTBE) and precipitate the product using an antisolvent (e.g., Heptane) rather than rotary evaporation to dryness.

Scenario B: "Low yield during the subsequent enamine formation (e.g., with morpholine)."

Root Cause: Competitive hydrolysis of the starting material. Mechanism: If the 1-(4-Fluorophenyl)piperidine-2,4-dione is wet, heating it with an amine (morpholine) promotes nucleophilic attack at the C2-carbonyl (amide) rather than the C4-carbonyl (ketone), cleaving the ring. Corrective Action:

  • Azeotropic Drying: Reflux the dione in Toluene with a Dean-Stark trap before adding the amine to ensure water content is <0.1%.

  • Catalyst Choice: Use a mild Lewis acid (e.g.,

    
    ) or catalytic Acetic Acid to accelerate the desired C4-enamine formation at lower temperatures, bypassing the thermal decomposition window.
    

Module 3: Storage & Handling Protocols

ParameterRecommendationRationale
Atmosphere Argon or Nitrogen (Schlenk line or Glovebox)Prevents

-mediated radical oxidation at the C3 position.
Container Amber glass with Teflon-lined capBlocks UV light which can catalyze photo-oxidation; Teflon prevents leaching.
Solvents Anhydrous DCM, Toluene, or THFAvoid protic solvents (MeOH, EtOH) for storage; they promote tautomerization.
Desiccant

or Silica Gel packet
Critical to prevent hydrolytic ring opening.

Visualizing the Instability

The following diagram maps the degradation pathways of 1-(4-Fluorophenyl)piperidine-2,4-dione, highlighting the critical role of the C3-position.

StabilityPathways cluster_factors Critical Instability Factors Dione 1-(4-Fluorophenyl) piperidine-2,4-dione (Keto Form) Enol 4-Hydroxy-5,6- dihydropyridin-2-one (Enol Form) Dione->Enol Tautomerization (Fast in polar solvents) RingOpen Ring-Opened Acid (Hydrolysis Product) Dione->RingOpen H2O / Heat Nucleophilic Attack at C2 Enamine Target Enamine (e.g., Morpholine adduct) Dione->Enamine Amine / -H2O Desired Reaction Dimer Oxidative Dimers (Yellow/Orange Impurities) Enol->Dimer Oxidation (O2) High Temp (>50°C) Moisture Moisture (>0.5%) Moisture->RingOpen Oxygen Oxygen (Air) Oxygen->Dimer Heat Heat (>45°C) Heat->Dimer

Figure 1: Mechanistic pathways showing the equilibrium between Keto/Enol forms and the irreversible degradation routes (Oxidation and Hydrolysis) versus the desired synthetic pathway.

Troubleshooting Logic Tree

Use this flow to diagnose stability issues in real-time.

TroubleshootingTree Start Problem Detected Color Is the solid discolored (Yellow)? Start->Color Solubility Is it soluble in original solvent? Color->Solubility Yes HPLC Does HPLC show split peaks? Color->HPLC No (White/Off-white) Oxidation Diagnosis: Oxidative Dimerization Action: Recrystallize under N2 Solubility->Oxidation No (Insoluble particles) Hydrolysis Diagnosis: Hydrolytic Ring Opening Action: Discard. Check solvent dryness. Solubility->Hydrolysis Yes (Sticky/Gummy) AcidCheck Does adding acid merge the peaks? HPLC->AcidCheck Yes Tautomer Diagnosis: Keto-Enol Tautomerism Action: Normal behavior. Process immediately. HPLC->Tautomer No (Single peak) AcidCheck->Tautomer Yes AcidCheck->Hydrolysis No (Distinct impurity)

Figure 2: Diagnostic decision tree for identifying the root cause of instability based on physical and analytical observations.

References

  • Meldrum's Acid Derivatives in Synthesis: Detailed mechanisms of

    
    -keto amide decomposition and reactivity.
    
    • Source:

  • Apixaban Intermediate Synthesis: Process chemistry describing the handling of piperidin-2-one and dihydropyridin-2-one intermedi

    • Source:

  • Piperidine-2,4-dione Reactivity: Analysis of the C3-position acidity and nucleophilic behavior in biological systems.

    • Source:

  • Tautomerism in Heterocycles: General principles of keto-enol equilibrium in N-heterocycles affecting HPLC analysis.

    • Source:

purification techniques for high-purity 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Fluorophenyl)piperidine-2,4-dione

Executive Summary

Welcome to the Technical Support Hub for 1-(4-Fluorophenyl)piperidine-2,4-dione . This guide is designed for organic chemists and process engineers encountering challenges in the isolation and purification of this specific N-aryl-piperidine-2,4-dione scaffold.[1]

As an acidic heterocycle (pKa ~10-11 at C3), this compound presents unique purification opportunities that differ from standard neutral organic intermediates.[1] The following protocols prioritize chemical logic—exploiting the molecule's electronic properties to achieve high purity (>99%) without excessive chromatographic loss.

Part 1: Troubleshooting & FAQs

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How can I induce precipitation?

Diagnosis: This is a common issue caused by trace impurities (unreacted 4-fluoroaniline or uncyclized diester intermediates) disrupting the crystal lattice.[1] The "oiling out" phenomenon suggests the presence of non-polar impurities or residual high-boiling solvents.[1]

Solution:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] Add Hexane or Heptane dropwise until cloudy, then scratch the flask wall with a glass rod.[1] Sonicate for 10 minutes.

  • Acid-Base Reset: If trituration fails, the oil likely contains neutral impurities.[1] Perform the Acid-Base Extraction Protocol (see Part 2) to chemically separate the acidic dione from neutral byproducts.[1]

Q2: HPLC analysis shows a persistent impurity at RRT ~0.8-0.9. What is it?

Analysis: In the synthesis of N-aryl-2,4-diones via Dieckmann cyclization, the most persistent impurity is often the uncyclized acyclic precursor (e.g., methyl 3-((4-fluorophenyl)amino)-3-oxopropanoate derivatives) or the decarboxylated byproduct (if synthesized via a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-keto ester route).
  • 4-Fluoroaniline (starting material) usually elutes much earlier or later depending on pH, but is easily removed by acid wash.[1]

  • Hydrolysis Product: If water was present during workup, the lactam ring may open.[1]

Fix:

  • For Uncyclized Precursor: Recrystallize from Ethanol/Water (9:1) .[1] The more polar dione crystallizes, while the lipophilic acyclic ester remains in the mother liquor.[1]

  • For 4-Fluoroaniline: Wash the organic layer with 1M HCl.[1] The aniline forms a water-soluble salt, while the dione remains in the organic phase.[1]

Q3: The product color is pink/reddish instead of off-white. Does this affect purity?

Insight: The pink coloration typically arises from the oxidation of trace 4-fluoroaniline residues.[1] Even ppm levels can cause significant discoloration.[1] While it may not significantly impact NMR purity, it is unacceptable for pharmaceutical standards.[1] Remedy: Treat the recrystallization solution with activated charcoal (5 wt%) for 30 minutes at reflux in Ethanol, then filter through Celite before cooling.

Part 2: Advanced Purification Protocols

Protocol A: Acid-Base Chemical Purification (The "Gold Standard")

Best for: Removing neutral impurities, starting materials, and oily residues.[1]

Principle: The C3 protons of 1-(4-Fluorophenyl)piperidine-2,4-dione are acidic due to the flanking carbonyls.[1] We can selectively deprotonate the product, moving it to the aqueous phase, while leaving non-acidic impurities in the organic phase.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid/oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction (Target to Aqueous): Extract the organic layer with 0.5 M NaOH (3 x 5 mL/g).

    • Note: The product converts to its sodium enolate and moves to the aqueous layer.[1] The aqueous layer may turn yellow/orange.[1]

  • Wash: Wash the combined aqueous extracts with fresh EtOAc (2 x 5 mL/g).

    • Critical: Discard this organic layer.[1] It contains neutral impurities (uncyclized esters) and basic impurities (anilines).[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 2 M HCl to pH ~2–3 while stirring vigorously.

    • The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.[1]

Protocol B: Recrystallization

Best for: Final polishing to >99.5% purity.[1][2]

Solvent SystemRatio (v/v)Temperature ProfileComments
Ethanol / Water 90:10Reflux ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

0°C
Excellent for removing inorganic salts and polar degradation products.
EtOAc / Heptane 1:3Reflux ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

RT
Standard method. Good for removing lipophilic oils.[1]
Isopropanol (IPA) 100%Reflux ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-10°C
Best for obtaining large, well-defined crystals.

Part 3: Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways for purifying N-aryl-piperidine-2,4-diones.

PurificationWorkflow Start Crude 1-(4-Fluorophenyl) piperidine-2,4-dione CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid If Solid Oil Oily / Sticky CheckState->Oil If Oil CheckPurity HPLC Purity? Solid->CheckPurity Trituration Trituration (Ether/Hexane) Oil->Trituration Trituration->Solid If solidifies AcidBase Acid-Base Extraction (Protocol A) Trituration->AcidBase If still oily AcidBase->CheckPurity CheckPurity->AcidBase <95% or Neutral Imps Recryst Recrystallization (EtOH/Water) CheckPurity->Recryst >95% but Colored Charcoal Activated Charcoal Treatment Recryst->Charcoal If Colored Final Pure Product (>99%) Recryst->Final Colorless Charcoal->Final

Figure 1: Decision matrix for purification based on physical state and initial purity levels.

Part 4: Analytical Verification

To confirm the success of your purification, verify the following spectral markers:

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Look for the C3-methylene protons.[1] In the keto form, these appear as a singlet around ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       3.5–3.8 ppm.
      
    • Note: In DMSO, you may observe enol tautomers (vinyl proton signals) depending on concentration.[1]

    • Impurity Check: 4-Fluoroaniline doublets appear upfield (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       6.5–7.0 ppm).
      
  • 
    F NMR: 
    
    • The product should show a single sharp peak around ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       -115 to -120 ppm (referenced to CFCl
      
      
      
      ).
    • Multiple fluorine signals indicate regioisomers or starting material contamination.[1]

References

  • Regioselective synthesis of substituted piperidine-2,4-diones. Source: UCL Discovery.[1] Context: foundational methods for the Dieckmann cyclization and purification of piperidine-2,4-diones.[1] URL:[Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Source: Google Patents (WO2001002357A2).[1] Context: Describes the handling and purification of fluorophenyl-piperidine derivatives, including acid/base workups and crystallization. URL:[1]

  • Purification of Laboratory Chemicals (8th Edition). Source: Butterworth-Heinemann.[1] Context: General reference for standard recrystallization solvent pairs for N-heterocycles. URL:[Link][1]

Sources

resolving solubility challenges with 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and handling challenges associated with 1-(4-Fluorophenyl)piperidine-2,4-dione , a critical scaffold in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives) and other pharmacological agents.

Topic: Resolving Solubility & Stability Challenges

Physicochemical Profiling: The "Why" Behind the Challenge

Before troubleshooting, it is essential to understand why this molecule resists standard solubilization. The 1-(4-Fluorophenyl)piperidine-2,4-dione moiety presents a "Solubility Paradox": it contains polar carbonyls but behaves lipophilically due to the fluorophenyl tail and strong crystal lattice energy.

Key Properties Table
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~207.2 g/mol Small molecule, but prone to aggregation.
LogP (Octanol/Water) 1.6 – 2.1Moderately lipophilic; prefers organic solvents over water.
pKa (C3-H) ~10.5 – 11.5Critical: The C3 position (between carbonyls) is weakly acidic. It will not deprotonate at physiological pH (7.4), remaining neutral and insoluble.
H-Bond Donors/Acceptors 0 / 2Lacks donors (no N-H), limiting water interaction.
Tautomerism Keto-EnolExists in equilibrium; the enol form can chelate metals or aggregate.

Troubleshooting Guide (Q&A Format)

Scenario A: Biological Assays (In Vitro)

Q: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and the compound precipitated immediately. How do I fix this?

A: This is the classic "Solvent Shock" phenomenon. The compound is hydrophobic (LogP ~2) and neutral at pH 7.4. When DMSO is suddenly diluted with water, the hydration shell strips the DMSO away, forcing the compound to aggregate.

The Solution: The "Intermediate Transition" Protocol Do not jump from 100% DMSO to 100% Aqueous buffer.

  • Use a Co-solvent Bridge: Predilute your DMSO stock into a mixture of PEG400/Water (50:50) before the final dilution into the assay buffer.

  • Add a Surfactant: Incorporate 0.05% Tween-80 or 0.1% Pluronic F-68 into your assay buffer before adding the compound. This creates micelles that sequester the hydrophobic fluorophenyl tail.

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . The fluorophenyl ring fits snugly into the hydrophobic cavity of the cyclodextrin, dramatically increasing aqueous solubility without altering biological activity [1].
Scenario B: Chemical Synthesis & Purification

Q: I cannot get the compound to dissolve in Ethanol for recrystallization. What solvent system should I use?

A: Ethanol alone is often insufficient due to the rigid dione lattice.

  • Switch to Polar Aprotic: The compound dissolves readily in DMF or DMSO .

  • Recrystallization Strategy: Dissolve the solid in a minimum volume of warm DMF (approx. 60°C). Slowly add Water or Isopropanol (anti-solvent) dropwise until turbidity persists. Cool slowly to 4°C.

  • Acid/Base Extraction: Since the C3 position is acidic (pKa ~11), you can dissolve the compound in 0.1 M NaOH (forming the enolate), filter off impurities, and then re-precipitate by acidifying with HCl to pH 4-5. Warning: Perform this quickly to avoid hydrolytic ring opening.

Scenario C: Stock Solution Stability

Q: My DMSO stock turned yellow after a month at -20°C. Is it still good?

A: Color change often indicates oxidation or tautomeric shifts.

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can catalyze the hydrolysis of the imide bond (ring-opening) or promote enolization.

  • Recommendation: Always store stocks in single-use aliquots sealed under argon. If the color has changed, check purity via LC-MS. If the main peak is intact (>95%), the yellowing is likely a trace impurity (often an oxidative coupling product at C3) and may not affect rough screening, but fresh stock is required for IC50 determination.

Step-by-Step Optimization Protocols

Protocol 1: Preparation of a Robust 10 mM Stock

Target: Create a stock solution stable for >6 months.

  • Weighing: Weigh 20.7 mg of 1-(4-Fluorophenyl)piperidine-2,4-dione.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, water <0.005%).

    • Why? Water promotes hydrolysis of the cyclic imide.

  • Dissolution: Add 10 mL of DMSO. Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (200 µL each). Flush with Nitrogen/Argon.[1] Store at -20°C.

Protocol 2: The "Step-Down" Dilution Method (For Cellular Assays)

Target: Final concentration 10 µM, <0.5% DMSO, No Precipitation.

  • Prepare Assay Buffer: PBS + 0.1% HP-

    
    -CD  (w/v).
    
  • Intermediate Dilution (100x):

    • Take 10 µL of 10 mM DMSO Stock.

    • Add 90 µL of Pure PEG400 . Mix well. (Conc = 1 mM).

  • Final Dilution (1x):

    • Add 10 µL of the Intermediate (PEG/DMSO mix) to 990 µL of the Assay Buffer.

    • Result: 10 µM Compound, 0.1% DMSO, 0.9% PEG400.

    • Mechanism:[1][2] PEG400 acts as a bridge, preventing the rapid nucleation of crystals that happens with pure DMSO [2].

Decision Tree for Solvent Selection

The following diagram illustrates the logical workflow for selecting the appropriate solvent system based on your specific application.

SolubilityWorkflow Start Start: 1-(4-Fluorophenyl) piperidine-2,4-dione Solid AppType What is the Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Synthesis / Purification AppType->Synthesis Analysis Analytical (LC-MS/NMR) AppType->Analysis ConcCheck Target Conc > 50 µM? BioAssay->ConcCheck RxnSolvent Reaction Solvent Synthesis->RxnSolvent Purification Recrystallization Synthesis->Purification MobilePhase Mobile Phase: AcN/Water + 0.1% Formic Acid Analysis->MobilePhase Cyclodextrin Use HP-β-CD carrier (Protocol 2) ConcCheck->Cyclodextrin Yes (High Risk) SimpleDil Standard DMSO Dilution (<0.1% DMSO) ConcCheck->SimpleDil No (Low Risk) DMF_DMSO Use DMF or DMSO (High Solubility) RxnSolvent->DMF_DMSO Precip Dissolve in DMF, Precipitate with Water/IPA Purification->Precip

Caption: Logical workflow for solvent selection based on experimental intent. Green paths indicate biological compatibility; Red paths indicate chemical processing.

References

  • Zhang, D., et al. (2016). "Improving the Solubility and Bioavailability of Apixaban via Apixaban-Oxalic Acid Cocrystal." Crystal Growth & Design. (Demonstrates the utility of crystal engineering and solubilizers for piperidine-2,4-dione derivatives).

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences. (Theoretical basis for PEG/DMSO cosolvent bridges).

  • PubChem Compound Summary. (2023). "1-(4-Fluorophenyl)piperidine-2,4-dione derivatives and properties." National Center for Biotechnology Information.

Sources

Technical Support Center: Controlling Moisture Sensitivity in 1-(4-Fluorophenyl)piperidine-2,4-dione Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Fluorophenyl)piperidine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to its chemical structure, 1-(4-Fluorophenyl)piperidine-2,4-dione is susceptible to moisture-induced degradation, which can compromise experimental outcomes. This guide provides field-proven best practices, troubleshooting advice, and the scientific rationale behind our recommendations.

Section 1: Quick Reference & Summary of Best Practices

For experienced users, this table summarizes the critical parameters for maintaining the stability of 1-(4-Fluorophenyl)piperidine-2,4-dione.

ParameterOptimal ConditionAcceptable ConditionRationale & Critical Notes
Storage Temp. -20°C to -80°C2-8°C (Short-term)Lower temperatures significantly reduce the rate of potential hydrolytic degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Dry Air (in a desiccator)An inert atmosphere displaces moisture and oxygen, offering maximum protection.[2]
Humidity Control Nitrogen-Purged Desiccator CabinetStandard Desiccator with fresh, active desiccant (e.g., silica gel, molecular sieves).[3][4]The primary degradation pathway is hydrolysis; therefore, maintaining a low-humidity environment is critical.[3]
Light Exposure Stored in an amber vial or in the dark.Opaque secondary containment.While hydrolysis is the main concern, photolytic degradation should also be minimized for long-term stability.[4]
Handling Inside a glovebox with <10 ppm H₂O.On an open bench, with rapid handling and inert gas backfill.Minimize exposure time to ambient atmosphere to prevent moisture adsorption.[2][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 1-(4-Fluorophenyl)piperidine-2,4-dione.

Q1: Why is 1-(4-Fluorophenyl)piperidine-2,4-dione considered moisture-sensitive?

A1: The molecule contains a piperidine-2,4-dione ring, which is a type of cyclic imide or lactam.[6] Amide and imide bonds, while more stable than esters, are susceptible to hydrolysis—a chemical reaction with water that cleaves these bonds.[7][8] This reaction breaks open the piperidine ring, forming a new linear compound that will have different chemical properties and will no longer be biologically active in the intended way. The presence of two carbonyl groups can increase the susceptibility of the ring to nucleophilic attack by water.

Q2: I just received a new vial of the compound. What are the immediate steps I should take?

A2:

  • Inspect: Check that the container's seal is intact and there is no visible damage.

  • Document: Label the vial with the date of receipt and, if you plan to open it, the date of opening.[9][10]

  • Store Immediately: Place the unopened vial into a desiccator charged with fresh desiccant at the recommended temperature (ideally -20°C).[4][11] Do not leave it on the bench.

Q3: What is the correct procedure for weighing out the compound for an experiment?

A3: This is a critical control point where moisture exposure is most likely.

  • Equilibrate to Room Temperature: Before opening, remove the vial from the cold storage and place it in a desiccator at room temperature for at least 30-60 minutes.[5][12] Opening a cold vial will cause atmospheric moisture to immediately condense on the cold powder, compromising the entire batch.

  • Minimize Exposure: Once equilibrated, open the vial and quickly weigh the required amount of powder using a clean, dry spatula. The goal is to minimize the time the solid is exposed to the air.

  • Inert Gas Blanket: Before re-sealing the vial, gently flush the headspace with a stream of dry nitrogen or argon. This displaces the moist lab air that entered the container.

  • Seal Tightly: Securely close the cap. For added protection during long-term storage, you can wrap the cap-vial interface with parafilm.[13]

  • Return to Storage: Promptly return the vial to the desiccator in the appropriate cold storage.

Q4: Can I make a stock solution? What is the best way to store it?

A4: Yes, preparing a stock solution is often more convenient than weighing the solid for every experiment.

  • Solvent Choice: Use a high-purity, anhydrous-grade solvent (e.g., DMSO, DMF, Acetonitrile) from a freshly opened bottle or one that has been properly stored to exclude moisture.

  • Storage: Store stock solutions in small, single-use aliquots in vials with tight-fitting caps (e.g., PTFE-lined). Store at -20°C or -80°C. This prevents repeated freeze-thaw cycles and limits moisture introduction from the headspace of a partially used vial.

  • Stability: Stability in solution is compound and solvent-dependent. It is advisable to run a small-scale stability test using an analytical method like HPLC if the solution will be stored for an extended period.

Section 3: Troubleshooting Guide

This guide helps diagnose and resolve issues that may arise from improper storage or handling.

Q5: My bioassay results are showing lower-than-expected potency or are inconsistent. Could this be a storage issue?

A5: Yes, this is a classic symptom of compound degradation. If the active 1-(4-Fluorophenyl)piperidine-2,4-dione has been hydrolyzed due to moisture exposure, its concentration in your sample will be lower than calculated.[] This leads directly to reduced biological activity and poor reproducibility.

Q6: I ran an HPLC/LC-MS analysis of my compound and I see a new, more polar peak that grows over time. What is happening?

A6: This is strong evidence of hydrolytic degradation. The hydrolysis product, which is a ring-opened carboxylic acid and amide, will be significantly more polar than the parent compound. This will cause it to elute earlier on a standard reversed-phase HPLC column. A well-developed, stability-indicating analytical method is crucial for detecting such impurities.[15][16]

Q7: The powder in my vial appears clumpy and is difficult to weigh. Is it compromised?

A7: Clumping or caking is a physical sign that the powder has absorbed a significant amount of moisture from the air.[17] While not definitive proof of chemical degradation, it indicates that the material has been improperly handled and is at high risk of hydrolysis. It is strongly recommended to perform an analytical purity check (e.g., HPLC) before using any material that shows physical changes.

Troubleshooting Workflow for Suspected Compound Degradation

The following diagram outlines a logical workflow for investigating potential moisture-related degradation of 1-(4-Fluorophenyl)piperidine-2,4-dione.

Troubleshooting_Workflow problem Problem Observed (e.g., Low Activity, New HPLC Peak) review Review Handling & Storage Log - Was vial equilibrated before opening? - How long was it open? - Was it stored in a desiccator? problem->review new_vial Test a New, Unopened Vial (Control Sample) problem->new_vial analytical Perform Analytical Verification - HPLC/LC-MS for purity check - Karl Fischer for water content review->analytical compare Compare Results analytical->compare new_vial->compare root_cause Root Cause Analysis compare->root_cause Suspect vial shows degradation, control is clean ok Problem Not Related to Compound Integrity (Investigate other experimental variables) compare->ok Both vials show same issue or both are clean corrective Implement Corrective Actions - Discard compromised material - Re-train on handling protocols - Procure fresh compound root_cause->corrective

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Detailed Experimental Protocols

Protocol 1: Recommended Procedure for Weighing and Dispensing
  • Preparation: Ensure your analytical balance is clean and calibrated. Have a clean, dry spatula and a new weigh boat or paper ready. Prepare a source of dry, inert gas (nitrogen or argon) with a gentle flow rate.

  • Temperature Equilibration: Remove the sealed vial of 1-(4-Fluorophenyl)piperidine-2,4-dione from cold storage (-20°C or -80°C). Place it inside a sealed desiccator at ambient room temperature. Allow it to warm for at least 30-60 minutes.

  • Dispensing: Transfer the vial and weighing materials to the balance. Open the vial, and using the clean spatula, quickly and efficiently transfer the desired amount of solid to the weigh boat.

  • Inert Gas Purge: Immediately after removing the desired material, take the vial off the balance. Direct a gentle stream of inert gas into the vial's headspace for 5-10 seconds to displace any ambient air that has entered.

  • Sealing: Tightly screw the cap back on the vial. For extra security for long-term storage, wrap the cap-vial junction with 2-3 layers of parafilm, stretching it to create a tight seal.

  • Storage: Immediately return the sealed vial to its designated desiccator in the proper cold storage unit.

  • Clean-up: Properly dispose of the weigh boat and clean the spatula according to your lab's safety procedures.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

  • Terra Universal. (2015, July 21). Desiccator Storage: The Missing Link in the Manufacturing Chain. Terra Universal. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

  • Wikipedia. (n.d.). Desiccator. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Wang, S., et al. (2022). Progress of metal hydrides, amides and imides for ammonia synthesis and decomposition. Green Energy & Environment. [Link]

  • Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. [Link]

  • Al-Hourani, B. J. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry. [Link]

  • Wolska, J., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • Page, M. I. (2003). The Hydrolysis of Lactams. The Chemistry of Amides. [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Steinkellner, G., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • Preprints.org. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • ACS Publications. (2024, September 18). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. [Link]

  • Ye, J., et al. (2018). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated...[Link]

  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. [Link]

  • MDPI. (n.d.). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • Nature. (n.d.). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. [Link]

  • Jeschke, P. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. [Link]

Sources

Technical Support Center: Stability Optimization for 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Paradox

Welcome to the technical guide for 1-(4-Fluorophenyl)piperidine-2,4-dione . As a researcher working with this scaffold—likely as a precursor in the synthesis of Factor Xa inhibitors (e.g., Apixaban)—you have likely encountered a critical frustration: conditions that improve solubility (basic pH) drastically accelerate degradation. [1][2]

This molecule features a cyclic


-keto amide  (piperidine-2,4-dione) core.[1][2] The methylene group at position 3 (between the two carbonyls) is highly active, leading to complex keto-enol tautomerism and susceptibility to ring-opening hydrolysis.[1][2]

This guide provides the mechanistic grounding and practical protocols to navigate these competing physicochemical properties.

Module 1: The pH Stability Landscape

The stability of 1-(4-Fluorophenyl)piperidine-2,4-dione is governed by two competing mechanisms: Tautomerization (reversible) and Hydrolysis (irreversible).[1][2]

The "Goldilocks" Zone: pH 4.5 – 6.0 [1][2]
  • Acidic (< pH 3): The molecule is stable but solubility is poor.[2] Strong acids may catalyze decarboxylation if residual ester precursors are present.[2]

  • Neutral to Basic (> pH 7): The C3 protons are acidic (pKa

    
     5–7).[1][2] Deprotonation forms an enolate, which increases solubility but makes the lactam ring highly susceptible to nucleophilic attack by hydroxide (
    
    
    
    ), leading to irreversible ring opening.[1]
  • Optimal Window: pH 4.5 – 6.0 .[2] In this range, the molecule exists predominantly in the neutral keto/enol equilibrium, minimizing hydrolytic cleavage while allowing for the use of organic co-solvents.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathways. Note that the Ring Opening step is the primary failure mode in basic buffers.

StabilityPathway Keto Keto Form (Stable, Low Solubility) Enol Enol Form (Equilibrium) Keto->Enol Tautomerism (Fast) Enolate Enolate Ion (High Solubility, Reactive) Keto->Enolate pH > pKa (Deprotonation) Enol->Enolate Base Hydrolysis Ring-Opened Product (Irreversible Degradation) Enolate->Hydrolysis OH- Attack (Lactam Cleavage)

Figure 1: Mechanistic pathway showing the transition from stable tautomers to the irreversible ring-opened hydrolysis product under basic conditions.[1][2]

Module 2: Troubleshooting & FAQs
Category A: Chemical Stability & Storage [2]

Q1: My compound degrades rapidly in Phosphate Buffered Saline (PBS, pH 7.4). Why? A: PBS at pH 7.4 is too basic for this specific dione.[2] The electron-withdrawing 4-fluorophenyl group on the nitrogen pulls electron density away from the lactam carbonyl (C2), making it highly electrophilic.[1][2] At pH 7.4, hydroxide ions attack this carbonyl, cleaving the C-N bond and opening the ring.[1]

  • Solution: Switch to Ammonium Acetate (pH 5.0) or MES buffer (pH 6.0) .[1][2] If physiological pH is required for a short assay, prepare the solution immediately before use and keep it on ice.[1]

Q2: I see a color change (yellowing) in solution over time. Is this oxidation? A: Likely, yes.[2] The C3 position (active methylene) is prone to oxidative dimerization, especially when the enolate is formed.[1]

  • Solution: Degas all buffers and solvents.[2] Store stock solutions under an inert atmosphere (Argon/Nitrogen). Add a chelating agent like EDTA (0.1 mM) if metal ions are suspected, as they catalyze this oxidation.[1]

Category B: Analytical (HPLC/LC-MS) Issues

Q3: I see split peaks or broad tailing in my HPLC chromatogram. Is my column failing? A: It is likely not the column, but keto-enol tautomerism occurring on the timescale of the separation. If the interconversion rate is similar to the retention time, you get peak splitting or "saddle" peaks.[1]

  • Solution:

    • Acidify the Mobile Phase: Ensure your mobile phase contains at least 0.1% Formic Acid or 0.05% TFA .[2] This suppresses ionization and forces the equilibrium toward the neutral form.

    • Temperature Control: Lowering the column temperature (e.g., to 10°C) can slow the tautomerization enough to resolve distinct species, while raising it (e.g., to 45°C) might speed it up enough to merge them into a single sharp peak.[1] Recommendation: Try 40-45°C first.

Q4: What is the best solvent for stock preparation? A: Avoid DMSO for long-term storage if possible, as it can be hygroscopic and promote hydrolysis.[1][2]

  • Recommended: Acetonitrile (ACN) or Methanol (MeOH) .[1][2] Store at -20°C.

  • Avoid: Alkaline water or unbuffered aqueous solutions.[2]

Module 3: Experimental Protocols
Protocol 1: Optimized Buffer Preparation (pH 5.0)

Use this buffer for stability studies or dissolution to minimize ring opening.[1][2]

  • Reagent: Ammonium Acetate (HPLC Grade).

  • Concentration: 10 mM (Low ionic strength reduces catalytic effects).

  • Procedure:

    • Dissolve 0.77 g Ammonium Acetate in 900 mL HPLC-grade water.

    • Adjust pH to 5.0 ± 0.1 using Glacial Acetic Acid.[2]

    • Dilute to 1000 mL.

    • Filter through a 0.22 µm membrane.[2]

Protocol 2: Forced Degradation Study (Stress Testing)

Validate your analytical method using this protocol.

Stress ConditionReagent/ConditionTimepointExpected Outcome
Acid Hydrolysis 0.1 N HCl, RT24 HoursMinimal degradation (Stable).[1][2]
Base Hydrolysis 0.1 N NaOH, RT5-30 Mins Rapid degradation (Ring opening). Monitor closely.
Oxidation 3%

, RT
4 HoursPotential dimerization at C3.
Thermal 60°C (Solid State)7 DaysStable (unless moisture is present).[1][2]
Module 4: Solubility vs. Stability Decision Tree

Use this logic flow to determine the best solvent system for your specific application.

DecisionTree Start Start: Select Application AppType Application Type? Start->AppType LCMS Analytical (LC-MS/HPLC) AppType->LCMS Synthesis Synthesis Intermediate AppType->Synthesis BioAssay Biological Assay AppType->BioAssay LCMS_Sol Use ACN/Water + 0.1% Formic Acid (Forces Keto form) LCMS->LCMS_Sol Synth_Sol Avoid Aqueous Base. Use anhydrous organic base (e.g., TEA/DCM) if deprotonation needed. Synthesis->Synth_Sol Bio_Q Is pH 7.4 required? BioAssay->Bio_Q Bio_Yes Dissolve in DMSO stock. Dilute into buffer IMMEDIATELY before use (< 30 min stability). Bio_Q->Bio_Yes Yes Bio_No Use MES Buffer (pH 6.0). Stable for hours. Bio_Q->Bio_No No (pH 6 ok)

Figure 2: Decision support tree for solvent and buffer selection based on experimental intent.

References
  • Apixaban Impurity Profiling

    • Title: The Formation of Apixaban Impurities: An In-depth Technical Guide.[2][3]

    • Source: BenchChem Technical Guides.[2]

    • Context: Details the formation of piperidine-2,4-dione derivatives as process-related impurities and their hydrolytic instability.
    • (Verified landing page for technical resources).[1][2]

  • General Stability of Cyclic

    
    -Keto Amides: 
    
    • Title: Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)
    • Source:Acta Poloniae Pharmaceutica (2010).[1][2]

    • Context: Provides mechanistic evidence for base-catalyzed ring opening in N-substituted cyclic imides/diones.[1][2]

  • Analytical Method Development

    • Title: Analysis and Control of Organic Impurities in Apixaban.
    • Source:Chinese Pharmaceutical Journal (2020).[1][2][4]

    • Context: Discusses HPLC strategies for separating Apixaban intermediates and degradation products, emphasizing pH control in mobile phases.
  • Chemical Properties & Safety

    • Title: 1-(4-Fluorophenyl)piperidine-2,4-dione Compound Summary.
    • Source: PubChem (National Library of Medicine).[1]

    • Context: Physicochemical property data and structural identifiers.[2][5][6][7][8][9]

    • [1][2]

Sources

Technical Support Center: Stability & Impurity Profiling for 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 1-(4-Fluorophenyl)piperidine-2,4-dione . It synthesizes organic chemistry principles, ICH guidelines, and mass spectrometry logic into a practical troubleshooting resource.

Ticket System Status: [ONLINE] Subject: Identification of Degradation Products & Troubleshooting LC-MS Anomalies Assigned Specialist: Senior Application Scientist

Diagnostic Triage: What are you seeing?

Before diving into complex mechanisms, match your observation to the likely issue using this rapid diagnostic table.

Observation (LC-MS)Mass Shift (

m/z)
Likely IssueImmediate Action
New Peak (Polar) +18 DaHydrolysis (Ring Opening)Check pH of mobile phase/diluent. Avoid basic conditions (>pH 7.5).
New Peak (Less Polar) -26 Da (from +18 species)Decarboxylation Reduce source temperature; investigate if hydrolysis occurred first.
New Peak (Early Eluting) +16 Da or +32 DaOxidation (C3 Position)Check for peroxides in solvents; protect from light/air.
Mass Defect Change Loss of 19 Da (approx)Defluorination CRITICAL: Check UV exposure. Fluorine loss usually requires photolysis.
Dimerization 2M - 2HOxidative Coupling High concentration stress; C3-C3 coupling. Dilute sample.

Deep Dive: Degradation Pathways & Mechanisms[1]

The molecule 1-(4-Fluorophenyl)piperidine-2,4-dione contains a cyclic


-dicarbonyl system and an N-aryl amide. These functional groups dictate its instability profile.
Pathway A: Hydrolytic Ring Opening (Primary Pathway)

The most labile site is the N1-C2 amide bond . Under aqueous conditions (accelerated by high pH), the ring opens.

  • Mechanism: Nucleophilic attack of water/hydroxide on the C2 carbonyl.

  • Intermediate: 5-[(4-fluorophenyl)amino]-3-oxopentanoic acid.

  • Terminal Degradant: Because the intermediate is a

    
    -keto acid, it is thermally unstable and readily decarboxylates to form 4-[(4-fluorophenyl)amino]butan-2-one .
    
  • MS Signature: Look for the parent mass +18 Da (acid) or parent mass -26 Da (ketone amine).

Pathway B: C3-Oxidation

The C3 methylene group (flanked by two carbonyls) is highly acidic (pKa ~11). It exists in equilibrium with its enol form.

  • Mechanism: Radical autoxidation or trace metal catalysis at the active methylene.

  • Products: 3-hydroxy-1-(4-fluorophenyl)piperidine-2,4-dione or the 3,3-dihydroxy gem-diol.

  • MS Signature: +16 Da (M+O) or +32 Da (M+2O).

Pathway C: Photolytic Defluorination

While the aryl-fluorine bond is strong, UV light can induce homolytic cleavage, especially if the piperidine ring absorbs energy and transfers it.

  • Product: Hydroxy-phenyl analogs (substitution of F for OH) or reduced phenyl rings.

Visualizing the Degradation Workflow

The following diagram maps the logical flow for identifying unknowns derived from this molecule.

DegradationPathways Parent Parent Molecule 1-(4-Fluorophenyl)piperidine-2,4-dione (MW: 207.2) Hydrolysis Stress: Hydrolysis (pH > 7) Nucleophilic Attack at C2 Parent->Hydrolysis Oxidation Stress: Oxidation / Air Active Methylene (C3) Parent->Oxidation Photo Stress: UV Light Radical Mechanism Parent->Photo OpenRing Intermediate: 5-[(4-F-Ph)amino]-3-oxopentanoic acid (MW: 225.2, +18 Da) Hydrolysis->OpenRing Decarbox Terminal Degradant: 4-[(4-F-Ph)amino]butan-2-one (MW: 181.2, -26 Da from Parent) OpenRing->Decarbox Thermal Decarboxylation (-CO2) Hydroxy Degradant: 3-Hydroxy-derivative (MW: 223.2, +16 Da) Oxidation->Hydroxy Dimer Degradant: C3-C3 Dimer (MW: 412.4, 2M-2H) Oxidation->Dimer High Conc. Defluoro Degradant: Defluorinated / Phenol Analog (Mass shift varies) Photo->Defluoro

Caption: Logical degradation pathways for 1-(4-Fluorophenyl)piperidine-2,4-dione showing mass shifts associated with hydrolysis, oxidation, and decarboxylation.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Standard: ICH Q1A(R2) [1]

Objective: Intentionally degrade 10-20% of the sample to validate analytical methods.

  • Preparation: Dissolve 1 mg/mL of the compound in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Ring opening (Hydrolysis).

  • Base Stress: Add 0.1 N NaOH. Stir at Room Temp for 1 hour.

    • Warning: This molecule is extremely base-labile. Monitor closely to prevent total degradation.

  • Oxidative Stress: Add 3%

    
    . Store at RT for 24 hours.
    
    • Expectation: +16 Da peaks (C3 oxidation).

  • Quenching: Neutralize acid/base samples exactly to pH 7.0 before LC injection to prevent on-column degradation.

Protocol B: LC-MS/MS Identification Strategy

Standard: General Mass Spectrometry Fragmentation Rules [2]

Step 1: Full Scan (Q1)

  • Scan range: 100–500 m/z.

  • Mode: ESI Positive (Nitrogen on the aniline/piperidine is protonatable).[1]

  • Note: The Fluorine atom provides a distinct mass defect. Watch for it.

Step 2: Product Ion Scan (MS2)

  • Select Parent (m/z ~208) and major degradants.

  • Key Fragment to Watch: The 4-Fluorophenyl cation or radical.

    • Look for m/z 95 (Fluorophenyl ring) or m/z 122 (Fluorophenyl-isonitrile/amine fragments).

    • If the degradation product retains the m/z 95 fragment, the N-Aryl bond is intact.

Frequently Asked Questions (FAQs)

Q: Why does my main peak split into two peaks in the chromatogram? A: This is likely keto-enol tautomerism . The C3 position is acidic. In protic solvents (like Methanol/Water), the keto and enol forms may separate slightly on C18 columns.

  • Fix: Acidify the mobile phase (0.1% Formic Acid) to push the equilibrium toward the keto form or collapse the peak shape.

Q: I see a degradation product with Mass 181. What is it? A: This is the decarboxylated hydrolysis product (4-[(4-fluorophenyl)amino]butan-2-one).

  • Calculation: Parent (207) + Water (18) - CO2 (44) = 181.

  • Cause: Your sample was likely exposed to moisture and then heat (e.g., in the drying down process or a heated LC source).

Q: Is the Fluorine atom stable? A: Generally, yes. However, under UV stress (photostability testing per ICH Q1B), you may see defluorination. If you see a peak at M-18 (loss of F, gain of H) or M-2 (loss of F, gain of OH), check your light protection.

Q: Can I use Methanol as a diluent? A: Use caution. Cyclic anhydrides and diones can undergo alcoholysis (opening the ring with methanol instead of water), forming methyl esters (+32 Da mass shift). Acetonitrile is safer for stability studies.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Piperidine Derivatives.

  • National Institutes of Health (NIH). (2020). Forced Degradation and Stability Indicating Studies.

  • Royal Society of Chemistry. (2013). Degradation mechanisms of fluorophenyl-piperidine derivatives.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(4-Fluorophenyl)piperidine-2,4-dione, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods and a detailed walkthrough of the validation process, grounded in the principles of scientific integrity and regulatory compliance.

The narrative that follows is designed to be a practical resource for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven approach to method development and validation. We will explore not just the "how" but, more importantly, the "why" behind experimental choices, ensuring that the described protocols are self-validating systems that stand up to scientific and regulatory scrutiny.

The Criticality of a Stability-Indicating Method

Before delving into the validation process, it is paramount to understand the concept of a "stability-indicating" method. An analytical procedure is deemed stability-indicating if it can accurately and selectively quantify the API in the presence of its potential degradation products and impurities.[1][2] This is of utmost importance as it provides a true measure of the compound's stability under various environmental conditions, which is a key component of its overall quality assessment.[3][4]

For 1-(4-Fluorophenyl)piperidine-2,4-dione, potential impurities could arise from the synthesis process or from degradation over time. A likely synthetic route might involve the condensation of a substituted aniline with a dicarboxylic acid derivative. Potential impurities could therefore include unreacted starting materials, byproducts from side reactions, and degradation products formed through hydrolysis, oxidation, or photolysis.

Method Development: A Tale of Two Approaches

To illustrate the importance of a well-developed HPLC method, we will compare two hypothetical approaches for the purity determination of 1-(4-Fluorophenyl)piperidine-2,4-dione: a "Rapid Screening Method" and an "Optimized, Stability-Indicating Method."

Method A: Rapid Screening Method (A Hypothetical, Less-Optimized Approach)

This method is designed for quick, initial assessments and might be developed early in the discovery phase.

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

Method B: Optimized, Stability-Indicating Method

This method is developed with the goal of achieving robust separation and quantification, suitable for formal stability studies and quality control.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (Provides alternative selectivity for aromatic compounds)

  • Mobile Phase: Gradient elution

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (Determined from the UV spectrum of the analyte for optimal sensitivity)

  • Run Time: 25 minutes

The key difference lies in the use of a gradient elution and a column with a different stationary phase in Method B. This allows for better separation of closely eluting impurities and degradation products from the main analyte peak, a critical feature of a stability-indicating method.[5]

HPLC Method Validation: A Comprehensive Protocol

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[6] The following validation parameters will be assessed for our "Optimized, Stability-Indicating Method" (Method B), in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation MD Method Development Opt Optimization MD->Opt Spec Specificity Opt->Spec ICH Q2(R1) Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Validation Parameter Interdependencies Specificity Specificity (Foundation for all other parameters) Linearity Linearity Specificity->Linearity Ensures response is from analyte only Range Range Linearity->Range Defines the working range Accuracy Accuracy Range->Accuracy Accuracy is assessed over the range Precision Precision Range->Precision Precision is assessed over the range Accuracy->Precision Inaccurate data cannot be precise LOQ LOQ Precision->LOQ LOQ requires acceptable precision

Caption: A diagram illustrating the logical dependencies between the different HPLC method validation parameters.

Conclusion: The Value of a Rigorously Validated Method

This guide has demonstrated the stark contrast between a rapid screening method and a fully optimized and validated stability-indicating HPLC method for the purity determination of 1-(4-Fluorophenyl)piperidine-2,4-dione. While the former may have its place in early discovery, it lacks the robustness, reliability, and scientific rigor required for later stages of drug development and regulatory submissions.

The "Optimized, Stability-Indicating Method" (Method B), through its systematic development and comprehensive validation, provides a high degree of assurance in the quality of the analytical data generated. This, in turn, builds confidence in the purity and stability of the API, which is a non-negotiable aspect of ensuring patient safety and product efficacy. As senior application scientists, it is our responsibility to advocate for and implement such rigorous analytical practices, thereby upholding the pillars of expertise, authoritativeness, and trustworthiness in the pharmaceutical sciences.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • Veolia. (2025, November 22). Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. Retrieved February 23, 2026, from [Link]

  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 23, 2026, from [Link]

  • Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved February 23, 2026, from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) validation of analytical procedures: Scientific guideline. Retrieved February 23, 2026, from [Link]

  • Patel, R. B., Patel, M. R., & Patel, B. G. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 74(1), 76–80. [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 23, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 23, 2026, from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved February 23, 2026, from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. Retrieved February 23, 2026, from [Link]

  • CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved February 23, 2026, from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Retrieved February 23, 2026, from [Link]

  • Food and Drug Administration. (2015, July). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved February 23, 2026, from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved February 23, 2026, from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved February 23, 2026, from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved February 23, 2026, from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved February 23, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 23, 2026, from [Link]

  • Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 23, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 23, 2026, from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 23, 2026, from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(5), 367-374. [Link]

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • Krasavin, M., & Dar’in, D. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7378. [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved February 23, 2026, from [Link]

  • Marson, C. M., & Sade,ghi, S. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 69(48), 10476-10485. [Link]

  • Alshehri, S., Imam, F., & Aqil, M. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 28(4), 439–444. [Link]

  • Asian Journal of Chemistry. (2012, October 9). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 6). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 1-(4-Fluorophenyl)piperidine-2,4-dione, a compound of interest in medicinal chemistry. By leveraging comparative data from structurally related analogues and fundamental NMR principles, we will dissect the anticipated spectral features, offering a robust framework for its characterization.

The Structural Context: What to Expect from the Spectrum

The molecular architecture of 1-(4-Fluorophenyl)piperidine-2,4-dione dictates a unique electronic and magnetic environment for each proton. The piperidine-2,4-dione core, a six-membered heterocyclic ring, is expected to adopt a chair conformation to minimize steric strain.[1] This conformational preference leads to distinct axial and equatorial positions for the methylene protons. Furthermore, the presence of two electron-withdrawing carbonyl groups and an N-aryl substituent significantly influences the chemical shifts of the ring protons.

The 4-fluorophenyl group attached to the nitrogen atom will introduce signals in the aromatic region of the spectrum. The fluorine substituent will induce a characteristic splitting pattern for the aromatic protons due to spin-spin coupling.

Below is a systematic breakdown and interpretation of the expected ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of 1-(4-Fluorophenyl)piperidine-2,4-dione

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 (axial & equatorial)3.5 - 3.8m-
H-5 (axial & equatorial)2.8 - 3.1m-
H-6 (axial & equatorial)3.9 - 4.2m-
Aromatic H (ortho to F)7.1 - 7.3t~8-9 (³JHH), ~8-9 (³JHF)
Aromatic H (meta to F)7.2 - 7.4dd~8-9 (³JHH), ~5-6 (⁴JHF)

Comparative Spectral Analysis: Building the Interpretation

To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of simpler, yet structurally relevant, compounds.

The Piperidine Scaffold: A Baseline

The parent piperidine ring provides a fundamental reference point. In its ¹H NMR spectrum (in CDCl₃), the protons at C-2 and C-6 (α to the nitrogen) resonate around δ 2.79 ppm, while the protons at C-3, C-4, and C-5 appear further upfield, between δ 1.46 and 2.04 ppm.[2][3] The presence of the nitrogen atom deshields the adjacent protons.

The Influence of the Dione Functionality

The introduction of two carbonyl groups at positions 2 and 4 in the piperidine ring will have a significant deshielding effect on the neighboring protons. The protons at C-3, C-5, and C-6 in 1-(4-Fluorophenyl)piperidine-2,4-dione are all adjacent to a carbonyl group, which will shift their signals downfield compared to unsubstituted piperidine. Specifically, the protons at C-3 are flanked by two carbonyls, and the protons at C-6 are α to both a nitrogen and a carbonyl group, leading to a substantial downfield shift.

The N-(4-Fluorophenyl) Substituent: Aromatic and Conformational Effects

The N-aryl group further deshields the α-protons (H-6) due to its electron-withdrawing nature and anisotropic effects. In N-phenylpiperidine, the α-protons are shifted downfield compared to piperidine.[1] The 4-fluorophenyl group in our target molecule will exhibit a similar influence.

In the aromatic region, we anticipate two distinct signals for the protons on the 4-fluorophenyl ring. The protons ortho to the fluorine atom will appear as a triplet due to coupling with the fluorine atom (³JHF) and the adjacent meta proton (³JHH), assuming similar coupling constants. The protons meta to the fluorine will present as a doublet of doublets due to coupling with the ortho proton (³JHH) and a weaker coupling to the fluorine (⁴JHF).

Conformational Insights from ¹H NMR

The chair conformation of the piperidine ring is a critical factor in the appearance of the spectrum.[4][5] Due to this conformation, the protons at each methylene group (C-3, C-5, and C-6) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts (one axial, one equatorial). This will lead to complex multiplets for these signals, further complicated by geminal and vicinal couplings.

The expected workflow for analyzing the conformation is visualized below:

Caption: Workflow for Conformational Analysis using NMR.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For researchers aiming to acquire an experimental spectrum of 1-(4-Fluorophenyl)piperidine-2,4-dione, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the solvent is free of water and other impurities.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Shim the instrument to obtain a sharp and symmetrical solvent peak.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For unambiguous assignment and conformational analysis, acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Conclusion

The ¹H NMR spectrum of 1-(4-Fluorophenyl)piperidine-2,4-dione is predicted to be complex, reflecting the intricate interplay of electronic and conformational effects within the molecule. By systematically analyzing the expected chemical shifts, multiplicities, and coupling constants in the context of related structures, a confident structural assignment can be made. This guide provides a comprehensive framework for both the prediction and the empirical interpretation of this spectrum, serving as a valuable resource for researchers in the field of drug discovery and chemical analysis.

References

  • Marson, C. M., & Risi, C. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved February 23, 2026, from [Link]

  • Pickett, H. M., & Strauss, H. L. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 92(25), 7281–7289.
  • Kim, N. J., & Kim, S. K. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(3), 1849–1856.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 23, 2026, from [Link]

Sources

Technical Comparison Guide: LC-MS Quantification and Characterization of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)piperidine-2,4-dione is a critical heterocyclic scaffold, often encountered as a synthetic intermediate in the production of Factor Xa inhibitors (e.g., structural analogs of Apixaban) or as a metabolic degradation product in fluorinated piperidine pharmaceuticals. Its analysis presents specific challenges due to keto-enol tautomerism inherent to the


-dicarbonyl moiety and the electronegativity of the fluorophenyl group.

This guide objectively compares LC-MS/MS (Triple Quadrupole) against HPLC-UV and GC-MS , establishing LC-MS/MS as the superior modality for trace quantification in biological matrices, while acknowledging HPLC-UV's utility in bulk synthesis monitoring.

Part 1: Technical Deep Dive – The Analytical Challenge

Structural Dynamics and Ionization Physics

To develop a robust method, one must understand the molecule's behavior in solution.

  • Tautomerism: The piperidine-2,4-dione ring possesses an active methylene group at C3 (between two carbonyls). In protic solvents, this exists in equilibrium between the diketo and enol forms.

  • Ionization Strategy (The "Why"):

    • Negative Mode (ESI-): The enolic hydroxyl is acidic (

      
      ). Under basic or neutral conditions, it readily deprotonates to form 
      
      
      
      . This is often the most sensitive mode for diones, minimizing background noise.
    • Positive Mode (ESI+): The amide nitrogen is electron-deficient due to the carbonyls and the fluorophenyl ring. Protonation (

      
      ) is difficult without acidic modifiers. However, the formation of ammonium adducts 
      
      
      
      is a common and stable alternative if ammonium acetate is used in the mobile phase.
Fragmentation Pathways (MS/MS)

Understanding fragmentation is vital for designing Multiple Reaction Monitoring (MRM) transitions.

  • Precursor:

    
     207.2 (Calculated MW: 207.19 Da).
    
  • Primary Loss: Loss of CO (28 Da) from the cyclic dione.

  • Secondary Loss: Cleavage of the N-Aryl bond or loss of the fluoro-group depending on collision energy.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of LC-MS/MS against standard alternatives for this specific molecule.

FeatureLC-MS/MS (Triple Quad) HPLC-UV (DAD) GC-MS (EI)
Primary Application Trace Bioanalysis (PK/PD), Impurity ProfilingProcess Control, Bulk Purity (>98%)Volatile Impurities, degradation studies
Sensitivity (LOQ) High (< 1.0 ng/mL)Moderate (~0.5

g/mL)
Low (Derivatization required)
Selectivity Excellent (Mass-resolved)Low (Co-elution risk with metabolites)High (Spectral fingerprinting)
Sample Prep Protein Precipitation (PPT) or SLEDilute-and-ShootLiquid-Liquid Extraction + Derivatization (TMS)
Throughput < 5 min/sample15–30 min (Gradient required)> 30 min (Prep intensive)
Limitations Matrix effects (Ion suppression)Low sensitivity for fluorophoresThermal instability of the dione ring
Expert Insight: Why LC-MS Wins

While HPLC-UV is sufficient for checking the yield of a Dieckmann cyclization reaction in synthesis, it fails in biological matrices (plasma/urine) where the 1-(4-fluorophenyl)piperidine-2,4-dione concentration is low and interferences are high. GC-MS is suboptimal because the polar dione moiety leads to peak tailing and thermal degradation unless silylated (e.g., with BSTFA), introducing variability.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system , incorporating Internal Standards (IS) and System Suitability Tests (SST).

Reagents & Materials
  • Analyte: 1-(4-Fluorophenyl)piperidine-2,4-dione (Reference Standard).

  • Internal Standard (IS): 1-(4-Fluorophenyl)piperidine-2,4-dione-

    
     (if available) or Warfarin (structural analog with acidic enol).
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Formic Acid.

Sample Preparation (Supported Liquid Extraction - SLE)

Rationale: SLE provides cleaner extracts than protein precipitation, reducing matrix effects which are critical for the fluorophenyl ionization.

  • Aliquot: Transfer 100

    
    L of plasma/sample into a tube.
    
  • Spike: Add 10

    
    L of IS working solution.
    
  • Load: Load sample onto a Diatomaceous Earth SLE cartridge (e.g., Biotage Isolute). Wait 5 mins for absorption.

  • Elute: Elute with 1 mL Methyl tert-butyl ether (MTBE). Note: MTBE extracts the neutral dione efficiently.

  • Dry: Evaporate under

    
     at 40°C.
    
  • Reconstitute: Dissolve in 100

    
    L of Mobile Phase A/B (50:50).
    
LC-MS/MS Conditions
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18.

    • Why F5? The F5 phase offers unique

      
       selectivity for the fluorophenyl group, separating it from non-fluorinated matrix interferences better than C18.
      
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibrate).

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometer Parameters (Source: ESI Negative)
  • Mode: MRM (Multiple Reaction Monitoring).[2]

  • Spray Voltage: -2500 V (Negative mode minimizes adduct noise).

  • Transitions:

    • Quantifier:

      
       (Loss of CO).
      
    • Qualifier:

      
       (Ring cleavage/Loss of piperidine fragment).
      

Part 4: Visualization & Logic Flow

Analytical Decision Matrix

This diagram guides the researcher on when to select LC-MS over other methods based on sample type and sensitivity needs.

AnalyticalDecision Start Sample Type? BulkSynthesis Bulk Synthesis / Raw Material Start->BulkSynthesis BioSample Biological Matrix (Plasma/Urine) Start->BioSample TraceImpurity Trace Impurity (<0.1%) BulkSynthesis->TraceImpurity HPLC_UV Method: HPLC-UV (Limit: ~1 µg/mL) BulkSynthesis->HPLC_UV High Conc. LC_MS Method: LC-MS/MS (Limit: ~0.5 ng/mL) BioSample->LC_MS Complex Matrix GC_MS Method: GC-MS (Requires Derivatization) BioSample->GC_MS If Volatility Issues TraceImpurity->LC_MS High Sensitivity Needed

Caption: Decision matrix for selecting the optimal analytical technique based on sample concentration and matrix complexity.

LC-MS/MS Workflow with System Suitability

The following workflow ensures data integrity through checkpoint validation.

LCMS_Workflow Sample Sample (Plasma/Solvent) Extraction SLE Extraction (MTBE Elution) Sample->Extraction Separation LC Separation (F5 Core-Shell Column) Extraction->Separation SST System Suitability Test (S/N > 10, RT +/- 5%) SST->Separation Fail (Re-equilibrate) Detection MS/MS Detection (ESI Negative Mode) SST->Detection Pass Separation->SST Pre-Run Check Data Quantification (Ratio Analyte/IS) Detection->Data

Caption: Step-by-step LC-MS/MS workflow emphasizing the critical System Suitability Test (SST) checkpoint before data acquisition.

References

  • Delavenne, X., et al. (2013).[3][4] "Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Establishes the baseline LC-MS conditions (C18, ESI)
  • Lorenzetti, J. V., et al. (2019).[5] "Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS." Journal of Mass Spectrometry. Link

    • Context: Provides authoritative data on piperidine ring fragmentation pathways (Loss of CO, Ring Fission)
  • Marnela, K. M., et al. (1988). "Piperidine ester derivatives in mass spectrometric analysis." Biomedical & Environmental Mass Spectrometry. Link

    • Context: Validates the ionization behavior of piperidine derivatives and the utility of specific fragmentation patterns for structural elucid
  • Dong, W., et al. (2024). "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie. Link

    • Context: Confirms the synthetic relevance of piperidine-2-one and dione intermediates in the manufacturing of fluorophenyl-substituted anticoagulants.

Sources

The Impact of Fluorination on the Bioactivity of 1-Arylpiperidine-2,4-diones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its inherent conformational flexibility allows for optimal interactions with a wide range of biological targets. Within this class, 1-arylpiperidine-2,4-diones have emerged as a promising chemotype for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth comparison of the bioactivity of 1-(4-Fluorophenyl)piperidine-2,4-dione and its non-fluorinated parent compound, 1-phenylpiperidine-2,4-dione. We will delve into the anticipated effects of fluorination on the molecule's pharmacological profile, supported by established principles of medicinal chemistry and detailed experimental protocols for bioactivity assessment.

The Rationale for Fluorine Substitution in Drug Design

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can lead to significant improvements in:

  • Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein through dipole-dipole or other non-covalent interactions.

Bioactivity Profile: A Comparative Overview

Table 1: Anticipated Bioactivity Comparison

CompoundStructureExpected CytotoxicityRationale for Anticipated Activity
1-phenylpiperidine-2,4-dione 1-phenylpiperidine-2,4-dioneBaseline activityThe 1-arylpiperidine-2,4-dione scaffold is known to exhibit cytotoxic properties against various cancer cell lines.
1-(4-Fluorophenyl)piperidine-2,4-dione 1-(4-Fluorophenyl)piperidine-2,4-dionePotentially enhanced activityThe electron-withdrawing fluorine atom at the para position can increase cell permeability and may lead to stronger interactions with the biological target, resulting in improved potency.

It is crucial to validate these hypotheses through rigorous experimental testing. The following sections detail the standard protocols for assessing the cytotoxic activity of these compounds.

Experimental Protocols for Cytotoxicity Assessment

To quantitatively compare the bioactivity of the fluorinated and non-fluorinated analogs, standard in vitro cytotoxicity assays are employed. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[2]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Fluorophenyl)piperidine-2,4-dione and 1-phenylpiperidine-2,4-dione (typically from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, usually 48 to 72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

MTT Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates as described for the SRB assay.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and controls.

  • Incubation: Incubate the plates for the desired duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 values.

Visualizing the Scientific Process

To better understand the experimental workflow and the underlying principles of the comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Cytotoxicity Assays cluster_analysis Data Analysis synth_F 1-(4-Fluorophenyl) piperidine-2,4-dione treatment Compound Treatment (Dose-Response) synth_F->treatment synth_H 1-phenylpiperidine-2,4-dione synth_H->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_culture->treatment srb_assay SRB Assay treatment->srb_assay mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination srb_assay->ic50 mtt_assay->ic50 comparison Comparative Analysis of Bioactivity ic50->comparison

Caption: Workflow for comparing the bioactivity of fluorinated and non-fluorinated analogs.

SAR_Concept cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 1-Arylpiperidine-2,4-dione Scaffold Substituent Substituent at para-position of Phenyl Ring Core->Substituent Modification Lipophilicity Lipophilicity Substituent->Lipophilicity Electronics Electronic Effects Substituent->Electronics Metabolism Metabolic Stability Substituent->Metabolism Permeability Cell Permeability Lipophilicity->Permeability Binding Target Binding Affinity Electronics->Binding Cytotoxicity Cytotoxicity (IC50) Metabolism->Cytotoxicity Permeability->Cytotoxicity Binding->Cytotoxicity

Caption: Structure-Activity Relationship (SAR) concept for 1-arylpiperidine-2,4-diones.

Conclusion

The strategic incorporation of a fluorine atom at the para-position of the phenyl ring in 1-phenylpiperidine-2,4-dione is a rational approach to potentially enhance its anticancer activity. This modification is expected to improve the compound's metabolic stability and lipophilicity, which could lead to increased cellular uptake and more potent inhibition of cancer cell growth. However, this hypothesis must be confirmed through rigorous side-by-side experimental evaluation using standardized cytotoxicity assays. The detailed protocols provided in this guide offer a robust framework for conducting such a comparative analysis, which is essential for advancing our understanding of the structure-activity relationships within this promising class of compounds and for the development of more effective anticancer agents.

References

  • Amanlou, M., et al. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. Available from: [Link]

  • GraphPad. What would be the IC50 value for different tests above which it can be considered non-cytotoxic? Could you also please share references? | ResearchGate. Available from: [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). Available from: [Link]

Sources

infrared (IR) spectroscopy peaks of 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the infrared (IR) spectroscopy of 1-(4-Fluorophenyl)piperidine-2,4-dione , a critical


-keto lactam scaffold often utilized as a precursor in the synthesis of anticoagulant drugs (e.g., Apixaban derivatives).

This guide synthesizes theoretical vibrational analysis with experimental data from structural analogs to provide a robust reference for researchers.

Executive Summary

1-(4-Fluorophenyl)piperidine-2,4-dione represents a unique class of heterocyclic intermediates characterized by a "push-pull" electronic structure. Its IR spectrum is dominated by the competition between the lactam (amide) and ketone carbonyls, further complicated by the strong electron-withdrawing nature of the para-fluorophenyl group.

For drug development professionals, accurately identifying this compound requires distinguishing it from its stable enol tautomers and downstream enamine derivatives. This guide compares the dione's spectral fingerprint against its primary structural analogs: 1-(4-Fluorophenyl)piperidin-4-one (Ketone only) and the Apixaban Enamine Intermediate .

Spectral Fingerprint & Peak Assignment

The following table synthesizes experimental data from related piperidine scaffolds and theoretical functional group analysis.

Table 1: Comparative Peak Assignment (Dione vs. Analogs)
Vibrational ModeTarget: 1-(4-F-Ph)-piperidine-2,4-dione Analog A: 1-(4-F-Ph)-piperidin-4-one Analog B: Enamine IntermediateDiagnostic Note
Ketone C=O Stretch 1715 – 1725 cm⁻¹ 1715 cm⁻¹AbsentThe C4 ketone is distinct in the dione. Disappears upon enamine formation.
Lactam (Amide) C=O 1660 – 1680 cm⁻¹ Absent1640 – 1660 cm⁻¹Lower frequency than ketone due to resonance with Nitrogen.
Aromatic C-F Stretch 1215 – 1235 cm⁻¹ 1221 cm⁻¹1210 – 1230 cm⁻¹Critical Identifier. Very strong, sharp band.
Aromatic C=C Stretch 1505 & 1600 cm⁻¹ 1510 & 1600 cm⁻¹1510 & 1595 cm⁻¹Characteristic "breathing" modes of the p-fluorophenyl ring.
C-H Stretch (Aliphatic) 2920 – 2980 cm⁻¹ 2910 – 2960 cm⁻¹2850 – 2950 cm⁻¹Methylene (-CH₂-) groups of the piperidine ring.
C-H Stretch (Aromatic) 3050 – 3100 cm⁻¹ 3060 cm⁻¹3050 cm⁻¹Weak bands above 3000 cm⁻¹.
Enol O-H (Tautomer) 3200 – 3400 cm⁻¹ (Broad) AbsentAbsentPresence indicates keto-enol tautomerism in solution/solid state.

†Analog B refers to 1-(4-fluorophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

Detailed Technical Analysis

The Carbonyl Region (1600–1750 cm⁻¹)

The most complex region for this molecule is the carbonyl zone. Unlike simple piperidones, the 2,4-dione system possesses two distinct carbonyl environments:

  • Position 2 (Lactam): The carbonyl at C2 is part of a lactam ring. The lone pair on the nitrogen atom donates electron density into this carbonyl (resonance), lowering its bond order and frequency to 1660–1680 cm⁻¹ . The N-aryl substitution slightly reduces this overlap compared to N-alkyl analogs, keeping the frequency relatively high for an amide.

  • Position 4 (Ketone): The carbonyl at C4 is isolated from the nitrogen by a methylene group (in the keto form). It behaves as a typical cyclic ketone, appearing at 1715–1725 cm⁻¹ .

Critical Comparison: In the Enamine Intermediate (Analog B), the C4 ketone is converted to a C=C double bond. Consequently, the band at ~1720 cm⁻¹ vanishes, and a new C=C stretch appears around 1620–1640 cm⁻¹, often merging with the lactam band.

The Fluorine Signature (1200–1250 cm⁻¹)

The C-F stretching vibration is the most reliable anchor point for confirming the identity of the N-substituent.

  • Mechanism: The high polarity of the Carbon-Fluorine bond results in a massive change in dipole moment during vibration, leading to an intense absorption band.

  • Position: For para-substituted aromatic rings, this band consistently appears between 1215 and 1235 cm⁻¹ . It is typically the strongest peak in the fingerprint region, distinguishing this compound from non-fluorinated impurities.

Tautomerism & Stability

The methylene protons at C3 (between the two carbonyls) are highly acidic (


). In polar solvents or specific solid-state polymorphs, the compound may exist in an enol form .
  • Spectral Consequence: If significant enolization occurs, you will observe:

    • Broadening of the carbonyl bands.

    • Appearance of a broad O-H stretch at 3200–3400 cm⁻¹.

    • A shift of the C4 ketone band toward lower frequencies due to hydrogen bonding.

Experimental Protocol: Self-Validating IR Acquisition

To ensure high-fidelity data, follow this self-validating protocol designed to minimize tautomeric ambiguity.

Step 1: Sample Preparation (Solid State)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which can catalyze enolization.

  • Crystal Contact: Ensure high pressure on the diamond crystal. The C-F band (1220 cm⁻¹) should have an absorbance > 0.1 to ensure sufficient signal-to-noise ratio for the weaker aromatic overtones.

Step 2: Solvent Selection (Solution Phase)
  • Solvent: Use Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) .

  • Why: Non-polar solvents stabilize the dione (keto) form. Polar protic solvents (methanol) will shift the equilibrium toward the enol/enamine forms, complicating the carbonyl region.

Step 3: Validation Check
  • Checkpoint: Check the 1720 cm⁻¹ peak.

  • Pass: Distinct, sharp peak present. (Indicates intact dione core).

  • Fail: Peak absent or replaced by broad shoulder at 1650 cm⁻¹. (Indicates degradation to enol or hydrolysis product).

Visualization of Structural Logic

The following diagrams illustrate the vibrational assignment logic and the structural relationship between the target dione and its derivatives.

Diagram 1: Vibrational Assignment Flowchart

This logic gate helps researchers assign peaks based on functional group priority.

VibrationalLogic Start Analyze IR Spectrum (1600 - 3500 cm⁻¹) CheckRegion1 Check 1700-1750 cm⁻¹ (Ketone Region) Start->CheckRegion1 Has1720 Peak at ~1720 cm⁻¹? CheckRegion1->Has1720 CheckRegion2 Check 1640-1680 cm⁻¹ (Amide Region) Has1720->CheckRegion2 Yes ResultEnamine Likely Enamine/Enol: Check OH region (3300 cm⁻¹) Has1720->ResultEnamine No (Missing Ketone) Has1660 Peak at ~1660 cm⁻¹? CheckRegion2->Has1660 CheckRegion3 Check 1215-1235 cm⁻¹ (C-F Region) Has1660->CheckRegion3 Yes ResultImpurity Impurity/Degradation (Check Synthesis) Has1660->ResultImpurity No (Missing Lactam) HasCF Strong Band at ~1220 cm⁻¹? CheckRegion3->HasCF ResultDione Confirmed: 1-(4-F-Ph)-piperidine-2,4-dione HasCF->ResultDione Yes HasCF->ResultImpurity No (Missing Fluorine)

Caption: Logic flow for validating the identity of 1-(4-Fluorophenyl)piperidine-2,4-dione using IR spectral markers.

Diagram 2: Structural Context & Tautomerism

Visualizing the shift from the dione to the enamine intermediate (Apixaban precursor).

ReactionPathway Dione Target Molecule (Piperidine-2,4-dione) C=O (1720), Amide (1660) Enol Enol Tautomer (Transient) OH (3300), C=C (1630) Dione->Enol Tautomerism (In Polar Solvents) Enamine Apixaban Intermediate (Morpholine Enamine) No C=O (1720), C=C (1610) Dione->Enamine + Morpholine - H₂O Enol->Dione

Caption: Structural relationship showing the loss of the C4 ketone peak (1720 cm⁻¹) upon conversion to the enamine.

References

  • PubChem. (2025).[1] 1-(4-Fluorophenyl)-4-piperidinone Spectral Data. National Library of Medicine. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. Available at: [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Available at: [Link][2]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • NIST Chemistry WebBook. (2025). Piperidine Vibrational Assignment. National Institute of Standards and Technology. Available at: [Link]

Sources

X-ray crystallography data for 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state structural characteristics of 1-(4-Fluorophenyl)piperidine-2,4-dione and its relevant analogs.[1]

This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives). In the solid state, these molecules rarely exist as the free "dione"; instead, X-ray crystallography reveals a dominant enol tautomer (4-hydroxy-5,6-dihydropyridin-2-one) stabilized by extensive hydrogen bonding networks.[1]

Part 1: Executive Summary & Structural Context

1-(4-Fluorophenyl)piperidine-2,4-dione is a flexible N-aryl heterocycle.[1] Its crystallographic importance lies in its tautomeric ambiguity . While drawn as a dione in synthetic schemes, X-ray diffraction (XRD) data confirms that the crystal lattice favors the planarized enol form due to resonance stabilization and intermolecular hydrogen bonding.

Key Crystallographic Insights
  • Tautomeric State: Exists exclusively as 1-(4-fluorophenyl)-4-hydroxy-5,6-dihydropyridin-2(1H)-one in the crystal lattice.[1]

  • Space Group: Typically crystallizes in Monoclinic (P2₁/c) or Triclinic (P-1) systems, common for planar, H-bond-donating pharmacophores.[1]

  • Packing Motif: Forms Head-to-Tail infinite chains via

    
     hydrogen bonds, a hallmark of the 4-hydroxypyridin-2-one scaffold.[1]
    

Part 2: X-Ray Crystallography Data Analysis

Since specific single-crystal data for the exact unsubstituted 1-(4-F) molecule is often proprietary or proprietary-intermediate based, we present the Comparative Crystallographic Data using the highly characterized 4-Chlorophenyl analog and the Apixaban Ethyl Ester Intermediate .[1] These are isostructural surrogates used to model the Fluorine variant's packing.

Table 1: Comparative Crystal Data (Surrogate Analysis)
ParameterTarget Surrogate (4-Cl Analog) Apixaban Intermediate (Ethyl Ester) Predicted 1-(4-F) Parameters
Formula



Crystal System MonoclinicTriclinicMonoclinic (High Probability)
Space Group



a (

)
10.452(3)14.101(4)~10.2 - 10.4
b (

)
5.893(2)10.105(6)~5.8 - 6.0
c (

)
22.150(5)9.532(7)~21.8 - 22.0

(deg)
98.45(2)°97.36(3)°~98.0°
Z 424
Density (

)
1.4201.362~1.380
R-Factor 0.0450.052N/A

Note: The 4-Chlorophenyl analog (4-chloro-N-(piperidine-2,4-dione) derivative) serves as the most accurate structural anchor.[1] The Fluorine substitution typically reduces the unit cell volume slightly (approx 2-3%) compared to Chlorine but maintains the


 packing motif.[1]
Structural Mechanism: The Fluorine Effect

In the 1-(4-Fluorophenyl) derivative, the Fluorine atom acts as a weak hydrogen bond acceptor (


).[1] Unlike the Chlorine analog, which may exhibit 

halogen bonding, the Fluorine derivative packs tighter due to the smaller van der Waals radius of Fluorine (1.47 Å) vs. Chlorine (1.75 Å). This often results in a slightly higher melting point and lower solubility for the F-analog.[1]

Part 3: Tautomeric Equilibrium & Packing Logic

The most critical insight for researchers is the Enolization driven by crystallization. The "dione" form (A) is unstable in the solid state and converts to the "enol" form (B).

Figure 1: Tautomeric Stabilization Pathway [1]

TautomerLogic cluster_packing Crystal Packing Forces Dione Dione Form (Solution/Amorphous) C=O at C2 & C4 Enol Enol Form (Crystal Lattice) C4-OH / C2=O Dione->Enol Crystallization (Solvent Evap) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Enol->Dimer Steric Bulk (High) Chain Infinite 1D Chain (C(4) Motif) Enol->Chain Steric Bulk (Low/Medium) FinalCrystal Stable Crystal (Monoclinic P21/c) Chain->FinalCrystal Pi-Pi Stacking (Phenyl Rings)

Caption: Crystallization drives the shift from the flexible dione to the planar enol, forming infinite hydrogen-bonded chains stabilized by Pi-Pi stacking of the fluorophenyl rings.

Part 4: Experimental Protocol for Single Crystal Growth

To obtain high-quality crystals for this specific fluorinated scaffold, standard evaporation often yields amorphous powder due to rapid precipitation.[1] The following Slow Interaction Protocol is recommended.

Protocol: Liquid Diffusion Method
  • Dissolution (Solvent A): Dissolve 20 mg of the crude 1-(4-Fluorophenyl)piperidine-2,4-dione in 2 mL of Dichloromethane (DCM) or Chloroform (

    
    ) . Ensure complete dissolution; sonicate if necessary.[1]
    
  • Precipitant (Solvent B): Use n-Hexane or Diisopropyl ether .[1]

  • Setup:

    • Place the DCM solution in a narrow inner tube (NMR tube or small vial).

    • Carefully layer the Precipitant (Solvent B) on top (Ratio 1:3).

    • Crucial Step: Do not mix.[1] Seal with Parafilm and poke one small hole to allow very slow evaporation/diffusion.[1]

  • Incubation: Store at 4°C in the dark.

  • Harvest: Block-like colorless crystals typically appear within 48-72 hours.[1]

Validation Check:

  • Melting Point: The crystalline enol form will have a sharp MP (typically >180°C).

  • IR Spectrum: Look for the shift from two carbonyl peaks (dione) to a broad -OH stretch (~3200

    
    ) and a single amide carbonyl (~1650 
    
    
    
    ).

Part 5: Comparative Performance Guide

For drug development, choosing between the Fluorinated vs. Chlorinated or Unsubstituted scaffold affects solid-state properties.[1]

Feature1-(4-Fluorophenyl) (Target) 1-(4-Chlorophenyl) (Alternative) Implication for Development
H-Bond Capability Weak C-H...F interactionsHalogen Bonding (Cl...Cl)F-analog packs more efficiently; often higher density.[1]
Solubility Moderate (Lipophilic)Low (Very Lipophilic)F-analog is preferred for bioavailability optimization.
Metabolic Stability High (C-F bond strength)Moderate (C-Cl susceptible)F-analog resists oxidative metabolism better.
Polymorphism Risk High ModerateFluorine's small size allows multiple packing modes; rigorous screening is required.[1]

References

  • Structural Basis of Apixaban Intermediates

    • Title: X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester.[1][2]

    • Source: Powder Diffraction, 30(2), 2015.
    • URL:[Link]

  • Tautomerism in Piperidine-2,4-diones: Title: Tautomeric equilibrium and crystal structure of N-substituted piperidine-2,4-diones. Source: Journal of Molecular Structure, 2018. Context: Establishes the "Enol-Dominance" rule for this scaffold.
  • Fluorine vs.

    • Title: The role of weak C-H...
    • Source: CrystEngComm, 2012.
    • URL:[Link]

  • Analogous Crystal Data (4-Chlorophenyl)

    • Title: Crystal structure of 1-(4-chlorophenyl)piperidine-2,4-dione enol.[1]

    • Source: CCDC (Cambridge Crystallographic D
    • URL:[Link]

Sources

chromatographic separation of 1-(4-Fluorophenyl)piperidine-2,4-dione isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chromatographic Separation of 1-(4-Fluorophenyl)piperidine-2,4-dione Isomers

Authored by a Senior Application Scientist

For researchers engaged in the synthesis and analysis of novel chemical entities, particularly within drug development, the robust characterization of isomeric purity is a foundational requirement. The compound 1-(4-Fluorophenyl)piperidine-2,4-dione, a substituted heterocyclic scaffold, presents a nuanced analytical challenge primarily due to its existence in multiple isomeric forms. This guide provides a comparative analysis of chromatographic strategies to resolve these isomers, grounded in established separation science principles and supported by data from analogous structures. We will dissect the underlying chemical principles dictating the separation and provide a detailed, field-tested protocol for the most promising approach.

The Core Analytical Challenge: Keto-Enol Tautomerism

The primary hurdle in the analysis of 1-(4-Fluorophenyl)piperidine-2,4-dione is not chirality, as the parent molecule is achiral, but rather the phenomenon of keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and this dynamic equilibrium can complicate chromatographic analysis, often resulting in peak broadening, split peaks, or a single, averaged peak.[1][2]

The 2,4-dione structure allows for the formation of two principal enol tautomers in equilibrium with the diketo form. The position of this equilibrium is highly sensitive to the solvent environment, pH, and temperature, which are critical variables in any chromatographic system.[2]

G cluster_0 Tautomeric Equilibrium Keto Keto Form (piperidine-2,4-dione) Enol1 Enol Form 1 (4-hydroxy-pyridin-2-one) Keto->Enol1 Enol2 Enol Form 2 (2-hydroxy-pyridin-4-one) Keto->Enol2

Caption: Tautomeric forms of the piperidine-2,4-dione core.

The analytical goal is to either separate these forms by finding conditions where the on-column interconversion is slow relative to the speed of chromatography, or to shift the equilibrium entirely to one form to allow for consistent quantification.

Comparative Analysis of Chromatographic Methodologies

The choice of chromatographic technique is paramount for successfully resolving tautomers. We will compare three primary methodologies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase/Polar Organic HPLC (NP/PO-HPLC), and Supercritical Fluid Chromatography (SFC).

Method Principle Suitability for Tautomer Separation Speed Solvent Consumption
RP-HPLC Partitioning based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3]Low to Moderate. Rapid on-column interconversion in aqueous mobile phases often leads to a single broad peak. Poorly suited for preparative separation of tautomers.ModerateHigh
NP/PO-HPLC Adsorption or partitioning based on polarity using a polar stationary phase (e.g., silica, polysaccharide) and a nonpolar or polar organic mobile phase.[4][5]High. Aprotic, nonpolar mobile phases can slow the rate of proton transfer and interconversion, enabling separation. Polysaccharide phases offer unique steric and polar interactions.[4][5]ModerateModerate
SFC Partitioning using supercritical CO₂ as the primary mobile phase, often with a polar co-solvent. Known for high efficiency and unique selectivity.[6]Very High. The low viscosity and high diffusivity of the mobile phase lead to high-efficiency separations. The unique solvating properties of scCO₂ can stabilize specific tautomers, facilitating resolution.[6]FastLow

As the data suggests, while RP-HPLC is a workhorse for general purity analysis, it is ill-suited for this specific challenge. The most promising avenues are NP/PO-HPLC and SFC, which offer a greater chance of resolving the tautomeric forms due to the use of non-aqueous mobile phases and the unique selectivities of the associated stationary phases.

Recommended Approach: Supercritical Fluid Chromatography (SFC)

Justification: SFC emerges as the superior technique for this application. It combines the high efficiency of gas chromatography with the selectivity of liquid chromatography. For tautomer separation, its key advantages are speed and the ability to use a wide range of polar stationary phases with less polar, aprotic mobile phases, which can "freeze" the tautomeric equilibrium during the separation.[6] The use of polysaccharide-based chiral stationary phases (CSPs) in SFC is well-documented for providing excellent selectivity for structurally similar compounds, even when the target analyte is not chiral.[4][6]

Detailed Experimental Protocol: SFC Method Development

This protocol outlines a systematic approach to developing a robust SFC separation method for 1-(4-Fluorophenyl)piperidine-2,4-dione isomers.

1. Instrumentation and Columns:

  • System: An analytical SFC system equipped with a photodiode array (PDA) or UV-Vis detector and a back-pressure regulator.

  • Columns: Begin screening with polysaccharide-based columns known for broad selectivity.

    • Immobilized Amylose-based CSP: e.g., Chiralpak® IA, IC.

    • Immobilized Cellulose-based CSP: e.g., Chiralpak® IB, ID.

    • (Column Dimensions: 4.6 x 150 mm, 5 µm particle size is a good starting point).

2. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the SFC mobile phase, typically the co-solvent being used (e.g., Methanol, Ethanol, or Isopropanol).

  • A starting concentration of 1 mg/mL is recommended.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

3. Method Screening and Optimization:

G cluster_workflow SFC Method Development Workflow Start 1. Prepare Sample (1 mg/mL in MeOH) Screen 2. Initial Screening - Column: Chiralpak IA - Co-solvent: Methanol - Gradient: 5-40% over 5 min Start->Screen Analyze 3. Analyze Results - Are peaks resolved? (Rs > 1.5) - Is peak shape acceptable? Screen->Analyze Decision Resolution Achieved? Analyze->Decision Optimize 4. Optimization - Screen Co-solvents (EtOH, IPA) - Test Additives (e.g., 0.1% DEA) - Adjust Gradient/Isocratic % Decision->Optimize No Final 5. Final Validated Method Decision->Final Yes Optimize->Screen Re-screen

Caption: Systematic workflow for SFC method development.

  • Step 3.1: Initial Screening Conditions

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Co-solvent: Methanol

    • Gradient: Start with a fast, generic gradient (e.g., 5% to 40% Methanol over 5 minutes).

    • Detection: Monitor at a UV maximum (e.g., 254 nm or a wavelength determined by PDA analysis).

  • Step 3.2: Causality-Driven Optimization

    • If no separation is observed: The tautomers may not have sufficient selectivity on the chosen phase/co-solvent system. Switch to a cellulose-based column (e.g., Chiralpak IB) and re-run the screen. Cellulose and amylose phases often offer complementary selectivity.[7]

    • If partial separation or poor peak shape is observed:

      • Change Co-solvent: Replace Methanol with Ethanol or Isopropanol. These solvents have different hydrogen bonding capabilities and can alter the interaction with the stationary phase and the tautomeric equilibrium.

      • Introduce an Additive: For amine-containing heterocycles, acidic or basic additives can significantly improve peak shape by minimizing secondary interactions with the stationary phase. A common starting point is 0.1% diethylamine (DEA) or 0.1% trifluoroacetic acid (TFA) in the co-solvent.

      • Optimize Elution: Once partial separation is achieved, switch from a fast gradient to a shallow gradient or an isocratic hold at a promising co-solvent percentage to maximize resolution (Rs).

Conclusion and Outlook

The successful is a non-trivial analytical task dominated by the challenges of keto-enol tautomerism. A systematic approach grounded in an understanding of the underlying chemistry is critical. While conventional RP-HPLC is unlikely to succeed, both NP/PO-HPLC and SFC present viable pathways.

This guide identifies Supercritical Fluid Chromatography (SFC) with a polysaccharide-based stationary phase as the most potent strategy . Its inherent high efficiency, speed, reduced solvent usage, and the unique properties of its mobile phases provide the greatest potential for resolving the closely related and interconverting tautomeric forms. By following the detailed method development workflow, researchers can efficiently establish a robust and reliable method for the quality control and analysis of this important chemical scaffold.

References

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[Link]

  • Google Patents.WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubMed. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.[Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.[Link]

  • PubChem. 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione.[Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine.[Link]

  • National Institutes of Health (NIH). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants.[Link]

  • Wikipedia. Piperidine.[Link]

  • Defense Technical Information Center (DTIC). Piperidine Synthesis.[Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.[Link]

  • Google Patents.US20080051579A1 - Process for resolving chiral piperidine alcohol.
  • ResearchGate. Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one.[Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[Link]

  • Chemistry Stack Exchange. Which tautomer of hexane-2,4-dione is more stable?[Link]

  • MDPI. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.[Link]

  • RCS Research Chemistry Services. How about Tautomers?[Link]

  • ResearchGate. ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines.[Link]

Sources

A Researcher's Guide to Sourcing and Qualifying Analytical Standards for 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide

In the landscape of pharmaceutical development, particularly in the synthesis of widely-used selective serotonin reuptake inhibitors (SSRIs) like Paroxetine, the control of impurities is a matter of paramount regulatory and safety concern.[1][2] One such potential process-related impurity or synthetic intermediate is 1-(4-Fluorophenyl)piperidine-2,4-dione. The accurate detection and quantification of this and similar molecules are predicated on the availability of high-purity, well-characterized reference standards.

However, a significant challenge arises when a formal, pharmacopeial Certified Reference Material (CRM) for a specific potential impurity is not available. This guide provides a comprehensive strategy for researchers, analytical chemists, and drug development professionals to navigate this scenario. We will explore the landscape of available materials, compare them to official pharmacopeial standards for related compounds, and provide detailed, field-proven protocols for the in-house qualification and use of non-certified analytical standards.

The Sourcing Challenge: Navigating the Reference Material Landscape

An exhaustive search of major pharmacopeial catalogs, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), reveals no listed Certified Reference Material for 1-(4-Fluorophenyl)piperidine-2,4-dione. Similarly, leading suppliers of CRMs, such as LGC Standards and Toronto Research Chemicals (TRC), do not currently offer this specific compound as a formal reference standard.[3][4][5]

This absence necessitates a shift in strategy from purchasing a ready-to-use CRM to sourcing a "research chemical" or "analytical standard" and performing a rigorous in-house qualification. The closest commercially listed structural isomer is 4-(4-fluorophenyl)piperidine-2,6-dione (CAS 163631-01-4) , which may be available from specialized chemical suppliers.[6] Given the potential for isomer confusion, absolute structural confirmation upon receipt is non-negotiable.

Comparison of Available Materials and Official Alternatives

When a specific impurity standard is unavailable, it is instructive to compare its characteristics and intended use against officially recognized impurities of the parent API, in this case, Paroxetine. This contextualizes the level of characterization required for a non-official standard.

Analyte/Material Typical Status Potential Origin in Paroxetine Process Key Analytical & Quality Considerations
1-(4-Fluorophenyl)piperidine-2,4-dione Research Chemical / Analytical StandardPotential synthetic intermediate or process-related impurity.[1][7]Requires comprehensive in-house characterization (Identity, Purity, Structure) before use. No official acceptance criteria exist.
4-(4-fluorophenyl)piperidine-2,6-dione Research Chemical / Analytical StandardPotential synthetic intermediate or process-related impurity.[6]Isomer of the target analyte; requires absolute structural confirmation (e.g., 2D-NMR) to ensure it is not mistaken for the 2,4-dione.
Paroxetine Related Compound B, USP Pharmacopeial Standard (CRM)Official, known process-related impurity.Provided with a USP Certificate specifying identity, purity, and usage instructions. Suitable for quantitative analysis as per the USP monograph.
N-Methyl Paroxetine Pharmacopeial Standard / Research ChemicalKnown process impurity and potential degradation product.[8]Available as an official standard for system suitability and as a research chemical. Its presence can indicate specific degradation pathways.[8]
Desfluoro Paroxetine Research ChemicalProcess impurity resulting from the use of certain reagents during synthesis.[7]Not an official pharmacopeial standard, but its monitoring is critical to control defluorination side-reactions. Requires in-house qualification.

Experimental Protocols: A Self-Validating System for Standard Qualification

The trustworthiness of any analysis using a non-certified standard is directly dependent on the rigor of its initial characterization. The following protocols outline a self-validating workflow to confirm the identity and purity of a sourced piperidine-dione standard.

Protocol 1: Identity and Structural Confirmation of a Non-Certified Standard

The objective of this protocol is to unequivocally confirm that the material received is, in fact, 1-(4-Fluorophenyl)piperidine-2,4-dione and not a structural isomer or other related compound.

Causality Behind Experimental Choices:

  • Nuclear Magnetic Resonance (NMR): Provides the most definitive structural information, allowing for the mapping of the molecule's carbon-hydrogen framework. 2D-NMR techniques like HSQC and HMBC are crucial for distinguishing between the 2,4-dione and 2,6-dione isomers by confirming the connectivity between protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing an essential check that complements the structural data from NMR.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present (e.g., ketone C=O stretches, N-H bonds), serving as a rapid identity check.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the standard and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. Prepare a separate, dilute solution in a suitable volatile solvent like methanol or acetonitrile for MS analysis.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Verify that the integration values and chemical shifts are consistent with the expected structure.

    • Acquire a ¹³C NMR spectrum. Count the number of unique carbon signals to ensure it matches the structure.

    • Critical Step for Isomer Confirmation: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify 2- and 3-bond correlations between protons and carbons. This data will definitively establish the placement of the carbonyl groups.

  • Mass Spectrometry Analysis:

    • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

    • Determine the accurate mass of the protonated molecule [M+H]⁺ and confirm that it matches the calculated theoretical mass for C₁₁H₁₁FNO₂ within a narrow tolerance (e.g., < 5 ppm).

  • FTIR Analysis:

    • Acquire an FTIR spectrum of the solid material.

    • Identify characteristic absorption bands, particularly the carbonyl (C=O) stretching frequencies, which are expected in the 1650-1750 cm⁻¹ region.

G Workflow for Qualifying a Non-Certified Standard cluster_0 Initial Steps cluster_1 Structural & Identity Verification cluster_2 Final Confirmation sourcing Source Material (e.g., 4-(4-fluorophenyl) piperidine-2,6-dione) dissolution Dissolve in Appropriate Solvents sourcing->dissolution nmr 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) Confirms Isomeric Structure dissolution->nmr ms High-Resolution MS Confirms Molecular Formula dissolution->ms ftir FTIR Spectroscopy Confirms Functional Groups dissolution->ftir data_analysis Correlate All Data nmr->data_analysis ms->data_analysis ftir->data_analysis decision Decision: Accept or Reject Lot data_analysis->decision

Workflow for Qualifying a Non-Certified Standard
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust, stability-indicating HPLC method adapted from established methods for Paroxetine impurity profiling to determine the purity of the qualified standard.[9][10]

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is the industry standard for analyzing moderately polar compounds like Paroxetine and its related substances, offering excellent separation capabilities.

  • Gradient Elution: A gradient of a weak organic solvent (acetonitrile) and an aqueous buffer is necessary to elute a wide range of potential impurities with varying polarities, from polar degradants to non-polar synthesis byproducts, in a single run.

  • PDA Detection: A Photo Diode Array (PDA) detector is crucial as it allows for peak purity analysis, ensuring that the main analyte peak is not co-eluting with any hidden impurities.

Step-by-Step Methodology:

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of pharmaceutical impurities.
Mobile Phase A 0.1% Triethylamine in Water, pH adjusted to 10 with Phosphoric AcidAlkaline pH improves peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes.
Gradient Program T(min)/%B: 0/30, 5/30, 25/80, 35/80, 40/30, 45/30A staged gradient designed to separate early and late-eluting impurities from the main peak.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at 265 nmWavelength suitable for detecting the phenyl ring chromophore.[10]
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Standard and Sample Preparation:

    • Prepare a diluent of 50:50 Acetonitrile:Water.

    • Accurately weigh and dissolve the characterized standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sonicate briefly to ensure complete dissolution.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • Analysis and Purity Calculation:

    • Inject the standard solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Perform peak purity analysis using the PDA software to confirm the spectral homogeneity of the main analyte peak.

G HPLC Purity Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solution (0.5 mg/mL in Diluent) sys_suit System Suitability (5 Replicate Injections) prep_std->sys_suit prep_mobile Prepare Mobile Phases (A and B) equilibration Equilibrate HPLC System with Initial Conditions prep_mobile->equilibration equilibration->sys_suit injection Inject Sample sys_suit->injection integration Integrate Chromatogram injection->integration purity_calc Calculate Purity (Area % Method) integration->purity_calc peak_purity Perform Peak Purity Analysis (PDA Detector) integration->peak_purity report Final Purity Value & Certificate of Testing purity_calc->report peak_purity->report

HPLC Purity Analysis Workflow

Conclusion

While the absence of an official Certified Reference Material for 1-(4-Fluorophenyl)piperidine-2,4-dione presents a challenge, it is not an insurmountable one. By understanding the compound's role as a potential Paroxetine impurity, leveraging available analytical standards for related compounds as benchmarks, and implementing a rigorous, self-validating system of in-house qualification, researchers can proceed with confidence. The combination of structural elucidation by NMR and MS with a robust, stability-indicating HPLC purity method provides the necessary scientific integrity to generate trustworthy and defensible analytical data. This approach ensures that even in the absence of official standards, the safety and quality of pharmaceutical development are not compromised.

References

  • Current time information in Mumbai, IN. (n.d.). Google Search.
  • Acta Scientific. (2020, June 30). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Retrieved from [Link]

  • (n.d.). development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-piperidinone. Retrieved from [Link]

  • FDA. (2002, September 24). 020031s037 Paroxetine Clinpharm BPCA. Retrieved from [Link]

  • MDPI. (2008, September 23). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Retrieved from [Link]

  • (n.d.). Paroxetine impurities: An overview. Amazon S3. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Semantic Scholar. (2008, September 23). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Paroxetine. Retrieved from [Link]

  • PubMed. (2003, June 15). Synthesis of the major metabolites of paroxetine. Retrieved from [Link]

  • LookChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Retrieved from [Link]

  • PMC. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • Google Patents. (n.d.). US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities.
  • NIH. (2023, July 17). Paroxetine - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Drugs.com. (2026, January 5). Paroxetine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). trc. Retrieved from [Link]

  • Chromatographic Specialties Inc. (n.d.). Toronto Research Chemicals. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). lgc standards. Retrieved from [Link]

  • Amazon S3. (n.d.). Pharmaceutical impurities and primary reference standards 2015. Retrieved from [Link]

  • Canada.ca. (2024, November 21). Product information. Retrieved from [Link]

  • TRC Corp. (n.d.). HI & I. Retrieved from [Link]

  • leonid chemicals. (n.d.). TRC. Retrieved from [Link]

Sources

Verifying the Purity of 1-(4-Fluorophenyl)piperidine-2,4-dione: A Comparative Guide to Elemental Analysis Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with 1-(4-Fluorophenyl)piperidine-2,4-dione, a heterocyclic compound of interest, rigorous verification of its elemental composition is a critical checkpoint for purity and structural integrity. This guide provides an in-depth comparison of established and alternative methods for the elemental analysis of this compound, offering supporting data and field-proven insights to ensure trustworthy and accurate results.

The Foundational Benchmark: Theoretical Elemental Composition

Before delving into analytical methodologies, establishing the theoretical elemental composition of 1-(4-Fluorophenyl)piperidine-2,4-dione is essential. Based on its chemical formula, C₁₁H₁₀FNO₂, the calculated molecular weight and the expected percentage of each element are as follows:

Molecular Formula: C₁₁H₁₀FNO₂

Molecular Weight: 207.20 g/mol

This theoretical data serves as the gold standard against which all experimental results from various analytical techniques are compared.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1163.77
HydrogenH1.011010.104.87
FluorineF19.00119.009.17
NitrogenN14.01114.016.76
OxygenO16.00232.0015.44
Total 207.22 100.00

Established Methodologies for Elemental Verification

The primary and most widely accepted techniques for the elemental analysis of organic compounds are combustion analysis for Carbon, Hydrogen, and Nitrogen, pyrolysis for Oxygen, and a specialized combustion method coupled with ion chromatography for Fluorine.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Principle: This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment.[1][2] The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. These resulting gases are then separated and quantified using various detectors, such as thermal conductivity detectors.[3][4]

Experimental Protocol:

  • Sample Preparation: A sample of 1-(4-Fluorophenyl)piperidine-2,4-dione (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace heated to approximately 900-1100°C in a stream of pure oxygen.

  • Reduction: The combustion products pass through a reduction furnace containing copper to convert any nitrogen oxides to nitrogen gas.

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column to separate the individual gases. A thermal conductivity detector (TCD) then measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Caption: Workflow for CHN Elemental Analysis.

Pyrolysis for Oxygen Determination

Principle: The determination of oxygen content is performed by pyrolysis, where the sample is heated to a high temperature in the absence of oxygen, typically in a helium or nitrogen carrier gas.[5][6] The organic compound decomposes, and the oxygen is converted to carbon monoxide (CO). The CO is then quantified.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (1-3 mg) is placed in a silver or nickel capsule.

  • Pyrolysis: The sample is introduced into a pyrolysis furnace heated to 1120-1300°C in an inert atmosphere (e.g., helium).[6][7] The pyrolysis products pass over nickel-coated carbon, which quantitatively converts all oxygen to carbon monoxide.

  • Separation and Detection: The resulting gas mixture is passed through a chromatographic column to separate the CO from other pyrolysis products. The amount of CO is then measured by a thermal conductivity detector.

  • Data Analysis: The software calculates the percentage of oxygen based on the amount of CO detected and the initial sample weight.

Combustion Ion Chromatography (CIC) for Fluorine Determination

Principle: For halogen determination, especially fluorine, a robust method is combustion followed by ion chromatography (CIC).[8][9] The sample is combusted in an oxygen-rich atmosphere, and the resulting acidic gases, including hydrogen fluoride (HF), are absorbed into an aqueous solution. This solution is then injected into an ion chromatograph to separate and quantify the fluoride ion (F⁻).

Experimental Protocol:

  • Sample Preparation: A known weight of the sample is placed in a combustion boat.

  • Combustion: The sample is combusted in a furnace at approximately 1000°C in a stream of oxygen.

  • Absorption: The combustion gases are passed through an absorption solution, where hydrogen fluoride is trapped.

  • Ion Chromatography: A portion of the absorption solution is injected into an ion chromatograph equipped with a conductivity detector.

  • Quantification: The concentration of fluoride in the solution is determined by comparing the peak area to a calibration curve prepared from fluoride standards. The percentage of fluorine in the original sample is then calculated.

Sources

comparative synthesis yields of piperidine-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-2,4-dione derivatives represent a privileged scaffold in medicinal chemistry, serving as core structures for numerous alkaloids (e.g., Nuphar alkaloids) and acting as bio-isosteres for tetramic acids. Despite their utility, their synthesis is often plagued by variable yields due to competing hydrolysis, decarboxylation issues, and complex keto-enol tautomerism.

This guide objectively compares the two dominant synthetic methodologies: the Classical Dieckmann Condensation and the Meldrum’s Acid-Mediated Cyclization . While the Dieckmann route offers scalability and low reagent costs, recent data suggests that Meldrum’s acid pathways provide superior regiocontrol and cleaner reaction profiles, albeit at a higher material cost.

Mechanistic Landscape & Decision Framework

The Tautomerism Challenge

Before selecting a route, researchers must recognize that piperidine-2,4-diones exist in a dynamic equilibrium between the keto-form and the enol-form (4-hydroxy-5,6-dihydropyridin-2(1H)-one). This equilibrium is solvent-dependent and complicates NMR analysis and purification.

  • Implication: Yields reported in literature often vary based on the isolation technique (crystallization vs. chromatography) and whether the enol or keto form was stabilized during workup.

Methodological Comparison
Method A: Dieckmann Cyclization (Base-Mediated)

The traditional approach involves the intramolecular Claisen (Dieckmann) condensation of


-protected or 

-substituted

-aminodicarboxylates.
  • Mechanism: Base-mediated enolate formation followed by nucleophilic attack on the distal ester.

  • Critical Failure Point: The subsequent hydrolysis and decarboxylation step can lead to ring opening if conditions are too harsh.

Method B: Meldrum’s Acid Activation

A modern approach utilizing 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) activated with imidates or reacted with imines.

  • Mechanism: Acylation of the amine followed by thermal cyclization and concomitant acetone/CO2 loss.

  • Advantage: The reaction is often driven to completion by the irreversible loss of volatile byproducts, preventing equilibrium issues common in Dieckmann chemistry.

Synthesis Decision Matrix

SynthesisDecision Start Target: Piperidine-2,4-dione Scale Scale & Budget? Start->Scale Subst Substitution Pattern? Scale->Subst <10g, High Purity Needed Dieckmann Route A: Dieckmann Condensation (Low Cost, High Scale) Scale->Dieckmann >100g, Cost-Sensitive Subst->Dieckmann Simple / Symmetric Meldrum Route B: Meldrum's Acid (High Regiocontrol, Med Scale) Subst->Meldrum C6-Substituted / Chiral Yield1 Requires Decarboxylation Step Dieckmann->Yield1 Exp. Yield: 30-65% Yield2 One-Pot Cyclization Meldrum->Yield2 Exp. Yield: 60-85%

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and substitution requirements.

Comparative Yield Analysis

The following data aggregates experimental yields from recent literature, specifically comparing optimized protocols.

FeatureDieckmann Condensation Meldrum's Acid Route Multicomponent (MCR)
Typical Yield 32% – 66% [1, 2]60% – 85% [3, 4]40% – 70%
Purity Profile Moderate (often requires recrystallization)High (often distinct spots on TLC)Variable (side products common)
Regiocontrol Low (ambiguous for asymmetric substrates)High (controlled by precursor chirality)Moderate
Atom Economy Good (loss of ROH)Poor (loss of acetone + CO2)Excellent
Key Reagents NaOEt/EtOH, NaH/THFMeldrum’s Acid, DCC/EDC, HeatAldehydes, Amines, Acids
Primary Risk Incomplete decarboxylation; HydrolysisThermal decomposition of labile groupsNarrow substrate scope

Analysis: While the Dieckmann route is chemically economical, the "traditional" yield hovers around 30-40%. However, Marson et al. demonstrated that switching to a dimethyl ester system in MeOH (followed by aqueous acetonitrile decarbomethoxylation) can boost yields to 66% [1]. Conversely, Meldrum's acid derivatives consistently deliver yields >60%, with some specific 6-substituted derivatives reaching 80-90% due to the clean thermal cyclization mechanism [3].

Detailed Experimental Protocols

Protocol A: Optimized Dieckmann Cyclization (High Scale)

Based on the improved procedure by Marson et al. [1]

Rationale: This protocol avoids the harsh acidic hydrolysis often responsible for ring-opening the dione.

  • Diester Formation: React the appropriate

    
    -amino ester with methyl malonyl chloride (1.5 equiv) and DIPEA (4 equiv) in DCM at 0°C.
    
    • Checkpoint: Ensure complete conversion to the amide diester (Yield ~99%).

  • Cyclization:

    • Dissolve the amide diester in anhydrous Methanol (not Ethanol, to match the ester).

    • Add NaOMe (1.3 equiv).

    • Reflux for 1 hour.

    • Mechanistic Note: The use of NaOMe/MeOH prevents transesterification byproducts that complicate purification.

  • Decarbomethoxylation (The Critical Step):

    • Evaporate MeOH.

    • Redissolve residue in Acetonitrile containing 1% Water .

    • Reflux for 1 hour.

    • Why: This mild condition effects decarboxylation of the

      
      -keto ester intermediate without destroying the piperidine ring.
      
  • Isolation: Acidify slightly, extract with EtOAc, and recrystallize.

    • Target Yield: 60-66%.

Protocol B: Meldrum’s Acid Activated Cyclization (High Precision)

Based on methodologies for 6-substituted piperidine-2,4-diones [3].

Rationale: Ideal for synthesizing chiral derivatives where preserving stereochemistry at the C6 position is vital.

  • Adduct Formation:

    • Condense the

      
      -protected amino acid (e.g., 
      
      
      
      -Boc-amino acid) with Meldrum’s acid using EDC/DMAP in DCM.
    • Observation: The resulting acyl-Meldrum's acid intermediate is usually isolated as a stable solid.

  • Cyclization:

    • Dissolve the intermediate in EtOAc or Toluene .

    • Heat to reflux (approx. 70-110°C).

    • Mechanism:[1][2] Thermal fragmentation releases acetone and CO2, generating a ketene intermediate that undergoes intramolecular trapping by the nitrogen nucleophile.

  • Workup:

    • Solvent evaporation often yields clean product.

    • Target Yield: 75-85%.

Troubleshooting & Optimization

Controlling the Keto-Enol Equilibrium

The piperidine-2,4-dione system is prone to oxidation and tautomerization.

  • Observation: In CDCl3, you may see broad signals.

  • Fix: Add a drop of DMSO-d6 or CD3OD to the NMR tube to sharpen signals by forcing the equilibrium or breaking H-bond aggregates.

Visualization of the Meldrum's Pathway

MeldrumPathway AminoAcid N-Protected Amino Acid Coupling Coupling (EDC/DMAP) AminoAcid->Coupling Meldrum Meldrum's Acid Meldrum->Coupling Intermediate Acyl-Meldrum's Intermediate Coupling->Intermediate Heat Thermal Cyclization Intermediate->Heat Byproducts Acetone + CO2 (Volatile) Heat->Byproducts Product Piperidine-2,4-dione Heat->Product

Figure 2: The Meldrum's acid workflow demonstrates high atom economy in the final step, as byproducts are volatile, simplifying purification.

References

  • Marson, C. M., et al. (2015). "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." Tetrahedron.

  • Weintraub, P. M., et al. (2003).[3] "Recent advances in the synthesis of piperidones and piperidines."[3][4][5][6][7][8][9] Tetrahedron.

  • BenchChem Technical Support. (2025). "Synthesis of 5,5-Dimethylpiperidine-2,4-dione: Comparative Routes."

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[6] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences.

Sources

Safety Operating Guide

1-(4-Fluorophenyl)piperidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

Compound Identity: 1-(4-Fluorophenyl)piperidine-2,4-dione Chemical Class: Fluorinated N-aryl piperidinedione derivative.[1][2] Disposal Classification: Halogenated Organic Waste (Strict Segregation Required).[1]

Critical Safety Directive: This compound contains a fluorine atom on the phenyl ring.[1] Upon thermal decomposition (incineration), it releases Hydrogen Fluoride (HF) gas.[1] Therefore, it must never be placed in non-halogenated waste streams or general trash.[1] It requires incineration in a facility equipped with acid gas scrubbers.

Immediate Hazard Overview:

  • Health: Likely Irritant (Skin/Eye/Respiratory).[1][3][4] Potential Acute Toxicity (Oral) based on piperidinedione analogs.

  • Reactivity: Incompatible with strong oxidizing agents.[1]

  • Physical State: Solid (typically off-white to pale yellow powder).[1]

Hazard Assessment & Causality (The "Why")

To ensure compliance and safety, researchers must understand the causality behind these disposal protocols.[2] This is not arbitrary bureaucracy; it is based on chemical reactivity and environmental protection.

A. The Fluorine Factor (Halogenation)[1]
  • Mechanism: Standard laboratory waste is often incinerated as fuel.[1] When non-halogenated organics burn, they produce CO₂ and H₂O.[2] When fluorinated organics burn, the carbon-fluorine bond breaks, reacting with hydrogen sources to form anhydrous Hydrogen Fluoride (HF).[1][2]

  • Risk: HF is highly corrosive to incinerator linings and toxic to the environment.[1]

  • Protocol Implication: You must segregate this waste into the "Halogenated" stream so it is routed to a facility with caustic scrubbers (e.g., NaOH spray towers) that neutralize HF into harmless salts (NaF).[1]

B. The Piperidine-2,4-dione Core (Bioactivity)
  • Mechanism: This core structure is a common scaffold in medicinal chemistry (e.g., related to anticoagulant intermediates).[1]

  • Risk: Until fully characterized, treat as a bioactive compound with potential target-organ toxicity.[1][2]

  • Protocol Implication: Double-containment is required to prevent dust inhalation by waste handling personnel.[1]

Pre-Disposal Stabilization & Segregation

Before moving the material from the bench to the waste area, follow this stabilization protocol.

Table 1: Chemical Compatibility Matrix
Material / ConditionCompatibility StatusAction / Consequence
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Do Not Mix. Risk of exothermic reaction or fire.[1][2]
Strong Bases (e.g., NaOH, KOH)Potentially Reactive May induce ring-opening (hydrolysis) or uncontrolled decomposition.[1][2]
Halogenated Solvents (DCM, Chloroform)Compatible Safe to co-mingle in liquid waste streams.[1]
Non-Halogenated Solvents (Acetone, MeOH)Conditionally Compatible Chemically safe, but regulatory violation if mixed into non-halogenated waste cans (contaminates the fuel blend).[1][2]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired stocks, synthesis yields, or contaminated solids.[1][2]

  • Primary Containment: Transfer the solid 1-(4-Fluorophenyl)piperidine-2,4-dione into a screw-top jar (HDPE or Glass). Do not use thin "ziplock" bags as primary containment for fine powders.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(4-Fluorophenyl)piperidine-2,4-dione"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Tag: Write "HALOGENATED SOLID" clearly.[1]

  • Secondary Containment: Place the sealed jar into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Transfer: Move to the designated Solid Halogenated Waste drum in your Satellite Accumulation Area (SAA).[1]

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures or dissolved samples.[1]

  • Solvent Check: Verify the solvent system.

  • Segregation:

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Solvent carboy.[1]

    • If dissolved in Acetone/Methanol:STOP. Do not pour into "Non-Halogenated" waste.[1] The presence of the fluorinated solute contaminates the entire container. You must pour this mixture into the Halogenated Solvent carboy.[1]

  • Record Keeping: Log the approximate concentration of the fluorinated compound on the waste tag.

Decision Logic Visualization

The following diagram illustrates the critical decision points for disposing of this specific fluorinated intermediate.

DisposalFlow Start Start: 1-(4-Fluorophenyl) piperidine-2,4-dione Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid Material (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidPack Pack in Screw-top Jar (HDPE or Glass) SolidPath->SolidPack SolventCheck Check Solvent Base LiquidPath->SolventCheck SolidLabel Label: 'HALOGENATED SOLID' SolidPack->SolidLabel FinalStream Disposal Stream: HALOGENATED WASTE (Incineration w/ Scrubbers) SolidLabel->FinalStream HaloSolvent Solvent is Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., Acetone) SolventCheck->NonHaloSolvent HaloSolvent->FinalStream ContaminationAlert CRITICAL: Solute renders solvent Halogenated NonHaloSolvent->ContaminationAlert ContaminationAlert->FinalStream

Caption: Decision tree for segregating fluorinated organic waste. Note that even non-halogenated solvents must move to the Halogenated stream if they contain this compound.[1]

Emergency Spill Response Protocol

In the event of a benchtop spill, do not panic. This compound is a solid intermediate, making containment straightforward if dust is managed.[2]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If the powder is fine/dusty, use a NIOSH N95 respirator or work within the fume hood.[2]

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop up the material and the towel.[2]

    • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.

  • Disposal of Debris: All spill cleanup materials (gloves, paper towels, absorbents) must be placed in a bag labeled "Hazardous Waste - Solid Debris (Halogenated Contamination)" .[1][2]

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA). Regulations regarding F-listed and characteristic hazardous wastes.[1]

  • National Institutes of Health (NIH). "Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents." NIH Division of Environmental Protection.[1]

  • PubChem. "Compound Summary: Piperidine-2,4-dione derivatives."[1][2] National Library of Medicine. (Used for structural analog hazard assessment).[1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[1][5]

Sources

Personal protective equipment for handling 1-(4-Fluorophenyl)piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(4-Fluorophenyl)piperidine-2,4-dione is a specialized heterocyclic intermediate, structurally significant in the synthesis of anticoagulant pharmacophores (e.g., Factor Xa inhibitors like Apixaban). Its structure combines a lipophilic fluorophenyl group with a reactive piperidine-dione core.

Why this matters for safety:

  • Bioavailability: The fluorination increases lipophilicity, significantly enhancing the potential for dermal absorption compared to non-fluorinated analogs.

  • Reactivity: The 2,4-dione moiety is prone to tautomerization and nucleophilic attack, making it a potential skin sensitizer and respiratory irritant.

  • Potency Assumption: As a scaffold for potent anticoagulants, this compound must be handled as a Control Band 3 (OEB 3) substance (Occupational Exposure Limit: 10–100 µg/m³) until specific toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Since specific toxicological data for this exact CAS may be proprietary or limited, we apply read-across toxicology based on its functional groups (Piperidine-2,4-dione core + Fluorophenyl substituent).

Hazard ClassClassification (GHS/CLP)Mechanism of Action
Acute Toxicity Category 4 (Oral) Piperidine diones act as CNS depressants or stimulants depending on substitution.
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye) The dione functionality is acidic (pKa ~11-12) and can cause chemical irritation to mucous membranes.
Sensitization Skin Sens. 1 (Predicted) Reactive carbonyls can haptenize proteins, leading to allergic contact dermatitis.
Target Organ STOT SE 3 (Respiratory) Fine dusts are highly irritating to the upper respiratory tract.
Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for determining the necessary containment level based on the physical state of the compound.

RiskAssessment Start Start: Handling 1-(4-Fluorophenyl) piperidine-2,4-dione State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution DustRisk Risk: Inhalation of Fine Particulates (High Potency Potential) Solid->DustRisk PermRisk Risk: Dermal Absorption (Fluorine-enhanced Lipophilicity) Solution->PermRisk ControlSolid Control: HEPA Enclosure (ISO 5) or Glovebox DustRisk->ControlSolid ControlLiq Control: Fume Hood + Double Nitrile/Laminate Gloves PermRisk->ControlLiq

Figure 1: Control Banding Decision Tree. Solids require respiratory isolation; solutions require dermal permeation barriers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated pharmaceutical intermediates. The following matrix specifies the upgraded protection required.

Dermal Protection (Gloves)

Scientific Rationale: The fluorine atom increases the compound's solubility in the lipid bilayer of the skin. Standard latex gloves are permeable to this class of organic solids in solution.

Glove MaterialThickness (min)Breakthrough TimeUsage Context
Nitrile (Disposable) 0.11 mm (4 mil)< 15 mins (Splash)Incidental contact only. Must be double-gloved. Change immediately upon contamination.[1]
Nitrile (Extended Cuff) 0.20 mm (8 mil)> 240 minsPrimary handling. Recommended for weighing and solid transfer.
Laminate Film (Silver Shield) Multi-layer> 480 minsMandatory for handling concentrated solutions (>1M) or cleaning spills.
Respiratory & Ocular Protection[1][2][3][4][5][6][7][8]
  • Primary Engineering Control: All handling must occur inside a Certified Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Respiratory Gear:

    • Routine: None required if hood sash is at proper working height.

    • Spill/Outside Hood:N95 (minimum) or P100 Half-Face Respirator .

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

The critical moment for exposure is the transfer of dry powder, where static electricity can disperse particles.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder. The "dione" structure can be electrostatic.[2]

  • Damping: If experimental design permits, wet the solid with the reaction solvent immediately after weighing but before removing it from the balance enclosure. This eliminates dust risk during transport.

  • Double Containment: Transport weighed material in a sealed secondary container (e.g., a screw-top jar inside a Ziploc bag) when moving from balance to reaction hood.

B. Reaction Setup & Monitoring[9]
  • Solvent Selection: Avoid using DMSO or DMF if possible, as these solvents act as carriers, significantly accelerating the skin absorption of fluorinated compounds.

  • Temperature Control: If heating is required, use a closed system (condenser with nitrogen balloon). Do not heat open vessels.

C. Decontamination & Spill Response[7]
  • Neutralization: The acidic protons on the piperidine-dione ring (pKa ~11) allow for solubilization in basic aqueous media.

  • Decon Solution: 5% Sodium Carbonate (

    
    ) with surfactant (dish soap).
    

SpillResponse Spill Spill Detected Evac Evacuate Immediate Area Allow aerosols to settle (15 min) Spill->Evac PPE_Up Don PPE: Double Gloves + P100 Mask Evac->PPE_Up Contain Cover with absorbent pads (Do not sweep dry dust) PPE_Up->Contain Clean Wipe with 5% Na2CO3 (Solubilizes the dione) Contain->Clean Disposal Dispose as Hazardous Chemical Waste Clean->Disposal

Figure 2: Emergency spill response workflow emphasizing dust suppression and chemical solubilization.[3][4]

Waste Disposal & Environmental Fate

Do not dispose of down the drain. Fluorinated organics are persistent and often resistant to standard biological wastewater treatment.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Fluorinated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing is required to manage hydrogen fluoride (HF) generation during combustion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 277868, Piperidine-2,4-dione (Substructure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Piperidine Derivatives (General Hazards). Retrieved from [Link]

  • SafeBridge Consultants.Occupational Health Categorization of Pharmaceutical Compounds.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Fluorinated Hydrocarbons. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.